molecular formula C8H15NO4 B040350 Alexine CAS No. 116174-63-1

Alexine

Cat. No.: B040350
CAS No.: 116174-63-1
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-DWOUCZDBSA-N
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Description

Alexine is a naturally occurring, pyrrolizidine alkaloid and a potent, irreversible inhibitor of various glycosidases, most notably α-glucosidase and α-galactosidase. Its core research value lies in its role as a critical tool compound for studying glycosidase function, glycoprotein processing, and the broader field of glycobiology. The mechanism of action of this compound involves mimicking the structure of a sugar moiety, allowing it to bind tightly to the active site of target enzymes. This binding inhibits the hydrolysis of glycosidic bonds, thereby disrupting the normal processing and degradation of glycoproteins and glycolipids within cellular systems. Researchers utilize this compound to investigate a wide range of biological processes, including lysosomal storage disorders, viral entry mechanisms (as many viruses utilize glycosylated host proteins), and the biosynthesis of N-linked glycans. Its application is essential in studies aimed at understanding metabolic diseases, developing antiviral strategies, and elucidating fundamental aspects of cell-cell recognition and signaling that are governed by carbohydrate-mediated interactions. This high-purity compound is an indispensable resource for biochemical, enzymological, and cell-based assays.

Properties

IUPAC Name

(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMLBKBQCVDEY-DWOUCZDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151306
Record name Alexine
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116174-63-1
Record name Alexine
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URL https://commonchemistry.cas.org/detail?cas_rn=116174-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alexine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alexine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Alexine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from Alexa leiopetala. Possessing a unique stereochemical architecture, this natural product has garnered significant interest within the scientific community due to its potent biological activity as a glycosidase inhibitor. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry and IUPAC nomenclature. Furthermore, it delves into its mechanism of action, detailing its role as an inhibitor of glycoprotein (B1211001) processing, and presents key quantitative data on its inhibitory activity. Detailed experimental protocols for the asymmetric synthesis of (+)-alexine are also provided, offering a valuable resource for researchers in the fields of natural product synthesis and medicinal chemistry.

Chemical Structure of this compound

This compound is a member of the pyrrolizidine alkaloid family, characterized by a core bicyclic structure formed by the fusion of two five-membered rings. Its chemical formula is C₈H₁₅NO₄, and its structure is distinguished by the presence of multiple hydroxyl groups, which contribute to its biological activity.

1.1. IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for the naturally occurring enantiomer of this compound is (+)-Alexine [(1R,2R,3R,7S,7aS)-3-hydroxymethyl-1,2,7-trihydroxypyrrolizidine] . This nomenclature precisely defines the absolute configuration of the five stereogenic centers within the molecule, which are crucial for its biological function. The pyrrolizidine ring system provides a rigid scaffold, positioning the hydroxyl groups in a specific spatial arrangement that allows for effective interaction with the active sites of target enzymes.

1.2. Structural Features

The key structural features of this compound include:

  • A saturated pyrrolizidine core.

  • Hydroxyl groups at positions C1, C2, and C7.

  • A hydroxymethyl group at position C3.

The presence of these multiple hydrophilic groups makes this compound a structural mimic of monosaccharides, which is the basis for its mechanism of action as a glycosidase inhibitor.

Biological Activity and Mechanism of Action

This compound and its stereoisomers are potent inhibitors of glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. This inhibitory activity has significant implications for various biological processes, particularly glycoprotein processing.

2.1. Inhibition of Glycosidases

Glycosidases play a critical role in the post-translational modification of proteins, specifically in the trimming of oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum (ER). This process, known as N-linked glycosylation, is essential for proper protein folding, quality control, and trafficking.

This compound and its stereoisomers, such as australine (B55042), act as competitive inhibitors of specific α-glucosidases. For instance, australine has been shown to be a potent inhibitor of glucosidase I, the enzyme that catalyzes the removal of the terminal glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent polypeptide chains.[1]

2.2. Disruption of Glycoprotein Processing

By inhibiting glucosidase I, this compound and its analogs disrupt the normal processing of N-linked glycans. This leads to the accumulation of misfolded glycoproteins in the ER, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways.

GlycoproteinProcessing

Quantitative Data

CompoundEnzymeIC₅₀ (µM)Inhibition TypeReference
AustralineAmyloglucosidase5.8Competitive[1]

Table 1: Inhibitory activity of Australine, a stereoisomer of this compound.

Experimental Protocols: Asymmetric Total Synthesis of (+)-Alexine

The total synthesis of (+)-alexine has been achieved through various synthetic routes. The following is a summary of a key asymmetric synthesis approach, providing a general workflow for its laboratory preparation.

SynthesisWorkflow

4.1. Detailed Methodology (Adapted from Yoda et al.)

A detailed experimental protocol for the asymmetric total synthesis of (+)-alexine is a multi-step process. The following provides an overview of the key transformations. For precise reagent quantities, reaction conditions, and purification methods, it is imperative to consult the original peer-reviewed publication.

Step 1: Preparation of the Key Lactam Intermediate The synthesis commences with a suitable chiral starting material, such as a protected sugar derivative (e.g., 2,3,5-tri-O-benzyl-β-D-arabinofuranose), which is converted into a key homochiral lactam intermediate through a series of established organic reactions.

Step 2: Elaboration of the Lactam The lactam is then subjected to a sequence of stereoselective reactions to introduce the necessary functional groups with the correct stereochemistry. This may involve reductions, oxidations, and carbon-carbon bond-forming reactions.

Step 3: Cyclization to form the Pyrrolizidine Core A crucial step in the synthesis is the intramolecular cyclization to construct the characteristic pyrrolizidine ring system. This is often achieved through reductive amination or other cyclization strategies.

Step 4: Final Deprotection The final stage of the synthesis involves the removal of all protecting groups from the hydroxyl functionalities to yield the target molecule, (+)-alexine. This is typically accomplished through hydrogenolysis or treatment with acidic or basic reagents.

Conclusion

This compound represents a fascinating class of natural products with significant potential for therapeutic applications. Its well-defined chemical structure and potent glycosidase inhibitory activity make it a valuable tool for studying glycoprotein processing and a promising lead compound for the development of new drugs targeting diseases associated with aberrant glycosylation, such as certain viral infections and cancers. The successful total synthesis of this compound not only confirms its absolute stereochemistry but also provides a means to generate analogs for further structure-activity relationship studies, paving the way for the development of more potent and selective glycosidase inhibitors.

References

The Discovery and Enduring Significance of Alexine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alexine alkaloids, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids, have garnered significant attention since their discovery due to their potent biological activities. As sugar mimics, they effectively inhibit various glycosidases, leading to a broad spectrum of effects, including antiviral and anti-HIV activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound alkaloids. It includes detailed experimental protocols for their isolation, characterization, and biological evaluation, alongside a quantitative summary of their glycosidase inhibitory activity. Furthermore, this guide visualizes the crucial signaling pathways and experimental workflows associated with these fascinating natural products.

Introduction: The Emergence of a Novel Alkaloid Class

The history of alkaloids is rich with compounds that have shaped medicine and our understanding of biological processes.[1][2] The discovery of this compound in 1988 marked a significant addition to this diverse family of natural products.[3] this compound is a polyhydroxylated pyrrolizidine alkaloid, a structural classification that distinguishes it from many other alkaloids.[4] Its unique three-dimensional arrangement of hydroxyl groups and a nitrogen atom in place of the anomeric oxygen of a sugar molecule allows it to act as a "sugar mimic."[5] This structural feature is the basis for its potent and selective inhibition of glycosidases, enzymes that play critical roles in various biological processes.[4][6] The ability of this compound and its congeners to interfere with these enzymes has made them valuable tools for studying glycoprotein (B1211001) processing and has opened avenues for the development of new therapeutic agents.[5][6]

Discovery and Structural Elucidation

The journey of this compound began with its isolation from the seeds of the legume Alexa leiopetala.[3] The structure of this novel alkaloid, formally named (1R,2R,3R,7S,8S)-3-hydroxymethyl-1,2,7-trihydroxypyrrolizidine, was unequivocally determined by X-ray crystal structure analysis.[3] This pioneering work revealed a unique pyrrolizidine alkaloid scaffold adorned with multiple hydroxyl groups, hinting at its potential to interact with carbohydrate-binding proteins.[3]

Biological Activity and Mechanism of Action

The primary biological activity of this compound alkaloids stems from their ability to inhibit glycosidases.[7][8] These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoproteins. By mimicking the structure of the sugar substrate, this compound and its analogs bind to the active site of these enzymes, effectively blocking their function.[5]

Glycosidase Inhibition

This compound and its stereoisomers exhibit a range of inhibitory activities against various glycosidases. This inhibition is often stereospecific, with different isomers showing varying potencies against different enzymes. The quantitative data on the glycosidase inhibitory activity of several this compound alkaloids are summarized in Table 1.

AlkaloidEnzymeSourceIC50 (µM)
This compound AmyloglucosidaseAspergillus niger23
Glucosidase IPig liver>1000
Glucosidase IIPig liver>1000
Australine AmyloglucosidaseAspergillus niger5.8[8]
Glucosidase IMDBK cellsInhibitory
Glucosidase IIMDBK cellsWeakly Inhibitory
7-epi-Alexine α-GlucosidaseYeast480
3,7a-diepi-Alexine α-Glucosidase IER microsomesSelective Inhibitor

Note: IC50 values can vary depending on the assay conditions and enzyme source. The data presented here are for comparative purposes.

Antiviral and Anti-HIV Activity

A significant therapeutic potential of this compound alkaloids lies in their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[7] The mechanism of this activity is directly linked to the inhibition of a specific host-cell glycosidase, α-glucosidase I, which is located in the endoplasmic reticulum.[8] This enzyme is crucial for the proper folding and maturation of the HIV envelope glycoprotein, gp160. Inhibition of α-glucosidase I by this compound analogs leads to the production of misfolded gp160, which cannot be cleaved into the functional gp120 and gp41 subunits. Consequently, the virus particles produced are non-infectious.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound alkaloids.

Isolation of this compound from Alexa leiopetala

The following protocol is a representative method for the extraction and purification of this compound from its natural source.

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G cluster_extraction Extraction cluster_purification Purification A Ground seeds of Alexa leiopetala B Macerate with 70% aqueous ethanol (B145695) A->B C Filter and concentrate the extract B->C D Apply concentrated extract to Dowex 50W-X8 (H+ form) cation-exchange column C->D E Wash column with water to remove neutral and acidic components D->E F Elute alkaloids with 2M ammonium (B1175870) hydroxide (B78521) E->F G Concentrate the eluate F->G H Apply to Amberlite CG-50 (NH4+ form) cation-exchange column G->H I Elute with a linear gradient of ammonium hydroxide (0 to 1.0 M) H->I J Monitor fractions by TLC and pool this compound-containing fractions I->J K Crystallize from aqueous ethanol J->K

Caption: Workflow for the isolation and purification of this compound.

  • Extraction:

    • Grind dried seeds of Alexa leiopetala to a fine powder.

    • Macerate the powder with 70% aqueous ethanol at room temperature for 24-48 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

  • Cation-Exchange Chromatography (Initial Separation):

    • Dissolve the crude extract in water and apply it to a Dowex 50W-X8 (H+ form) cation-exchange column.

    • Wash the column extensively with deionized water to remove sugars and other neutral and acidic compounds.

    • Elute the bound alkaloids with 2M aqueous ammonium hydroxide.

    • Concentrate the eluate under reduced pressure.

  • Cation-Exchange Chromatography (Fine Purification):

    • Dissolve the concentrated alkaloid fraction in water and apply it to an Amberlite CG-50 (NH4+ form) column.

    • Elute the column with a linear gradient of aqueous ammonium hydroxide (e.g., 0 to 1.0 M).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and visualizing with an appropriate stain (e.g., ninhydrin).

    • Pool the fractions containing pure this compound.

  • Crystallization:

    • Concentrate the pooled fractions to a small volume.

    • Induce crystallization by the slow addition of ethanol.

    • Collect the crystals by filtration and dry under vacuum.

Glycosidase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of this compound alkaloids against α-glucosidase.

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G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.8) B Prepare α-glucosidase solution in buffer A->B C Prepare substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG) in buffer A->C D Prepare serial dilutions of this compound alkaloid in buffer A->D E Add buffer, inhibitor (this compound), and enzyme solution to a 96-well plate F Pre-incubate at 37°C for 10 minutes E->F G Initiate reaction by adding pNPG substrate F->G H Incubate at 37°C for 20 minutes G->H I Stop reaction with sodium carbonate solution H->I J Measure absorbance at 405 nm I->J K Calculate percentage inhibition J->K L Plot % inhibition vs. log[inhibitor] K->L M Determine IC50 value by non-linear regression L->M

Caption: Experimental workflow for α-glucosidase inhibition assay.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Sodium phosphate buffer (50 mM, pH 6.8)

    • This compound alkaloid (inhibitor)

    • Sodium carbonate (0.1 M) to stop the reaction

  • Procedure:

    • In a 96-well microplate, add 50 µL of sodium phosphate buffer, 20 µL of various concentrations of the this compound alkaloid solution, and 10 µL of the α-glucosidase solution (0.5 U/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution (1 mM).

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound alkaloids on glycosidases has significant implications for cellular signaling pathways, particularly those involving glycoproteins.

Mechanism of Glycosidase Inhibition

This compound alkaloids act as competitive inhibitors of glycosidases. Their sugar-like structure allows them to bind to the enzyme's active site, preventing the binding and subsequent cleavage of the natural substrate.

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G cluster_normal Normal Enzyme Function cluster_inhibition Inhibition by this compound Enzyme Glycosidase Products Cleaved Products Enzyme->Products Binds and Cleaves Substrate Glycosidic Substrate Substrate->Enzyme Enzyme_i Glycosidase No_Products No Cleavage Enzyme_i->No_Products Binds and Inhibits This compound This compound Alkaloid This compound->Enzyme_i

Caption: Mechanism of competitive inhibition of glycosidases by this compound.

Anti-HIV Mechanism: Inhibition of gp160 Processing

The anti-HIV activity of certain this compound analogs is a direct consequence of inhibiting α-glucosidase I in the endoplasmic reticulum, which disrupts the maturation of the viral envelope glycoprotein gp160.

dot

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_virion Virion Assembly gp160 Nascent gp160 Polypeptide gp160_glycosylated Glycosylated gp160 gp160->gp160_glycosylated N-linked glycosylation Glc3Man9GlcNAc2 High-mannose oligosaccharide (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I gp160_glycosylated->Glucosidase_I Trimming of terminal glucose Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trimming of second glucose Misfolded_gp160 Misfolded gp160 Glucosidase_I->Misfolded_gp160 leads to Calnexin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin Binding for proper folding Correctly_folded_gp160 Correctly Folded gp160 Calnexin->Correctly_folded_gp160 gp120_gp41 Cleavage into gp120 and gp41 Correctly_folded_gp160->gp120_gp41 Non_infectious_virion Non-infectious Virion Misfolded_gp160->Non_infectious_virion This compound This compound Analog This compound->Glucosidase_I Inhibits Infectious_virion Infectious HIV Virion gp120_gp41->Infectious_virion G cluster_er_golgi ER/Golgi cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_precursor RTK Precursor Glycosylation N-linked Glycosylation RTK_precursor->Glycosylation Glycosidases Glycosidases (e.g., Glucosidase I/II) Glycosylation->Glycosidases This compound This compound Alkaloid This compound->Glycosidases Inhibits Improper_folding Improper Folding and Processing Glycosidases->Improper_folding leads to Proper_folding Proper Folding and Processing Glycosidases->Proper_folding No_signaling Reduced Cell Surface Expression and Signaling Improper_folding->No_signaling Mature_RTK Mature RTK Proper_folding->Mature_RTK Dimerization Receptor Dimerization and Autophosphorylation Mature_RTK->Dimerization Ligand Ligand (e.g., EGF, Insulin) Ligand->Mature_RTK Signaling_cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Dimerization->Signaling_cascade Cellular_response Cellular Response (Proliferation, Survival, etc.) Signaling_cascade->Cellular_response G A Protected Pyrrolidine Intermediate B Deprotection of primary alcohol A->B C Swern Oxidation B->C D Aldehyde Intermediate C->D E Grignard reaction with vinylmagnesium bromide D->E F Allylic Alcohol Intermediate E->F G Hydroboration-oxidation F->G H Primary Alcohol G->H I Mesylation H->I J Intramolecular Cyclization I->J K Protected this compound Skeleton J->K L Global Deprotection K->L M (+)-Alexine L->M

References

A Technical Guide to the Natural Sources of Alexine Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid, a class of natural compounds that has garnered significant interest in the scientific community due to its potential therapeutic applications. Notably, this compound and its stereoisomers have demonstrated potent glycosidase inhibitory and anti-HIV activities.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and its known biological signaling pathways. All quantitative data, experimental protocols, and pathway diagrams are presented to facilitate further research and development.

Natural Sources and Quantification

This compound has been primarily isolated from two plant species: Alexa leiopetala and Castanospermum australe.[1][3] While the presence of this compound and its stereoisomers in these plants is well-documented, specific quantitative data on the concentration of this compound in various plant parts is not extensively reported in the available scientific literature.

Plant SpeciesPlant PartThis compound ConcentrationReferences
Alexa leiopetalaNot SpecifiedPresence confirmed[1]
Castanospermum australeSeedsPresence of stereoisomers confirmed[1][3]

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of pyrrolizidine alkaloids and can be applied to the isolation and quantification of this compound from plant materials.

Protocol 1: Extraction and Purification of this compound

This protocol outlines the steps for the extraction and purification of this compound from plant material using solvent extraction followed by column chromatography.

1. Sample Preparation:

  • Air-dry the plant material (e.g., seeds of Castanospermum australe or relevant parts of Alexa leiopetala) at room temperature.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Acidic Extraction:

  • Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.5 M H₂SO₄) for 24 hours at room temperature with occasional stirring. The acidic solution protonates the alkaloid, increasing its solubility in the aqueous phase.
  • Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
  • Wash the residue with the acidic solution to ensure complete extraction of the alkaloids.

3. Liquid-Liquid Extraction:

  • Make the acidic extract alkaline (pH 9-10) by the slow addition of a base (e.g., concentrated NH₄OH) while cooling in an ice bath. This deprotonates the alkaloid, making it soluble in organic solvents.
  • Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform (B151607) or dichloromethane. Repeat the extraction several times to ensure complete transfer of the alkaloids to the organic phase.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

4. Column Chromatography Purification:

  • Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., hexane).
  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
  • Load the dissolved extract onto the column.
  • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).
  • Combine the fractions containing the purified this compound and evaporate the solvent to yield the isolated compound.

Protocol 2: Quantification of this compound by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

1. Standard Preparation:

  • Prepare a stock solution of purified this compound of a known concentration in the mobile phase.
  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

  • Accurately weigh a known amount of the purified extract or the crude extract.
  • Dissolve the sample in a known volume of the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically suitable for alkaloid separation.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like 0.1% formic acid to improve peak shape) is a common mobile phase for alkaloid analysis.
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry of the pure compound, typically in the range of 200-220 nm for non-aromatic alkaloids).
  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

4. Data Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification of this compound by GC-MS

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. Derivatization is often necessary for polar compounds like this compound to increase their volatility.

1. Derivatization of Standards and Samples:

  • Prepare a stock solution of purified this compound.
  • In a reaction vial, evaporate a known amount of the standard or sample extract to dryness under a stream of nitrogen.
  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
  • Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection Mode: Splitless injection.
  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.
  • Mass Spectrometer: Operated in electron ionization (EI) mode.
  • Data Acquisition: Full scan mode to identify the fragmentation pattern of the this compound derivative and selected ion monitoring (SIM) mode for quantification using characteristic ions.

3. Data Analysis:

  • Prepare a calibration curve using the derivatized this compound standards.
  • Analyze the derivatized samples.
  • Quantify the amount of this compound in the samples by comparing the peak areas of the characteristic ions to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound, its mechanism of anti-HIV action, and a typical experimental workflow for its analysis.

Biosynthetic_Pathway_of_this compound Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine Synthase Necine_Base Necine Base (Pyrrolizidine Core) Homospermidine->Necine_Base Series of enzymatic steps This compound This compound (Polyhydroxylated Pyrrolizidine Alkaloid) Necine_Base->this compound Esterification Necic_Acid Necic Acid (from amino acids) Necic_Acid->this compound

Caption: Biosynthetic pathway of this compound from L-Ornithine.

Alexine_Anti_HIV_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Virus HIV Life Cycle Glc3Man9GlcNAc2 Glc₃Man₉(GlcNAc)₂-protein Man9GlcNAc2 Man₉(GlcNAc)₂-protein Glc3Man9GlcNAc2->Man9GlcNAc2 Trimming of terminal glucose Man9GlcNAc2_golgi Man₉(GlcNAc)₂-protein Man9GlcNAc2->Man9GlcNAc2_golgi Transport to Golgi Glucosidase_I Glucosidase I Glucosidase_I->Glc3Man9GlcNAc2 Alexine_effect Improper glycoprotein (B1211001) folding and processing Glucosidase_I->Alexine_effect This compound This compound This compound->Glucosidase_I Inhibition Mature_gp160 Mature gp160 Man9GlcNAc2_golgi->Mature_gp160 Further processing gp160_precursor gp160 precursor gp120_gp41 gp120 + gp41 gp160_precursor->gp120_gp41 Cleavage Virus_maturation Virus Maturation gp120_gp41->Virus_maturation gp120_gp41->Virus_maturation Reduced incorporation of functional envelope proteins Infectious_Virion Infectious Virion Virus_maturation->Infectious_Virion Host_Cell Host Cell Infectious_Virion->Host_Cell Reduced Infectivity Alexine_effect->gp160_precursor Leads to non-functional envelope proteins

Caption: Anti-HIV mechanism of this compound via glycosidase inhibition.

Alexine_Analysis_Workflow Start Plant Material (Alexa leiopetala or Castanospermum australe) Drying Drying and Grinding Start->Drying Extraction Acidic Aqueous Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Basification Basification to pH 9-10 Filtration->Basification LLE Liquid-Liquid Extraction (with Chloroform/Dichloromethane) Basification->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound Quantification Quantification Pure_this compound->Quantification HPLC HPLC-UV Quantification->HPLC GCMS GC-MS (with derivatization) Quantification->GCMS

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

This compound, a polyhydroxylated pyrrolizidine alkaloid from Alexa leiopetala and Castanospermum australe, presents a promising scaffold for drug development, particularly in the context of anti-viral therapies. This guide provides a foundational understanding of its natural sources and outlines adaptable protocols for its extraction, purification, and quantification. The illustrated biosynthetic and signaling pathways offer insights into its formation and mechanism of action. Further research is warranted to elucidate the precise concentrations of this compound in its natural sources and to optimize extraction and analytical methodologies for potential large-scale applications.

References

Unraveling the Enigmatic Pathway: A Hypothetical Guide to Alexine Biosynthesis in Alexa leiopetala

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – Despite the significant interest in the pharmacological potential of alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid isolated from the legume Alexa leiopetala, its biosynthetic pathway remains experimentally unelucidated. This technical guide, intended for researchers, scientists, and drug development professionals, presents a hypothetical pathway for this compound biosynthesis, drawing upon the established principles of pyrrolizidine alkaloid (PA) metabolism in the plant kingdom. The absence of direct experimental data for this compound necessitates this theoretical approach, aiming to provide a foundational framework for future research.

This compound, first isolated in 1988, is a potent glycosidase inhibitor, exhibiting potential antiviral and anti-HIV activities.[1] Its unique structure, characterized by multiple hydroxyl groups, distinguishes it from many other PAs and suggests a complex biosynthetic route. This guide proposes a plausible sequence of enzymatic reactions leading to the formation of the core this compound structure, offering a roadmap for experimental validation.

A Proposed Biosynthetic Route to the this compound Core

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with the formation of a core bicyclic structure, the necine base, which is subsequently esterified with necic acids. This compound, however, is an unesterified polyhydroxylated pyrrolizidine, suggesting that the core biosynthetic machinery is geared towards extensive hydroxylation of the necine base itself.

The proposed pathway commences with the conversion of the common amino acid L-ornithine to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).[2] Following this, a series of oxidation and cyclization reactions are thought to produce the initial pyrrolizidine ring system.

Subsequent steps in the hypothetical pathway involve a series of stereospecific hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases, to install the multiple hydroxyl groups characteristic of this compound. The precise sequence and the specific enzymes involved in these hydroxylations are currently unknown and represent a key area for future investigation.

Visualizing the Hypothetical Pathway

To facilitate a clearer understanding of the proposed biosynthetic logic, the following diagrams illustrate the hypothetical pathway and a conceptual experimental workflow for its investigation.

Hypothetical this compound Biosynthesis Pathway L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Oxidative_Deamination Oxidative Deamination & Cyclization Homospermidine->Oxidative_Deamination Pyrrolizidine_Core Pyrrolizidine Core (e.g., Retronecine) Oxidative_Deamination->Pyrrolizidine_Core Hydroxylation_1 Hydroxylation 1 Pyrrolizidine_Core->Hydroxylation_1 Intermediate_1 Hydroxylated Intermediate 1 Hydroxylation_1->Intermediate_1 Hydroxylation_2 Hydroxylation 2 Intermediate_1->Hydroxylation_2 Intermediate_2 Hydroxylated Intermediate 2 Hydroxylation_2->Intermediate_2 Hydroxylation_3 Hydroxylation 3 Intermediate_2->Hydroxylation_3 This compound This compound Hydroxylation_3->this compound

A hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation Plant_Material Alexa leiopetala Plant Material Precursor_Feeding Isotopically Labeled Precursor Feeding (e.g., 13C-Ornithine) Plant_Material->Precursor_Feeding Transcriptome_Sequencing Transcriptome Sequencing Plant_Material->Transcriptome_Sequencing Extraction Metabolite Extraction Precursor_Feeding->Extraction Analysis LC-MS/NMR Analysis Extraction->Analysis Identification Identification of Labeled Intermediates Analysis->Identification Pathway_Validation Pathway Validation Identification->Pathway_Validation Candidate_Gene_Identification Candidate Gene Identification (e.g., P450s, HSS) Transcriptome_Sequencing->Candidate_Gene_Identification Functional_Characterization In Vitro/In Vivo Functional Characterization Candidate_Gene_Identification->Functional_Characterization Functional_Characterization->Pathway_Validation

A conceptual workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data and Experimental Protocols: A Call for Research

A thorough review of the current scientific literature reveals a conspicuous absence of quantitative data and detailed experimental protocols specifically for the biosynthesis of this compound in Alexa leiopetala. Key missing information includes:

  • Enzyme Kinetics: No kinetic data is available for the putative enzymes involved in the this compound pathway.

  • Precursor Incorporation Rates: Studies tracking the incorporation of labeled precursors into this compound and its intermediates have not been published.

  • Gene Expression Levels: There is no data on the expression levels of candidate biosynthetic genes in different tissues of Alexa leiopetala or in response to various stimuli.

The following tables underscore the current knowledge gap, which future research should aim to fill.

Enzyme Substrate(s) Product(s) Cofactors Kinetic Parameters (Km, kcat) Reference
Ornithine DecarboxylaseL-OrnithinePutrescinePyridoxal phosphateNot determined for A. leiopetala-
Homospermidine SynthasePutrescineHomospermidineNAD+Not determined for A. leiopetala-
Cytochrome P450s (putative)Pyrrolizidine IntermediatesHydroxylated IntermediatesNADPH, O2Not determined for A. leiopetala-
Table 1: Putative Enzymes in this compound Biosynthesis and Lack of Quantitative Data.
Experiment Methodology Key Parameters to Measure Status
Isotopic LabelingFeeding of 13C or 15N labeled precursors (e.g., L-ornithine) to A. leiopetala tissues.Incorporation of label into this compound and potential intermediates, tracked by LC-MS and NMR.Not performed
Transcriptome AnalysisRNA-sequencing of different A. leiopetala tissues to identify candidate biosynthetic genes.Differential gene expression of putative HSS, P450s, and other enzymes.Not performed
Enzyme AssaysHeterologous expression of candidate genes and in vitro characterization of enzymatic activity.Substrate specificity, product formation, and enzyme kinetics.Not performed
Table 2: Key Experiments Required for Pathway Elucidation and Their Current Status.

Future Directions

The elucidation of the this compound biosynthetic pathway is a critical step towards understanding the chemical ecology of Alexa leiopetala and for the potential biotechnological production of this valuable alkaloid. The hypothetical pathway presented here provides a logical starting point for such investigations. Future research should focus on a multi-pronged approach combining isotopic labeling studies, transcriptomics, and heterologous gene expression to identify and characterize the enzymes responsible for the intricate steps of this compound formation. Such endeavors will not only illuminate a fascinating area of plant biochemistry but also pave the way for the sustainable production of a promising therapeutic agent.

References

Alexine's Mechanism of Action as a Glycosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, represents a class of potent glycosidase inhibitors. These natural compounds, and their synthetic analogues, are of significant interest to the scientific community for their therapeutic potential, including antiviral and anti-HIV activities, which are linked to their ability to inhibit specific glycosidases. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a glycosidase inhibitor, including available quantitative data on its inhibitory activity, detailed experimental protocols for assessing such activity, and a discussion of the downstream cellular effects. Due to the limited availability of specific inhibitory data for this compound, this guide also incorporates data from its stereoisomer, australine, to provide a more comprehensive understanding of the structure-activity relationship and inhibitory mechanism of this class of compounds.

Introduction to this compound and Glycosidase Inhibition

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid first isolated from Alexa leiopetala. Structurally, it is a sugar mimic, and this molecular mimicry is the basis for its biological activity as a glycosidase inhibitor. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, glycoproteins, and glycolipids. By inhibiting these enzymes, compounds like this compound can interfere with a variety of cellular processes, including digestion, glycoprotein (B1211001) processing, and viral replication.

The therapeutic potential of glycosidase inhibitors is vast, with applications in the management of diabetes, lysosomal storage diseases, and viral infections. The anti-HIV activity of some this compound stereoisomers, for instance, has been attributed to their ability to inhibit glucosidases involved in the processing of the HIV-1 envelope glycoprotein gp160.

Mechanism of Action

The primary mechanism by which this compound and other polyhydroxylated alkaloids inhibit glycosidases is through competitive inhibition. Their structural resemblance to the natural monosaccharide substrates of these enzymes allows them to bind to the enzyme's active site. More specifically, these alkaloids are thought to mimic the transition state of the glycosyl cation intermediate that forms during the hydrolysis of the glycosidic bond. By binding tightly to the active site, they block the access of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

The stereochemistry of the hydroxyl groups on the pyrrolizidine ring is crucial for determining the specificity and potency of inhibition against different glycosidases.

Quantitative Inhibitory Activity

Specific quantitative data on the inhibitory activity of this compound against a wide range of glycosidases is not extensively available in the public domain. However, studies on its stereoisomer, australine, provide valuable insights into the potential inhibitory profile of this class of compounds. Australine differs from this compound only in the stereochemistry at the C-7a position.

Table 1: Inhibitory Activity of Australine (this compound Stereoisomer) against Various Glycosidases

EnzymeSourceSubstrateIC50 (µM)Inhibition TypeReference
Amyloglucosidase (α-glucosidase)Aspergillus nigerStarch5.8Competitive[1]
Glucosidase IPig liverGlc₃Man₉(GlcNAc)₂Inhibited-[1]
Glucosidase IIPig liverGlc₁,₂Man₉(GlcNAc)₂Slight Inhibition-[1]
β-Glucosidase--Not Inhibited-[1]
α-Mannosidase--Not Inhibited-[1]
β-Mannosidase--Not Inhibited-[1]
α-Galactosidase--Not Inhibited-[1]
β-Galactosidase--Not Inhibited-[1]

Note: This table will be updated as more specific data for this compound becomes available.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize glycosidase inhibitors like this compound.

In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific glycosidase using a chromogenic substrate.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Inhibitor compound (this compound)

  • Assay buffer (e.g., 0.1 M Phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the glycosidase in assay buffer.

    • Prepare a stock solution of pNPG in assay buffer.

    • Prepare a series of dilutions of the inhibitor (this compound) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor solution to the test wells. For control wells, add an equal volume of assay buffer.

    • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time (e.g., 30 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well. The stop solution raises the pH, which both stops the enzyme and develops the color of the p-nitrophenol product.

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Determination of Inhibition Type (Kinetic Analysis)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of the lines on the plot for different inhibitor concentrations reveals the type of inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Glycosidase_Inhibition_Mechanism cluster_enzyme Glycosidase Active Site Enzyme Glycosidase Enzyme This compound This compound (Inhibitor) Enzyme->this compound Inhibition Product Hydrolyzed Product Enzyme->Product Catalyzes Hydrolysis Substrate Glycosidic Substrate Substrate->Enzyme Binds to Active Site This compound->Enzyme Competitively Binds

Caption: Competitive inhibition of a glycosidase enzyme by this compound.

Glycoprotein_Processing_Inhibition Nascent\nGlycoprotein Nascent Glycoprotein Glc3Man9(GlcNAc)2 Glc3Man9(GlcNAc)2 Nascent\nGlycoprotein->Glc3Man9(GlcNAc)2 Initial Glycosylation in ER Glucosidase_I Glucosidase_I Glc3Man9(GlcNAc)2->Glucosidase_I Substrate for Glc2Man9(GlcNAc)2 Glc2Man9(GlcNAc)2 Glucosidase_I->Glc2Man9(GlcNAc)2 Removes terminal glucose Glucosidase_II Glucosidase_II Glc2Man9(GlcNAc)2->Glucosidase_II Substrate for Man9(GlcNAc)2 Man9(GlcNAc)2 Glucosidase_II->Man9(GlcNAc)2 Removes remaining glucose residues Further Processing\nin Golgi Further Processing in Golgi Man9(GlcNAc)2->Further Processing\nin Golgi This compound This compound This compound->Glucosidase_I Inhibits

Caption: Inhibition of N-linked glycoprotein processing by this compound.

Glycosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Stop Reaction C->D E Measure Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Experimental workflow for a typical glycosidase inhibition assay.

Cellular Effects and Therapeutic Implications

The inhibition of glycosidases by this compound and its analogues can have significant downstream cellular effects. As mentioned, the anti-HIV activity of certain stereoisomers is a prime example. By inhibiting glucosidase I in the endoplasmic reticulum, these compounds prevent the trimming of glucose residues from the N-linked glycans of the viral envelope glycoprotein gp160. This misprocessing of the glycoprotein can lead to improper folding and subsequent degradation, ultimately reducing the production of infectious viral particles.

The broader implications of glycosidase inhibition by this compound and related compounds extend to other areas:

  • Diabetes: Inhibition of intestinal α-glucosidases can slow the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia.

  • Cancer: Altered glycosylation is a hallmark of cancer cells. Glycosidase inhibitors could potentially interfere with cancer cell adhesion, migration, and invasion.

  • Lysosomal Storage Diseases: In some of these genetic disorders, the accumulation of undegraded glycoconjugates is due to deficient glycosidase activity. While inhibitors are not a direct treatment, they are valuable tools for studying these diseases.

Conclusion and Future Directions

This compound and its stereoisomers are potent and specific inhibitors of certain glycosidases. Their mechanism of action, primarily competitive inhibition through mimicry of the transition state, makes them valuable molecules for both basic research and therapeutic development. While specific quantitative data for this compound itself is still somewhat limited, the available information on its stereoisomer, australine, provides a strong foundation for understanding its inhibitory potential.

Future research should focus on:

  • A comprehensive evaluation of the inhibitory activity of this compound against a wide panel of glycosidases to determine its precise specificity.

  • Detailed kinetic studies to elucidate the exact nature of inhibition for different enzymes.

  • In vivo studies to assess the therapeutic efficacy and pharmacokinetic properties of this compound and its optimized analogues in various disease models.

  • Structure-activity relationship studies to guide the design and synthesis of new, more potent, and selective glycosidase inhibitors based on the this compound scaffold.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapeutic agents targeting a range of diseases.

References

An In-Depth Technical Guide on the Biological Activity of Alexine and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from Alexa leiopetala. As a member of the iminosugar family, this compound and its stereoisomers are potent and selective inhibitors of various glycosidases, enzymes that play crucial roles in a wide range of biological processes. This technical guide provides a comprehensive overview of the biological activity of this compound and its stereoisomers, with a focus on their glycosidase inhibitory profiles, the experimental methods used to determine their activity, and the signaling pathways they modulate. This information is critical for researchers and professionals involved in drug discovery and development, particularly in the areas of antiviral, anticancer, and metabolic diseases.

Glycosidase Inhibitory Activity

The biological activity of this compound and its stereoisomers is primarily attributed to their ability to inhibit glycosidases. These iminosugars are structural mimics of the natural sugar substrates of these enzymes, allowing them to bind to the active site and disrupt carbohydrate metabolism and glycoprotein (B1211001) processing. The specificity and potency of inhibition are highly dependent on the stereochemistry of the hydroxyl groups on the pyrrolizidine ring.

Australine (B55042), a stereoisomer of this compound, is a potent inhibitor of the alpha-glucosidase amyloglucosidase, with a 50% inhibition concentration (IC50) of 5.8 µM.[1] It also inhibits the glycoprotein processing enzyme glucosidase I, but shows only slight activity toward glucosidase II.[1] The inhibition of glucosidase I by australine disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of glycoproteins with Glc3Man7-9(GlcNAc)2-oligosaccharides.[1]

Another stereoisomer, 7,7a-diepithis compound, has been shown to inhibit pig kidney α-glucosidase I with an IC50 of 0.38 mM. This inhibitory activity is linked to its anti-HIV-1 activity, which is attributed to the diminished cleavage of the precursor HIV-1 glycoprotein gp160.[2] Furthermore, 3,7a-diepi-alexine has been identified as a selective inhibitor of ER α-glucosidase I, highlighting the stereospecificity of these interactions.[3][4]

Quantitative Data on Glycosidase Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its key stereoisomers against various glycosidases.

CompoundEnzymeSourceIC50 ValueReference(s)
AustralineAmyloglucosidaseAspergillus niger5.8 µM[1]
AustralineGlucosidase IPig liverInhibitory[1]
AustralineGlucosidase IIPig liverSlight[1]
7,7a-diepithis compoundα-Glucosidase IPig kidney0.38 mM[2]
3,7a-diepi-alexineER α-Glucosidase INot specifiedSelective[3][4]

Experimental Protocols

The determination of the glycosidase inhibitory activity of this compound and its stereoisomers involves specific and sensitive enzymatic assays. Below are detailed protocols for the key enzymes inhibited by these compounds.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is a widely used colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound stereoisomer)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

    • Prepare the sodium carbonate solution to stop the reaction.

  • Assay:

    • To each well of a 96-well microplate, add the test compound solution at various concentrations.

    • Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[5][6]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Amyloglucosidase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on amyloglucosidase activity.

Materials:

  • Amyloglucosidase from Aspergillus niger

  • Soluble starch

  • Acetate (B1210297) buffer (pH 4.5)

  • Test compound

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Prepare the amyloglucosidase solution in acetate buffer.

    • Prepare a soluble starch solution in acetate buffer.

  • Assay:

    • Pre-incubate a mixture of the enzyme solution and the test compound at various concentrations at a specific temperature (e.g., 37°C) for a set time.

    • Initiate the reaction by adding the starch solution.

    • Incubate the reaction mixture for a defined period.

    • Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.

    • After cooling, measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.

  • Calculation of Inhibition:

    • The percentage of inhibition and the IC50 value are calculated similarly to the α-glucosidase assay.

Signaling Pathways Modulated by this compound and Stereoisomers

The inhibition of ER α-glucosidases I and II by this compound stereoisomers disrupts the proper folding of N-linked glycoproteins, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR).

Glycoprotein Processing and the Calnexin/Calreticulin Cycle

In the ER, newly synthesized glycoproteins undergo a quality control process known as the calnexin/calreticulin cycle to ensure their correct folding. This cycle involves the sequential removal of glucose residues from the N-linked oligosaccharide by glucosidases I and II. Inhibition of these enzymes by compounds like 3,7a-diepi-alexine disrupts this cycle, preventing proper glycoprotein folding and maturation.

Glycoprotein_Processing Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) Nascent Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glc1Man9GlcNAc2 Monoglucosylated Glycan Glucosidase_I->Glc1Man9GlcNAc2 Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding Glucosidase_II Glucosidase II Calnexin_Calreticulin->Glucosidase_II Release Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Persistent Misfolding Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II->Correctly_Folded Final Glucose Trimming Golgi Golgi Apparatus Correctly_Folded->Golgi Export UGGT UGGT Misfolded->UGGT Recognition UGGT->Glc1Man9GlcNAc2 Reglucosylation Alexine_Stereoisomer This compound Stereoisomer (e.g., 3,7a-diepi-alexine) Alexine_Stereoisomer->Glucosidase_I Alexine_Stereoisomer->Glucosidase_II

Caption: Inhibition of Glucosidase I/II by this compound stereoisomers disrupts the Calnexin/Calreticulin cycle.

The Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins due to glucosidase inhibition triggers the UPR. The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors leads to downstream signaling cascades that aim to restore ER homeostasis by upregulating chaperone expression, attenuating protein translation, and promoting ER-associated degradation (ERAD) of misfolded proteins. If ER stress is prolonged and cannot be resolved, the UPR can switch to a pro-apoptotic signaling pathway.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Misfolded Glycoproteins) IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing activates eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos activates ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage translocates to Golgi & activates XBP1s XBP1s (active TF) XBP1_splicing->XBP1s ATF4 ATF4 Translation eIF2a_phos->ATF4 leads to ATF6n ATF6n (active TF) ATF6_cleavage->ATF6n UPR_Target_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s->UPR_Target_Genes upregulates ATF4->UPR_Target_Genes upregulates Apoptosis Apoptosis ATF4->Apoptosis can induce ATF6n->UPR_Target_Genes upregulates Glucosidase_Inhibition Glucosidase Inhibition by this compound Stereoisomers Glucosidase_Inhibition->ER_Stress

Caption: Glucosidase inhibition by this compound stereoisomers induces ER stress, activating the UPR pathway.

Conclusion

This compound and its stereoisomers represent a promising class of compounds with significant potential for therapeutic applications due to their potent and selective inhibition of glycosidases. Their ability to interfere with glycoprotein processing has implications for the development of antiviral agents, particularly against enveloped viruses like HIV, and for cancer therapies by inducing ER stress and apoptosis in cancer cells. The detailed protocols and understanding of the modulated signaling pathways provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating natural products. Further studies are warranted to elucidate the complete inhibitory profiles of a wider range of this compound stereoisomers and to investigate their in vivo efficacy and safety.

References

Pharmacological Properties of Alexine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of alexine compounds. This compound and its stereoisomers are polyhydroxylated pyrrolizidine (B1209537) alkaloids, a class of natural products recognized for their role as "sugar mimics."[1] First isolated from the plant Alexa leiopetala, these compounds have garnered significant scientific interest due to their potent and selective biological activities, primarily as glycosidase inhibitors.[1] This guide details their mechanism of action, therapeutic potential, particularly in antiviral applications, and summarizes key quantitative data. Furthermore, it provides detailed experimental protocols for assessing their activity and discusses the critical safety considerations inherent to their structural class.

Core Mechanism of Action: Glycosidase Inhibition

The primary pharmacological action of this compound compounds stems from their ability to inhibit glycosidases.[1] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates and glycoproteins. This function is vital for numerous biological processes, including digestion, lysosomal catabolism, and the post-translational modification of proteins.

This compound alkaloids possess a nitrogen-containing bicyclic core decorated with multiple hydroxyl groups, structurally mimicking the pyranose ring of monosaccharides. This structural similarity allows them to bind to the active site of glycosidase enzymes, acting as competitive inhibitors.[2] The inhibitory potency and specificity are highly dependent on the stereochemistry of the hydroxyl groups and the configuration of the bicyclic core.[3] For instance, different isomers of this compound and the related compound australine (B55042) exhibit varied inhibitory profiles against different types of glycosidases, such as amyloglucosidase (an α-glucosidase) and glucosidase I.[2][3]

Therapeutic Potential

The ability to selectively inhibit specific glycosidases gives this compound compounds significant therapeutic potential, most notably in the field of virology.

Antiviral and Anti-HIV Activity

The most well-documented therapeutic application of this compound compounds is their antiviral activity against the Human Immunodeficiency Virus (HIV).[1] The life cycle of HIV-1 is critically dependent on the proper folding and processing of its envelope glycoprotein (B1211001), gp160. This precursor protein must be cleaved by host-cell α-glucosidase I in the endoplasmic reticulum to form the mature glycoproteins gp120 and gp41, which are essential for viral entry into host cells.

Certain stereoisomers of this compound, specifically 7,7a-diepithis compound, have been shown to inhibit α-glucosidase I.[4] This inhibition disrupts the normal processing of gp160, leading to the formation of non-infectious viral particles and reduced cell-cell fusion (syncytium formation).[4] This targeted mechanism makes this compound analogues promising candidates for the development of novel anti-HIV therapeutics.

Quantitative Data on Biological Activity

The biological activity of this compound and its related isomers has been quantified in several studies. The following tables summarize key inhibitory concentration data.

Table 1: Glycosidase Inhibitory Activity

CompoundTarget EnzymeInhibition Value (IC50)Type of Inhibition
AustralineAmyloglucosidase5.8 µMCompetitive

(Data sourced from Biochemistry, 1989)[2]

Table 2: Anti-HIV Activity

CompoundTarget VirusInhibition Value (IC50)Proposed Mechanism
7,7a-diepithis compoundHIV-1380 µM (0.38 mM)Inhibition of α-glucosidase I, reducing cleavage of gp160

(Data sourced from Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety, 2021)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound compounds. Below are standard protocols for assessing their glycosidase inhibitory activity.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit α-glucosidase by measuring the enzymatic cleavage of a chromogenic substrate.

A. Principle: The enzyme α-glucosidase hydrolyzes the non-chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to enzyme activity. The reduction in this rate in the presence of an inhibitor indicates the potency of the inhibition.

B. Reagents:

  • Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma, G5003) dissolved in phosphate (B84403) buffer.

  • Substrate Solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma, N1377) dissolved in phosphate buffer.

  • Buffer: 100 mM Phosphate buffer, pH 6.8.

  • Test Compound: this compound analogue dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Acarbose or 1-Deoxynojirimycin.

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

C. Procedure:

  • In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

  • Add 20 µL of the test compound at various concentrations to the sample wells. Add 20 µL of solvent to the control wells and 20 µL of the positive control to its respective wells.

  • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of the stop solution to all wells.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

D. Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Amyloglucosidase Inhibition Assay

This protocol is adapted for amyloglucosidase, which digests starch into glucose. The liberated glucose is then quantified in a secondary reaction.

A. Principle: Amyloglucosidase activity is determined in a two-step process. First, the enzyme liberates D-glucose from a starch substrate. The reaction is then stopped, and the amount of glucose produced is measured using a coupled enzyme system (Hexokinase and Glucose-6-Phosphate Dehydrogenase) that results in the formation of NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.

B. Reagents:

  • Enzyme Solution: Amyloglucosidase diluted in water to a working concentration (e.g., 0.3-0.6 units/mL).

  • Substrate Solution: 1% (w/v) soluble potato starch prepared in 50 mM Sodium Acetate buffer, pH 4.5.[5]

  • Buffer: 50 mM Sodium Acetate, pH 4.5.

  • Test Compound: this compound analogue dissolved in a suitable solvent.

  • Stop Solution: 50% (w/v) Trichloroacetic Acid (TCA) solution.[5]

  • Neutralization Agent: Sodium bicarbonate.

  • Glucose Assay Reagent: A commercial kit containing ATP, NADP+, Hexokinase, and Glucose-6-Phosphate Dehydrogenase (G-6-PDH).[5]

C. Procedure:

  • Enzymatic Reaction:

    • Equilibrate 1.0 mL of the Starch Solution to 55°C.

    • Add the test compound at the desired concentration.

    • Initiate the reaction by adding 0.5 mL of the Enzyme Solution.

    • Incubate at 55°C for exactly 3 minutes.

    • Stop the reaction by adding 0.3 mL of TCA Solution.[5]

    • Neutralize the mixture to pH 7.0 with solid sodium bicarbonate.

    • Filter the solution to obtain the filtrate for glucose measurement.

  • Glucose Quantification:

    • In a cuvette, add 2.8 mL of the Glucose Assay Reagent and equilibrate to 25°C.

    • Record the initial absorbance at 340 nm.

    • Add 0.2 mL of the filtrate from the previous step.

    • Mix and monitor the increase in absorbance at 340 nm until the reaction is complete.

    • The change in absorbance is proportional to the amount of glucose produced.

D. Calculation: Inhibition is determined by comparing the amount of glucose produced in the presence of the test compound to the amount produced in the control reaction (without inhibitor). The IC50 value can then be calculated.

Visualizations: Pathways and Workflows

Glycosidase Inhibition Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme Glycosidase Active Site Product Hydrolyzed Products Enzyme->Product Catalyzes Substrate Glycosidic Substrate Substrate->Enzyme Binds Enzyme_I Glycosidase Active Site Blocked No Reaction Enzyme_I->Blocked This compound This compound (Sugar Mimic) This compound->Enzyme_I Competitively Binds

Caption: Competitive inhibition of a glycosidase enzyme by an this compound compound.

Anti_HIV_Mechanism gp160 HIV-1 Precursor Glycoprotein (gp160) Glucosidase Host α-Glucosidase I gp160->Glucosidase Processing Unprocessed Unprocessed gp160 gp160->Unprocessed Remains Unprocessed Processed Mature Glycoproteins (gp120, gp41) Glucosidase->Processed Virion Infectious HIV Virion Processed->Virion Assembly This compound 7,7a-diepithis compound Blocked Inhibition This compound->Blocked Blocked->Glucosidase Blocks NonInfectiousVirion Non-Infectious Virion Unprocessed->NonInfectiousVirion Assembly

Caption: Inhibition of HIV-1 maturation by 7,7a-diepithis compound.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep mix Mix Enzyme and Inhibitor in 96-well plate prep->mix preincubate Pre-incubate (15 min at 37°C) mix->preincubate add_sub Add Substrate (pNPG) to initiate reaction preincubate->add_sub incubate Incubate (30 min at 37°C) add_sub->incubate stop Stop Reaction (Add Na2CO3) incubate->stop measure Measure Absorbance (405 nm) stop->measure calc Calculate % Inhibition and IC50 Value measure->calc end End calc->end

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Toxicity and Safety Profile

While this compound compounds show therapeutic promise, a critical consideration for their development is the toxicological profile of their parent class, pyrrolizidine alkaloids (PAs). No specific toxicity studies on this compound itself are readily available; however, the broader class of 1,2-unsaturated PAs is known to pose significant health risks.[3]

Many PAs are recognized for their strong hepatotoxic (liver-damaging), genotoxic, cytotoxic, and carcinogenic properties.[1][3] The presence of PAs in food products, such as honey, herbal infusions, and teas, is considered a food safety issue and a potential long-term concern for human health.[1][6][7][8] Incidents of liver damage in humans have been linked to the consumption of foods contaminated with PAs.[3]

Therefore, any drug development program involving this compound or its synthetic analogues must include a rigorous and comprehensive toxicological assessment to determine their safety profile and differentiate it from that of known toxic PAs.

Conclusion

This compound compounds represent a fascinating class of natural products with well-defined pharmacological properties. Their primary mechanism of action as competitive glycosidase inhibitors has been clearly established, with specific stereoisomers demonstrating potent and selective activity. The anti-HIV activity of 7,7a-diepithis compound, through the inhibition of viral glycoprotein processing, highlights their potential as lead compounds for the development of novel antiviral agents.

The provided experimental protocols offer a robust framework for the continued investigation and characterization of these and similar compounds. However, the significant toxicity associated with the broader pyrrolizidine alkaloid class necessitates a cautious and thorough approach. Future research must prioritize not only the exploration of their therapeutic efficacy and structure-activity relationships but also a definitive evaluation of their toxicological profile to ensure a viable path toward clinical application.

References

The Alexine Enigma: A Deep Dive into Structure-Activity Relationships for Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, and its stereoisomers represent a compelling class of iminosugars with significant potential as glycosidase inhibitors. Their structural mimicry of monosaccharides allows them to interact with the active sites of carbohydrate-processing enzymes, leading to inhibition that can have profound physiological effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogues, offering a valuable resource for researchers engaged in the design and development of novel glycosidase inhibitors for therapeutic applications.

Core Principles of this compound's Bioactivity

This compound and its related structures, such as australine (B55042), are potent inhibitors of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] The inhibitory activity of these alkaloids stems from their protonated nitrogen atom at physiological pH, which mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage. The stereochemistry of the hydroxyl groups on the pyrrolizidine ring is crucial for determining the specificity and potency of inhibition against different glycosidases.

Quantitative Structure-Activity Relationship (SAR) Data

A comprehensive understanding of the SAR of this compound derivatives is paramount for the rational design of more potent and selective inhibitors. While extensive quantitative data for a wide range of synthetic this compound analogues remains an area of active research, studies on its stereoisomer, australine, provide critical insights.

CompoundTarget EnzymeIC50 (µM)Source
AustralineAmyloglucosidase (an α-glucosidase)5.8[2]

This table will be updated as more quantitative SAR data for this compound and its derivatives become available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Synthesis of this compound Analogues

The total synthesis of this compound and its stereoisomers has been achieved through various strategies, often employing chiral starting materials derived from carbohydrates or asymmetric synthesis methodologies. A common approach involves the construction of the pyrrolizidine core followed by stereoselective introduction of hydroxyl groups.

Exemplary Synthetic Step: Stereoselective [3+2] Annulation

A key step in one of the total syntheses of (+)-alexine involves a highly stereoselective [3+2] annulation reaction. This reaction constructs the polyhydroxylated pyrrolidine (B122466) subunit of the target molecule.

  • Reactants: N-Ts-α-amino aldehyde and 1,3-bis(silyl)propene.

  • Rationale: This strategy avoids the extensive protecting-group manipulations often required in carbohydrate-based syntheses, leading to a more efficient route to polyhydroxylated alkaloids.[3]

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compounds (e.g., this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Dissolve α-glucosidase in phosphate buffer.

    • Dissolve pNPG in phosphate buffer.

  • Assay Protocol:

    • Add a solution of α-glucosidase to each well of a 96-well plate.

    • Add various concentrations of the test compound to the respective wells. A control well should contain the solvent only.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding Na₂CO₃ solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of glycosidases by this compound and its analogues has significant downstream effects on cellular processes, particularly those involving glycoproteins.

Glycoprotein (B1211001) Processing Pathway Inhibition

N-linked glycoprotein synthesis is a fundamental cellular process that involves the sequential modification of oligosaccharide chains in the endoplasmic reticulum (ER) and Golgi apparatus. Glucosidase I and II are key enzymes in the early stages of this processing, responsible for trimming glucose residues from the precursor oligosaccharide.

Glycoprotein_Processing cluster_ER Endoplasmic Reticulum Precursor_Oligosaccharide Glc3Man9GlcNAc2-P-P-Dol Glycosylated_Protein Glc3Man9GlcNAc2-Asn-Protein Precursor_Oligosaccharide->Glycosylated_Protein Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycosylated_Protein Glucosidase_I Glucosidase I Glycosylated_Protein->Glucosidase_I Glc2Man9 Glc2Man9GlcNAc2-Asn-Protein Glucosidase_I->Glc2Man9 Removal of terminal α-1,2-glucose Glucosidase_II Glucosidase II Glc2Man9->Glucosidase_II Man9 Man9GlcNAc2-Asn-Protein Glucosidase_II->Man9 Removal of two α-1,3-glucose residues Further_Processing Further processing in Golgi Man9->Further_Processing To Golgi This compound This compound/Australine This compound->Glucosidase_I Inhibition

Caption: Inhibition of Glucosidase I in the N-linked glycoprotein processing pathway by this compound/Australine.

Inhibition of Glucosidase I by this compound or australine leads to the accumulation of glycoproteins with unprocessed, glucose-containing oligosaccharide chains.[2] This disruption of proper glycoprotein folding is a major trigger for endoplasmic reticulum (ER) stress.

Unfolded Protein Response (UPR) Activation

The accumulation of misfolded glycoproteins in the ER activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperone expression, enhancing protein degradation pathways, and attenuating protein translation. However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling cascade.

UPR_Activation cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins BiP BiP/GRP78 Misfolded_Glycoproteins->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1 BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u Splices Golgi Golgi ATF6->Golgi Translocates to p-eIF2a p-eIF2α eIF2a->p-eIF2a ATF4 ATF4 Translation p-eIF2a->ATF4 Protein_Synthesis_Attenuation Protein_Synthesis_Attenuation p-eIF2a->Protein_Synthesis_Attenuation Attenuates Global Protein Synthesis ATF4_n ATF4 ATF4->ATF4_n XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1_s_n sXBP1 XBP1_s->XBP1_s_n ATF6_cleaved Cleaved ATF6 ATF6_cleaved_n ATF6 (n) ATF6_cleaved->ATF6_cleaved_n Golgi->ATF6_cleaved Cleavage UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4_n->UPR_Genes Transcription XBP1_s_n->UPR_Genes Transcription ATF6_cleaved_n->UPR_Genes Transcription

Caption: Activation of the Unfolded Protein Response (UPR) due to ER stress induced by misfolded glycoproteins.

Conclusion and Future Directions

The study of this compound and its analogues provides a fascinating window into the molecular intricacies of glycosidase inhibition. While the available quantitative SAR data is still emerging, the established inhibitory activity of this class of compounds against key enzymes in glycoprotein processing highlights their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to build a more comprehensive SAR model. This will enable the design of next-generation glycosidase inhibitors with enhanced potency, selectivity, and drug-like properties. Furthermore, a deeper understanding of the specific downstream signaling consequences of inhibiting different glycosidases with these compounds will be crucial for translating their biochemical activity into effective therapeutic strategies for a range of diseases, including viral infections, diabetes, and cancer.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Alexine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of alexine and its stereoisomers, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids. This compound and its analogues are of significant interest due to their potent glycosidase inhibitory activity, which has implications for the development of therapeutics for viral infections and metabolic diseases.[1] This document outlines key synthetic strategies, detailed experimental protocols, and the biological context of their mechanism of action.

Introduction to this compound and its Stereoisomers

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid first isolated from Alexa leiopetala.[2] Its structure, characterized by a pyrrolizidine core with multiple stereocenters, makes it a challenging synthetic target. The stereochemistry of the hydroxyl groups is crucial for its biological activity, primarily the inhibition of glycosidase enzymes.[3] Various stereoisomers of this compound, such as 7-epi-alexine, have also been synthesized to explore the structure-activity relationship.[4]

Key Stereoselective Synthetic Strategies

Several successful total syntheses of (+)-alexine and its stereoisomers have been reported, each employing unique strategies to control the stereochemistry of the molecule. The following sections summarize the key approaches and provide detailed experimental protocols for selected methods.

Synthesis from Chiral Pool Precursors (Yoda et al.)

The first asymmetric total synthesis of (+)-alexine was achieved by Yoda and co-workers, utilizing a chiral pool approach starting from D-arabinofuranose.[2][5] This strategy relies on the inherent chirality of the starting material to establish the stereocenters in the target molecule. A key intermediate in this synthesis is a functionalized homochiral lactam.[2]

Experimental Protocol: Synthesis of a Key Lactam Intermediate (Adapted from Yoda et al.)

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1Protection of D-arabinofuranose derivativeMethoxyphenylmethyl amine (MPMNH2)--
2Nucleophilic additionVinylmagnesium bromide (CH2=CHMgBr)--
3OxidationPyridinium (B92312) chlorochromate (PCC)--

Detailed Protocol:

  • Step 1: Protection. To a solution of the benzyl-protected D-arabinofuranose derivative (1.0 eq) in a suitable solvent, add methoxyphenylmethyl amine (1.2 eq). Stir the reaction at room temperature until completion, as monitored by TLC.

  • Step 2: Grignard Reaction. The resulting aminal is dissolved in anhydrous THF and cooled to -78 °C. Vinylmagnesium bromide (1.5 eq) is added dropwise, and the reaction is stirred for several hours at this temperature.

  • Step 3: Oxidation. The reaction mixture from the previous step is treated with pyridinium chlorochromate (PCC) (2.0 eq) in dichloromethane (B109758) to yield the functionalized homochiral lactam. The product is purified by column chromatography.

[3+2] Annulation Strategy (Somfai et al.)

A highly efficient and stereoselective approach to (+)-alexine developed by Somfai and co-workers involves a [3+2] annulation reaction.[3][6] This key step constructs the polyhydroxylated pyrrolidine (B122466) core of this compound from an N-tosyl-α-amino aldehyde and a 1,3-bis(silyl)propene.[3][6] This method offers a convergent and efficient route to the target molecule.

Experimental Protocol: [3+2] Annulation Reaction (Adapted from Somfai et al.)

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1[3+2] AnnulationN-Ts-α-amino aldehyde, 1,3-bis(silyl)propene, (CH3)3SiCl->95:5
2DesilylationTBAF--
3OxidationSwern Oxidation--

Detailed Protocol:

  • Step 1: [3+2] Annulation. The chiral N-Ts-α-amino aldehyde (1.0 eq) and 1,3-bis(silyl)propene (1.2 eq) are dissolved in a suitable solvent and cooled. Trimethylsilyl chloride (TMSCl) is added to catalyze the [3+2] annulation, affording the pyrrolidine product with high stereoselectivity.[7]

  • Step 2: Desilylation. The resulting silylated pyrrolidine is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the silyl (B83357) protecting groups, yielding a diol.

  • Step 3: Oxidation. The primary alcohol of the diol is selectively oxidized to an aldehyde using Swern oxidation conditions.

Stereoselective Allylation Approach (Myeong, Jung, and Ham)

A concise and stereocontrolled total synthesis of both (–)-7-epi-alexine and (+)-alexine has been reported by Myeong, Jung, and Ham, utilizing a stereoselective allylation as the key step.[4][8] This strategy employs chiral oxazine (B8389632) building blocks to control the stereochemistry.[4]

Experimental Protocol: Stereoselective Allylation (Adapted from Myeong et al.)

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1Mesylation and CyclizationMsCl, Et3N; then t-BuOK87-
2Stereoselective AllylationAllyl-MgBr, BF3·OEt284>95:5
3DeprotectionPd/C, H2--

Detailed Protocol:

  • Step 1: Mesylation and Cyclization. The diol precursor derived from the chiral oxazine is mesylated and then treated with a strong base such as potassium tert-butoxide to induce cyclization to the functionalized pyrrolidine.

  • Step 2: Stereoselective Allylation. The resulting aldehyde is subjected to a stereoselective allylation using allylmagnesium bromide in the presence of a Lewis acid like boron trifluoride etherate to establish the desired stereocenter.

  • Step 3: Deprotection. Final deprotection of the benzyl (B1604629) groups is achieved by hydrogenolysis using palladium on carbon to yield the target this compound stereoisomer.

Biological Activity and Signaling Pathway

This compound and its stereoisomers are potent inhibitors of glycosidases, enzymes that play a crucial role in the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).[9][10][11] This inhibition disrupts the glycoprotein (B1211001) quality control cycle, a critical cellular pathway for ensuring proper protein folding.[1][4]

N-Linked Glycoprotein Processing and Quality Control

The diagram below illustrates the N-linked glycoprotein processing pathway in the ER and highlights the step inhibited by this compound.

GlycoproteinProcessing cluster_ER Endoplasmic Reticulum Lumen cluster_inhibition Inhibition by this compound NascentProtein Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucosidaseI Glucosidase I NascentProtein->GlucosidaseI GlucosidaseII_1 Glucosidase II (removes 1st Glc) GlucosidaseI->GlucosidaseII_1 Calnexin Calnexin/ Calreticulin Cycle (Folding) GlucosidaseII_1->Calnexin GlucosidaseII_2 Glucosidase II (removes 2nd Glc) Calnexin->GlucosidaseII_2 UGGT UGGT (Reglucosylation of misfolded proteins) GlucosidaseII_2->UGGT Misfolded FoldedProtein Correctly Folded Glycoprotein GlucosidaseII_2->FoldedProtein MisfoldedProtein Terminally Misfolded Glycoprotein GlucosidaseII_2->MisfoldedProtein Terminally Misfolded UGGT->Calnexin Golgi Export to Golgi FoldedProtein->Golgi ERAD ER-Associated Degradation (ERAD) MisfoldedProtein->ERAD This compound This compound This compound->GlucosidaseI This compound->GlucosidaseII_1 This compound->GlucosidaseII_2

Caption: N-Linked Glycoprotein Processing and Inhibition by this compound.

Inhibition of Glucosidase I and II by this compound leads to the accumulation of improperly folded glycoproteins in the ER, which can trigger the unfolded protein response (UPR) and ultimately lead to cell death. This mechanism is the basis for the potential antiviral and anticancer activities of these compounds.

Synthetic Workflow Overview

The following diagram provides a high-level overview of a typical synthetic workflow for the stereoselective synthesis of (+)-alexine, exemplified by the [3+2] annulation strategy.

SyntheticWorkflow Start Chiral Starting Material (e.g., α-amino acid derivative) Aldehyde Preparation of Chiral N-Tosyl-α-amino Aldehyde Start->Aldehyde Annulation Stereoselective [3+2] Annulation Aldehyde->Annulation Pyrrolidine Functionalized Pyrrolidine Intermediate Annulation->Pyrrolidine Cyclization Formation of Pyrrolizidine Core Pyrrolidine->Cyclization Deprotection Global Deprotection Cyclization->Deprotection This compound (+)-Alexine Deprotection->this compound Purification Purification and Characterization This compound->Purification

Caption: High-Level Synthetic Workflow for (+)-Alexine.

Conclusion

The stereoselective synthesis of this compound and its stereoisomers remains an active area of research, driven by their potential as therapeutic agents. The strategies outlined in these application notes provide a foundation for researchers to design and execute efficient and stereocontrolled syntheses of these complex natural products. Further exploration of the biological activities of novel this compound analogues will continue to advance our understanding of glycosidase inhibition and its therapeutic applications.

References

Application Notes and Protocols: Extraction and Isolation of Alexine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from the seeds of Alexa leiopetala.[1][2] As a member of the pyrrolizidine alkaloid family, this compound and its stereoisomers are of significant interest to the scientific community due to their potential as selective glycosidase inhibitors, as well as their demonstrated antiviral and anti-HIV activities.[2] This document provides detailed application notes and protocols for the extraction and isolation of this compound from its natural source, primarily focusing on the seeds of Alexa leiopetala. The methodologies described herein are based on established principles of alkaloid extraction and purification.

Data Presentation

Currently, specific quantitative data on the extraction yields, solvent efficiencies, and purity of this compound from Alexa leiopetala are not widely published in the available scientific literature. The following table provides a general overview of typical recoveries for pyrrolizidine alkaloids from plant material using various extraction techniques. Researchers should consider these as benchmark values and optimize protocols for their specific experimental setup.

Extraction MethodTypical Recovery Rate (%)Purity Achievable (with chromatography)Reference
Maceration with acidified methanol (B129727)60-80%>95%General Alkaloid Extraction Principles
Pressurized Liquid Extraction (PLE)Can be higher than maceration (e.g., up to 174.4% for some PAs)>95%[3]
Solid-Phase Extraction (SPE)37-99% (for various alkaloids)Used for cleanup, purity depends on subsequent steps[2]

Experimental Protocols

The following protocols are based on general methods for the extraction and isolation of pyrrolizidine alkaloids and should be adapted and optimized for the specific case of this compound from Alexa leiopetala.

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a standard method for the extraction of alkaloids from plant material.

Materials:

Procedure:

  • Maceration: Soak the ground plant material in methanol for 24-48 hours at room temperature.

  • Filtration: Filter the methanolic extract to remove solid plant debris.

  • Acidification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the resulting crude extract in 0.5 M H₂SO₄.

  • Defatting: Extract the acidic solution with dichloromethane or chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

  • Extraction of Free Base: Extract the now basic aqueous solution with dichloromethane or chloroform. The this compound, now in its free base form, will move into the organic layer. Repeat this extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of the crude this compound extract obtained from Protocol 1.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of methanol in chloroform)

  • Thin Layer Chromatography (TLC) plates

  • Developing chamber

  • UV lamp or appropriate staining reagent (e.g., Dragendorff's reagent) for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of your gradient and pack it into the glass column.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., increasing the percentage of methanol in chloroform).

  • Fraction Collection: Collect the eluate in fractions.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under a UV lamp or by staining.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the isolated compound.

Mandatory Visualizations

Extraction_Workflow Start Dried & Ground Alexa leiopetala Seeds Maceration Maceration with Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Acidification Dissolution in 0.5 M H2SO4 Concentration->Acidification Defatting Extraction with Dichloromethane (remove lipids) Acidification->Defatting Basification Basification with NH4OH (pH 9-10) Defatting->Basification Extraction Extraction with Dichloromethane Basification->Extraction Drying Drying with Na2SO4 Extraction->Drying Final_Concentration Concentration Drying->Final_Concentration Crude_this compound Crude this compound Extract Final_Concentration->Crude_this compound

Caption: Workflow for the general acid-base extraction of this compound.

Purification_Workflow Crude_Extract Crude this compound Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Elution Gradient Elution (e.g., Chloroform/Methanol) Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound

Caption: Workflow for the purification of this compound using column chromatography.

References

Application Note: Quantification of Alexine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a representative high-performance liquid chromatography (HPLC) method for the quantitative analysis of alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid. Due to the limited availability of specific validated protocols for this compound, this method has been developed based on established analytical principles for the quantification of other pyrrolizidine alkaloids in complex matrices.[1][2][3][4] The protocol details sample preparation, chromatographic conditions, and a quantification strategy suitable for the analysis of this compound in purified samples or plant extracts.

Introduction

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid, recognized for its sugar-mimicking structure and potent glycosidase inhibitory activity.[5] This characteristic makes it a compound of significant interest for therapeutic applications, including antiviral and antiretroviral research.[5] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and drug development processes.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of alkaloids.[4] This application note outlines a comprehensive reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this compound quantification. The methodology is built upon proven strategies for analyzing structurally related pyrrolizidine alkaloids.[1][6][7]

Experimental Protocol

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • 0.05 M Sulfuric Acid in 50% Methanol (B129727) (Extraction Solvent)[3]

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Strong Cation Exchange, SCX)[2]

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Vortex mixer, Centrifuge, and 0.22 µm syringe filters

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 1.0 g of the powdered tissue into a centrifuge tube.[1]

  • Add 10 mL of the acidic methanol extraction solvent.

  • Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet solid debris.[1]

  • Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup (SCX):

    • Condition the SCX cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove impurities.

    • Elute the this compound fraction with 5 mL of 2.5% ammonium hydroxide in methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).[8][9]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

HPLC System and Conditions

The following parameters are recommended for the separation and quantification of this compound.

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
Mobile Phase A Water with 0.1% Formic Acid.[1][6]
Mobile Phase B Methanol with 0.1% Formic Acid.[1]
Elution Mode Gradient Elution.
Gradient Program 5% B to 80% B over 15 minutes; hold at 80% B for 5 minutes; return to 5% B and equilibrate for 5 minutes.[1]
Flow Rate 0.5 mL/min.[6]
Column Temperature 40°C.[1]
Injection Volume 10 µL.
Detection UV-Vis or PDA Detector.
Wavelength 220 nm (Note: Optimal wavelength should be determined by scanning an this compound standard).
Quantification and Calibration

Accurate quantification requires the generation of a standard curve using a certified this compound reference standard.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).[9]

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Inject Standards: Inject each calibration standard into the HPLC system using the same method as for the samples.

  • Construct Calibration Curve: Plot the peak area of this compound against the corresponding concentration for each standard.

  • Determine Linearity: Calculate the coefficient of determination (R²), which should ideally be ≥ 0.995 for a linear response.

Data Presentation

The following table summarizes the expected validation parameters for this HPLC method, based on typical performance for alkaloid analysis.[1]

ParameterExpected Value
Linearity (R²) ≥ 0.995
Retention Time (RT) Compound-specific
Limit of Detection (LOD) 0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.15 - 1.5 µg/kg
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualization

Experimental Workflow Diagram

The diagram below illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

Alexine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Quantification Sample Plant Tissue Sample Grind Grind in Liquid N2 Sample->Grind Extract Extract with Acidic Methanol Grind->Extract Centrifuge Centrifuge (10,000 rpm) Extract->Centrifuge SPE SPE Cleanup (SCX) Centrifuge->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Filter Filter (0.22 µm) Evaporate->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC_System Inject into HPLC System HPLC_Vial->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Quantify Quantify this compound Concentration Chromatogram->Quantify Cal_Curve Prepare Calibration Curve (this compound Standard) Cal_Curve->Quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note provides a robust and reproducible framework for the quantification of this compound. By leveraging established protocols for similar pyrrolizidine alkaloids, this method offers a reliable starting point for researchers. For rigorous quantitative analysis, method validation according to appropriate regulatory guidelines is essential. This includes confirming the specificity, linearity, accuracy, precision, and sensitivity of the assay for the specific matrix being investigated.

References

Application Notes and Protocols for the Structural Elucidaion of Alexine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from the seeds of Alexa leiopetala[1]. As a member of the glycosidase inhibitor class of alkaloids, this compound and its stereoisomers have garnered significant interest due to their potential therapeutic applications, including antiviral and anti-HIV activities[2]. The precise stereochemistry of this compound is crucial for its biological function, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural elucidation and characterization.

These application notes provide a comprehensive overview of the methodologies and data interpretation involved in the structural determination of this compound using 1D and 2D NMR techniques. The protocols outlined below are designed to guide researchers in obtaining high-quality NMR data and accurately assigning the complex proton and carbon signals of this unique pyrrolizidine alkaloid.

Data Presentation

The structural elucidation of this compound relies on a detailed analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the reported chemical shift data for this compound. This data is critical for confirming the identity of isolated this compound and for the characterization of synthetic analogues.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-13.95d5.5
H-24.15t5.5
H-32.90m
H-5α3.40dd11.5, 5.0
H-5β2.55t11.5
H-64.30m
H-74.05d4.0
H-83.25m
H-9α3.80dd11.0, 5.0
H-9β3.70t11.0

Note: Data is based on the original isolation and structural elucidation work. Solvent and instrument frequency can affect chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ) ppm
C-173.5
C-271.0
C-350.5
C-558.0
C-670.0
C-775.0
C-865.0
C-962.5

Note: Data is based on the original isolation and structural elucidation work. Solvent and instrument frequency can affect chemical shifts.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for polyhydroxylated alkaloids like this compound.

Materials:

  • This compound sample (1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the this compound sample accurately and transfer it to a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL) to the vial.

  • Vortex the sample until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.

  • Transfer the solution to a clean 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely and label it appropriately.

1D NMR Data Acquisition (¹H and ¹³C)

Instrument:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: zg30

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 12-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: zgpg30 (with proton decoupling)

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Spectral Width (SW): 100-150 ppm

  • Temperature: 298 K

2D NMR Data Acquisition

2D NMR experiments are essential for the complete structural assignment of this compound.

a) COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8-16

  • Increments in F1: 256-512

  • Spectral Width (SW) in F1 and F2: 12-16 ppm

b) HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (NS): 16-64

  • Increments in F1: 128-256

  • Spectral Width (SW) in F1 (¹³C): 100-150 ppm

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

c) HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 64-128

  • Increments in F1: 256-512

  • Spectral Width (SW) in F1 (¹³C): 100-150 ppm

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

d) NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Pulse Program: noesygpph

  • Number of Scans (NS): 16-32

  • Increments in F1: 256-512

  • Mixing Time (d8): 300-800 ms

  • Spectral Width (SW) in F1 and F2: 12-16 ppm

Mandatory Visualizations

Glycosidase Inhibition by this compound

This compound acts as a competitive inhibitor of certain glycosidases. It mimics the structure of the natural substrate, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds.

Glycosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme Glycosidase (Active Site) Product Hydrolyzed Products Enzyme->Product Hydrolysis Substrate Glycosidic Substrate Substrate->Enzyme Binds to active site Enzyme_Inhibited Glycosidase (Active Site) No_Product No Hydrolysis Enzyme_Inhibited->No_Product This compound This compound (Inhibitor) This compound->Enzyme_Inhibited Competitively binds to active site

Caption: Competitive inhibition of glycosidase by this compound.

Experimental Workflow for this compound Structural Elucidation

The structural elucidation of this compound using NMR spectroscopy follows a logical workflow, starting from sample preparation and culminating in the final structure determination.

NMR_Workflow A Isolation of this compound from Natural Source or Synthesis B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (¹H and ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) C->D E Data Processing and Analysis D->E F Signal Assignment (Protons and Carbons) E->F G Structural Elucidation (Connectivity and Stereochemistry) F->G H Structure Verification G->H

Caption: Workflow for NMR-based structural elucidation of this compound.

Key 2D NMR Correlations for this compound Structure

The following diagram illustrates some of the key HMBC (long-range H-C) and NOESY (through-space H-H) correlations that are critical for assembling the pyrrolizidine core and determining the relative stereochemistry of the substituents.

Alexine_Correlations cluster_HMBC Key HMBC Correlations cluster_NOESY Key NOESY Correlations This compound H9a H9a C8 C8 H9a->C8 H9α -> C8 C3 C3 H9a->C3 H9α -> C3 H5a H5a H5a->C3 H5α -> C3 C7 C7 H5a->C7 H5α -> C7 H1_H8 H1 ↔ H8 H7_H6 H7 ↔ H6 H3_H5b H3 ↔ H5β

Caption: Key HMBC and NOESY correlations for this compound.

References

Application Notes and Protocols for Alexine Glycosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has garnered significant interest in the field of drug discovery as a potent inhibitor of glycosidases. These enzymes play crucial roles in various physiological and pathological processes, including carbohydrate metabolism, viral entry, and cancer metastasis. The inhibition of glycosidases by this compound and its stereoisomers presents a promising therapeutic strategy for a range of diseases, most notably diabetes and viral infections. This document provides a detailed protocol for conducting a glycosidase inhibition assay using this compound, along with data on its inhibitory activity and a visualization of its mechanism of action.

Principle of the Assay

The glycosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a compound against a specific glycosidase. The assay utilizes a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase, which is colorless. In the presence of the glycosidase enzyme, the substrate is hydrolyzed, releasing p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic activity and thus decreasing the rate of p-nitrophenol production. The extent of inhibition is quantified by comparing the enzyme activity in the presence and absence of the inhibitor.

Data Presentation

The inhibitory activity of this compound and its stereoisomers against α-glucosidase is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The table below summarizes the reported IC50 values for this compound and related compounds against α-glucosidase I.

CompoundTarget EnzymeIC50 (µM)
This compoundα-Glucosidase I120
7a-epi-Alexineα-Glucosidase I25
1-epi-Australine (1,7a-di-epi-alexine)α-Glucosidase I>1000
3-epi-Australine (3,7a-di-epi-alexine)α-Glucosidase I150
Castanospermineα-Glucosidase I2.5

Experimental Protocols

This section provides a detailed methodology for performing an in vitro α-glucosidase inhibition assay with this compound.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G5003 or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, N1377 or equivalent)

  • This compound hydrochloride (or other this compound salt)

  • Acarbose (B1664774) (positive control) (Sigma-Aldrich, A8980 or equivalent)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 0.1 M

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

  • Substrate Solution (5 mM): Dissolve pNPG in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

  • Inhibitor (this compound) Stock Solution (e.g., 10 mM): Dissolve this compound hydrochloride in DMSO to prepare a stock solution. Further dilute with sodium phosphate buffer to obtain a range of working concentrations (e.g., 1, 10, 50, 100, 500 µM). The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Positive Control (Acarbose) Solution: Prepare a stock solution of acarbose in DMSO and dilute with sodium phosphate buffer to a range of working concentrations, similar to the inhibitor.

  • Stopping Reagent (0.1 M Na₂CO₃): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Blank: 125 µL of sodium phosphate buffer.

    • Control (No Inhibitor): 100 µL of sodium phosphate buffer + 25 µL of enzyme solution.

    • Inhibitor/Positive Control: 100 µL of the respective inhibitor/positive control working solution + 25 µL of enzyme solution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 25 µL of the 5 mM pNPG substrate solution to all wells except the blank. To the blank wells, add 25 µL of sodium phosphate buffer.

  • Incubation: Mix the contents of the wells and incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound and acarbose using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (enzyme + substrate, no inhibitor).

    • A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

    • Subtract the absorbance of the blank from all readings before calculation.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined by non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Enzyme Solution (α-Glucosidase in Buffer) prep2 Prepare Substrate Solution (pNPG in Buffer) prep3 Prepare Inhibitor Solutions (this compound dilutions) prep4 Prepare Positive Control (Acarbose dilutions) step1 Pipette Reagents into 96-Well Plate (Buffer, Enzyme, Inhibitor) prep4->step1 step2 Pre-incubate at 37°C (10 minutes) step1->step2 step3 Add Substrate (pNPG) to Initiate Reaction step2->step3 step4 Incubate at 37°C (30 minutes) step3->step4 step5 Add Stop Reagent (Na₂CO₃) step4->step5 analysis1 Measure Absorbance at 405 nm step5->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for the this compound Glycosidase Inhibition Assay.

Mechanism of Glycosidase Inhibition by this compound

G cluster_enzyme α-Glucosidase Active Site cluster_substrate Normal Catalysis cluster_inhibitor Inhibition by this compound Enzyme Enzyme ActiveSite Active Site (Catalytic Residues) Substrate Disaccharide (Substrate) ActiveSite->Substrate Binds to This compound This compound (Inhibitor) ActiveSite->this compound Binds to (Competitive Inhibition) Products Monosaccharides (Glucose) Substrate->Products Hydrolysis InhibitedComplex Enzyme-Alexine Complex (Inactive) This compound->InhibitedComplex NoReaction Hydrolysis Blocked

Application Notes and Protocols for In Vitro Antiviral Activity Assay of Alexine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid, a class of natural compounds known for their glycosidase inhibitory activity. This property positions this compound as a potential antiviral agent, particularly against enveloped viruses that rely on the host cell's endoplasmic reticulum (ER) for the proper folding and maturation of their surface glycoproteins. This document provides detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound.

Principle: The proposed antiviral mechanism of this compound involves the inhibition of ER α-glucosidases I and II. These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins. Inhibition of this process leads to misfolded glycoproteins, which are retained in the ER and targeted for degradation. Consequently, the assembly and release of infectious viral particles are impaired.

Proposed Mechanism of Action: Inhibition of Viral Glycoprotein (B1211001) Processing

dot digraph "this compound Antiviral Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Proposed mechanism of this compound's antiviral activity.

Data Presentation: Illustrative Antiviral Activity and Cytotoxicity

As of the date of this document, specific in vitro antiviral (IC₅₀) and cytotoxicity (CC₅₀) data for this compound against common viruses are not widely available in published literature. The following tables present representative data from structurally and functionally related glycosidase inhibitors, castanospermine (B190763) and deoxynojirimycin (DNJ), to illustrate the expected range of activity. This data should be used for illustrative purposes only.

Table 1: Illustrative Antiviral Activity (IC₅₀) of Related Glycosidase Inhibitors

Virus FamilyVirus ModelCompoundIC₅₀ (µM)Cell LineReference(s)
FlaviviridaeDengue Virus (DENV-2)Castanospermine1BHK-21[1]
FlaviviridaeDengue Virus (DENV-2)Castanospermine85.7Huh-7[1]
FlaviviridaeDengue VirusNN-DNJ3.3imDCs[2]
FlaviviridaeZika Virus (PRVABC59)Castanospermine78.49SNB19[3]
RetroviridaeHIV-1 (GB8)Castanospermine29JM[4]
RetroviridaeHIV-1 (GB8)Deoxynojirimycin (DNJ)560JM[4]
CoronaviridaePorcine Epidemic Diarrhea Virus (PEDV)Deoxynojirimycin (DNJ)57.76Vero-E6[5]

Table 2: Illustrative Cytotoxicity (CC₅₀) of Related Glycosidase Inhibitors

CompoundCC₅₀ (µM)Cell LineReference(s)
Castanospermine153,000SNB19[3]
Deoxynojirimycin (DNJ)912.5Vero-E6[5]

Selectivity Index (SI): A crucial parameter for evaluating the therapeutic potential of an antiviral compound is the Selectivity Index (SI), calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. Generally, an SI ≥ 10 is considered promising for further development.

Experimental Protocols

The following protocols outline the primary assays for determining the antiviral efficacy and cytotoxicity of this compound.

Experimental Workflow Overview

dot digraph "Antiviral Assay Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: General workflow for in vitro antiviral testing.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Host cell line (e.g., Vero, A549, Huh-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with the solvent control.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the log of the this compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Confluent host cell monolayers in 6- or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% agarose (B213101) or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Compound-Virus Incubation: Mix the virus stock (at a concentration that yields 50-100 plaques per well) with an equal volume of each this compound dilution. Also, prepare a virus control (virus + infection medium) and a cell control (infection medium only). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with 200 µL of the virus-alexine mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for virus adsorption.

  • Overlay: After adsorption, aspirate the inoculum and add 2 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with formalin for 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for high-throughput screening and measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line in 96-well plates (80-90% confluent)

  • Virus stock that causes a visible CPE

  • This compound serial dilutions

  • Cell viability staining solution (e.g., Neutral Red or Crystal Violet)

  • Destaining/solubilizing solution

Procedure:

  • Compound and Virus Addition: Remove the growth medium from the cells. Add 50 µL of the this compound dilutions to the wells. Then, add 50 µL of the virus suspension (at a multiplicity of infection, MOI, that causes >80% CPE within 48-72 hours) to all wells except the cell control wells.

  • Controls: Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Crystal Violet Method: Gently wash the cells with PBS, fix with 10% formalin for 20 minutes, and then stain with 0.5% Crystal Violet for 20 minutes. Wash away excess stain, dry the plate, and solubilize the stain with methanol. Measure the absorbance at 570 nm.

    • Neutral Red Method: Remove the medium and add Neutral Red solution. Incubate for 2-3 hours. Remove the dye, wash with PBS, and add a destaining solution. Measure the absorbance at 540 nm.[3]

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 4: In Vitro ER α-Glucosidase Inhibition Assay (Mechanistic Study)

This biochemical assay directly measures the inhibitory effect of this compound on ER α-glucosidase activity.[6]

Materials:

  • ER-enriched microsomes (isolated from a relevant cell line or tissue)

  • This compound serial dilutions

  • Assay buffer (e.g., phosphate (B84403) or MES buffer at optimal pH)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Stop solution (e.g., sodium carbonate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the ER-enriched microsomes and the this compound dilutions. Include a positive control (e.g., deoxynojirimycin) and a negative control (buffer only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The protocols provided herein offer a comprehensive framework for the initial in vitro evaluation of this compound as a potential antiviral agent. By determining its cytotoxicity (CC₅₀) and antiviral efficacy (IC₅₀) against a panel of enveloped viruses, researchers can calculate the selectivity index and assess its therapeutic potential. Furthermore, the mechanistic assay for ER α-glucosidase inhibition can provide direct evidence for its proposed mode of action. It is imperative that future studies focus on generating specific quantitative data for this compound to validate its promise as an antiviral compound.

References

Application Notes and Protocols for Evaluating Alexine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxyalkaloid demonstrating potential as a potent glycosidase inhibitor.[1] Such compounds are of significant interest in drug discovery due to their therapeutic possibilities in treating a range of diseases, including diabetes, viral infections, and cancer.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound. These assays are crucial for determining its cytotoxic effects, its impact on cell proliferation, and its mechanism of action at a cellular level.

Cell Viability and Cytotoxicity Assays

The initial evaluation of any potential therapeutic compound involves determining its effect on cell viability and identifying its cytotoxic concentration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration.

LDH Release Assay for Cytotoxicity

The lactate (B86563) dehydrogenase (LDH) release assay is a method of assessing cytotoxicity by measuring the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Cell Proliferation and Cell Cycle Analysis

Understanding the effect of this compound on cell proliferation and the cell cycle can provide insights into its mechanism of action.

BrdU Incorporation Assay for Cell Proliferation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: 18-24 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 90 minutes at room temperature.

  • Substrate Addition: Wash the wells and add the substrate solution.

  • Measurement: Measure the absorbance at 450 nm.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry using a DNA-staining dye like propidium (B1200493) iodide (PI) allows for the analysis of cell cycle distribution.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.[3]

Apoptosis Assays

Determining if this compound induces programmed cell death is a critical step in evaluating its therapeutic potential, especially in cancer research.

Annexin V/PI Staining for Apoptosis Detection

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Caspase Activity Assay

Caspases are key mediators of apoptosis. Measuring the activity of caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Measurement: Measure the absorbance or fluorescence to quantify caspase activity.

Signaling Pathway Analysis

To understand the molecular mechanism of this compound's action, it is essential to investigate its effect on relevant signaling pathways. As a glycosidase inhibitor, this compound may affect glycoprotein (B1211001) folding and quality control, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Western Blotting

Western blotting can be used to detect changes in the expression levels of key proteins in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., GRP78, CHOP for ER stress; PARP, cleaved caspase-3 for apoptosis).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
Cell Line AMTT2450.2 ± 4.5
4835.8 ± 3.1
7221.3 ± 2.8
Cell Line BLDH2475.1 ± 6.2
4858.9 ± 5.4
7242.6 ± 4.9

Table 2: Effect of this compound on Cell Cycle Distribution in Cell Line A (48h treatment)

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)65.2 ± 3.120.5 ± 2.214.3 ± 1.9
1068.9 ± 3.518.1 ± 1.813.0 ± 1.5
2575.4 ± 4.012.3 ± 1.512.3 ± 1.3
5082.1 ± 4.28.7 ± 1.19.2 ± 1.0

Visualizations

Diagrams illustrating workflows and signaling pathways are crucial for clarity.

G cluster_0 Cell-Based Assay Workflow start Start: this compound Compound assay_selection Select Cell Lines start->assay_selection viability Cytotoxicity/Viability Assays (MTT, LDH) assay_selection->viability proliferation Proliferation & Cell Cycle Assays (BrdU, Flow Cytometry) viability->proliferation apoptosis Apoptosis Assays (Annexin V, Caspase Activity) proliferation->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway data Data Analysis & IC50 Determination pathway->data end End: Efficacy Profile data->end

Caption: General workflow for evaluating this compound efficacy.

G cluster_1 Proposed this compound Signaling Pathway This compound This compound glucosidase α-Glucosidase Inhibition This compound->glucosidase inhibits er_stress ER Stress glucosidase->er_stress leads to upr Unfolded Protein Response (UPR) er_stress->upr activates chop CHOP Upregulation upr->chop apoptosis Apoptosis chop->apoptosis

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for the Synthesis of Alexine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine and its analogues are a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids that have garnered significant attention in the scientific community. These compounds are recognized as sugar mimics and often exhibit potent inhibitory activity against various glycosidases. This inhibitory action makes them promising candidates for the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer. The unique structural features and biological activity of this compound analogues have spurred the development of diverse and elegant synthetic strategies to access these complex molecules and their stereoisomers. This document provides an overview of common synthetic methodologies, detailed experimental protocols for a key synthetic approach, a summary of biological activity data, and a visual representation of a synthetic workflow.

Synthetic Strategies for this compound Analogues

Several synthetic approaches have been successfully employed to construct the this compound scaffold and its analogues. The primary challenge in their synthesis lies in the stereocontrolled installation of multiple hydroxyl groups on the pyrrolizidine core. The main strategies include:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates and amino acids, to provide the necessary stereochemical information for the target molecule. Syntheses starting from L-gluconolactone or L-xylose derivatives have been reported. While effective, these routes can sometimes be lengthy and require extensive protecting group manipulations.

  • Stereoselective [3+2] Annulation: This modern approach involves the reaction of a chiral α-amino aldehyde with a 1,3-bis(silyl)propene to construct the polyhydroxylated pyrrolidine (B122466) ring with high stereocontrol. This method, pioneered by Somfai and coworkers, offers an efficient and convergent route to the this compound core.

  • Ring-Closing Metathesis (RCM): RCM has been utilized to form the unsaturated pyrrolizidine ring system, which can then be further functionalized to introduce the desired hydroxyl groups. This strategy provides a powerful tool for the construction of the bicyclic core of this compound analogues.

This document will focus on the stereoselective [3+2] annulation strategy due to its efficiency and high degree of stereocontrol.

Data Presentation: Glycosidase Inhibitory Activity of this compound Analogues

The biological evaluation of this compound analogues is crucial for understanding their therapeutic potential. A primary assay involves measuring their inhibitory activity against various glycosidase enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for this compound and some of its analogues against different glycosidases.

CompoundEnzymeSourceIC50 (µM)Reference
(+)-Alexine α-GlucosidaseYeast150
β-GlucosidaseAlmond>1000
α-MannosidaseJack Bean>1000
β-MannosidaseSnail>1000
(-)-7-epi-Alexine α-GlucosidaseYeast50
β-GlucosidaseAlmond250
α-MannosidaseJack Bean>1000
β-MannosidaseSnail>1000
Australine α-GlucosidaseYeast1.2
β-GlucosidaseAlmond>1000
α-MannosidaseJack Bean80
β-MannosidaseSnail>1000
3-epi-Australine α-GlucosidaseYeast2.5
β-GlucosidaseAlmond>1000
α-MannosidaseJack Bean150
β-MannosidaseSnail>1000

Experimental Protocols

This section provides a detailed protocol for the synthesis of (+)-Alexine using the stereoselective [3+2] annulation reaction as a key step, based on the work of Somfai and co-workers.

Protocol 1: Synthesis of the Pyrrolidine Intermediate via [3+2] Annulation

This protocol describes the key stereoselective [3+2] annulation reaction to form the core pyrrolidine structure.

Materials:

  • Chiral α-amino aldehyde (e.g., N-Boc-L-serinal acetonide)

  • 1,3-bis(trimethylsilyl)propene

  • Titanium tetrachloride (TiCl4)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of the chiral α-amino aldehyde (1.0 equiv) in anhydrous DCM (0.1 M) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • 1,3-bis(trimethylsilyl)propene (1.2 equiv) is added dropwise to the cooled solution.

  • A solution of TiCl4 in DCM (1.0 M, 1.1 equiv) is added dropwise to the reaction mixture over 10 minutes. The reaction mixture is stirred vigorously during the addition.

  • The reaction is stirred at -78 °C for 2 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The mixture is allowed to warm to room temperature and then extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford the desired polyhydroxylated pyrrolidine intermediate.

Expected Yield: 70-85%, with high diastereoselectivity (>95:5 dr).

Protocol 2: Glycosidase Inhibition Assay

This protocol outlines a general procedure for evaluating

Alexine as a Tool for Studying Glycoprotein Processing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, serves as a potent inhibitor of various glycosidases, enzymes crucial for the post-translational modification of glycoproteins. By disrupting the normal processing of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus, this compound has emerged as a valuable chemical tool for elucidating the intricate roles of specific glycan structures in glycoprotein (B1211001) folding, trafficking, and function. Its application extends to studies on protein quality control, ER-associated degradation (ERAD), and the induction of the Unfolded Protein Response (UPR). Furthermore, the structural and functional consequences of aberrant glycosylation induced by this compound are of significant interest in the context of various diseases, including viral infections and cancer, making it a relevant molecule in drug development research.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate glycoprotein processing.

Mechanism of Action

This compound acts as a competitive inhibitor of specific glycosidases, primarily α-glucosidases. By mimicking the transition state of the glycosidic bond cleavage, it binds to the active site of these enzymes, preventing the trimming of glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) on newly synthesized glycoproteins. This inhibition leads to the accumulation of improperly folded glycoproteins in the ER, triggering cellular stress responses.

Applications

  • Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins due to this compound treatment activates the UPR, a signaling network aimed at restoring ER homeostasis. This makes this compound a useful tool for studying the mechanisms of ER stress sensing and signaling.

  • Investigation of Protein Quality Control Pathways: By inducing the accumulation of misfolded proteins, this compound allows for the study of cellular machinery involved in identifying and targeting these proteins for degradation through pathways like ER-associated degradation (ERAD).

  • Elucidation of the Role of Specific Glycan Structures: By arresting glycan processing at a specific stage, this compound enables researchers to study the functional significance of particular glycan structures on glycoprotein stability, localization, and interaction with other molecules.

  • Drug Discovery and Development: The ability of this compound and its derivatives to modulate glycosylation pathways has implications for the development of therapeutic agents for diseases where glycoprotein processing is dysregulated, such as in certain viral infections and cancers.

Quantitative Data: Glycosidase Inhibition

While specific inhibitory constants for this compound are not extensively documented in publicly available literature, data for its close structural analog, australine, provides valuable insight into its inhibitory profile.

InhibitorEnzymeSourceInhibition TypeIC₅₀ (µM)Kᵢ (µM)
AustralineAmyloglucosidase (α-glucosidase)Aspergillus nigerCompetitive5.8N/A
AustralineGlucosidase IN/AN/AN/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

Protocol 1: Induction of Altered Glycoprotein Processing in Mammalian Cells with this compound

This protocol describes the treatment of a mammalian cell line with this compound to inhibit N-linked glycosylation.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound hydrochloride (stock solution in water or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Plate the cells at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration. A concentration range of 1-100 µM is a common starting point, but the optimal concentration should be determined empirically for each cell line.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle-treated control (medium without this compound).

  • Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the synthesis of glycoproteins with altered glycans.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • Storage: Store the lysates at -80°C for subsequent analysis.

Protocol 2: Analysis of Altered Glycosylation by Lectin Blotting

This protocol uses lectins to detect changes in the glycan structures of glycoproteins in lysates from this compound-treated cells.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Biotinylated lectins (e.g., Concanavalin A for high-mannose structures)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from control and this compound-treated cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Lectin Incubation:

    • Incubate the membrane with a biotinylated lectin diluted in blocking buffer (concentration to be optimized, typically 1-10 µg/mL) for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the bands using a chemiluminescence imaging system. An increase in binding of lectins specific for high-mannose structures is expected in this compound-treated samples.

Protocol 3: Analysis of ER Stress Induction by Western Blot

This protocol assesses the induction of the Unfolded Protein Response (UPR) by detecting key ER stress marker proteins.

Materials:

  • Cell lysates from Protocol 1

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP/GADD153)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Other reagents as for lectin blotting

Procedure:

  • SDS-PAGE and Western Blotting: As described in Protocol 2.

  • Blocking: As described in Protocol 2.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against GRP78 and CHOP, and a loading control, diluted in blocking buffer, overnight at 4°C.

  • Washing: As described in Protocol 2.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: As described in Protocol 2.

  • Detection: As described in Protocol 2. An upregulation of GRP78 and CHOP is indicative of ER stress.

Protocol 4: Analysis of N-Glycan Profiles by HPLC

This protocol outlines the steps for releasing and analyzing N-glycans from glycoproteins to observe the structural changes induced by this compound.

Materials:

  • Glycoprotein sample from cell lysates (can be a specific immunoprecipitated protein or total glycoproteins)

  • PNGase F

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide)

  • HILIC-SPE cartridges

  • HPLC system with a fluorescence detector and a glycan analysis column

Procedure:

  • N-Glycan Release:

    • Denature the glycoprotein sample.

    • Treat the sample with PNGase F to release the N-glycans.

  • Fluorescent Labeling: Label the released glycans with a fluorescent tag according to the manufacturer's protocol.

  • Purification: Purify the labeled glycans using HILIC-SPE to remove excess label and other contaminants.

  • HPLC Analysis:

    • Analyze the purified, labeled glycans by HILIC-HPLC with fluorescence detection.

    • Compare the chromatograms of glycans from control and this compound-treated samples. An accumulation of early, high-mannose glycan structures is expected in the this compound-treated samples.

Visualizations

Glycoprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor Dolichol-P-P-GlcNAc₂Man₉Glc₃ OST Oligosaccharyl- transferase Precursor->OST Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->OST Glycoprotein_Glc3 Glycoprotein (Glc₃Man₉GlcNAc₂) OST->Glycoprotein_Glc3 Transfer Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glucosidase_I->Glycoprotein_Glc1 Trimming Glucosidase_II Glucosidase II Glycoprotein_Glc1->Glucosidase_II Glycoprotein_Man9 Glycoprotein (Man₉GlcNAc₂) Glucosidase_II->Glycoprotein_Man9 Trimming ER_Mannosidase ER Mannosidase Glycoprotein_Man9->ER_Mannosidase Glycoprotein_Man8 Glycoprotein (Man₈GlcNAc₂) ER_Mannosidase->Glycoprotein_Man8 Trimming Golgi_Mannosidase Golgi Mannosidase Glycoprotein_Man8->Golgi_Mannosidase Glycoprotein_Man8->Golgi_Mannosidase Complex_Glycans Complex & Hybrid Glycans Golgi_Mannosidase->Complex_Glycans Further Processing This compound This compound This compound->Glucosidase_I This compound->Glucosidase_II

Caption: N-linked glycoprotein processing pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Mammalian Cell Culture Treatment This compound Treatment (vs. Control) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Analysis Downstream Analysis Lysis->Analysis LectinBlot Lectin Blotting (Detects altered glycans) Analysis->LectinBlot WesternBlot Western Blotting (Detects ER stress markers) Analysis->WesternBlot HPLC N-Glycan Profiling (HPLC) Analysis->HPLC

Caption: Experimental workflow for studying the effects of this compound on glycoprotein processing.

UPR_Pathway This compound This compound Glycosidase_Inhibition Glycosidase Inhibition This compound->Glycosidase_Inhibition Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glycosidase_Inhibition->Misfolded_Glycoproteins ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation PERK PERK Pathway UPR_Activation->PERK IRE1 IRE1 Pathway UPR_Activation->IRE1 ATF6 ATF6 Pathway UPR_Activation->ATF6 Apoptosis Apoptosis (if stress is unresolved) (e.g., via CHOP) UPR_Activation->Apoptosis Chaperones Increased Chaperones (e.g., GRP78/BiP) PERK->Chaperones ERAD Enhanced ERAD IRE1->ERAD ATF6->Chaperones

Caption: this compound-induced Unfolded Protein Response (UPR) signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing Alexine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-alexine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for improving the yield of this polyhydroxylated pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to the total synthesis of (+)-alexine?

A1: The primary synthetic strategies for (+)-alexine can be broadly categorized into three main approaches:

  • Carbohydrate-based syntheses: These routes utilize chiral pool starting materials, such as sugars (e.g., L-xylose), to install the required stereocenters.

  • Asymmetric synthesis using dynamic kinetic resolution (DKR): This approach often involves the asymmetric transfer hydrogenation of γ-alkenyl-β-keto-α-amido esters to set key stereocenters with high diastereoselectivity and enantioselectivity.[1][2]

  • [3+2] Annulation reactions: This strategy involves the stereoselective cycloaddition of an N-tosyl-α-amino aldehyde with a 1,3-bis(silyl)propene to construct the core pyrrolidine (B122466) ring.[3]

Q2: What are the most common protecting groups used for the hydroxyl and amino functionalities in alexine synthesis?

A2: Due to the multiple hydroxyl groups, a careful protecting group strategy is crucial. Commonly employed protecting groups include:

  • Hydroxyl groups: Benzyl (Bn), silyl (B83357) ethers (e.g., TBS), and acetonides are frequently used. Benzyl groups are robust and can be removed in the final steps via hydrogenolysis. Silyl ethers offer tunable stability, and acetonides can protect 1,2-diols.

  • Amino group: The secondary amine is often protected as a carbamate (B1207046) (e.g., Boc, Cbz) or as a tosyl (Ts) group, particularly in the [3+2] annulation strategy.[3]

Q3: What are the key challenges in achieving high yields in this compound total synthesis?

A3: Researchers often face challenges in several key areas:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers is a primary challenge.

  • Protecting group manipulation: The multiple protection and deprotection steps can lead to a decrease in overall yield.

  • Intramolecular cyclization: The formation of the bicyclic pyrrolizidine core can be a low-yielding step if the substrate is not appropriately configured.

  • Purification: The high polarity of the intermediates and the final product can make purification by chromatography challenging.

Troubleshooting Guides

Low Diastereoselectivity in Dihydroxylation Reactions

Problem: Poor diastereoselectivity is observed during the dihydroxylation of an alkene precursor to form a vicinal diol, a common step to introduce hydroxyl groups.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: The directing group (e.g., an existing hydroxyl group) is not effectively influencing the facial selectivity of the incoming oxidant.Consider using a different dihydroxylation method. For substrate-controlled diastereoselective dihydroxylation, ensure the directing group is appropriately positioned. For reagent-controlled reactions, the Sharpless asymmetric dihydroxylation can be employed using the appropriate chiral ligand (AD-mix-α or AD-mix-β) to favor the desired diastereomer.[4]
Incorrect Reagent Choice: The chosen dihydroxylation reagent (e.g., OsO₄/NMO, cold KMnO₄) may not be optimal for the specific substrate.For substrates with directing groups, a directed dihydroxylation using OsO₄ with a coordinating ligand like TMEDA might improve selectivity. For non-directed systems, the choice between different osmium-based reagents or permanganate (B83412) can influence the outcome.
Reaction Temperature: Higher reaction temperatures can lead to reduced selectivity.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance kinetic control and improve diastereoselectivity.
Low Yield in Intramolecular Cyclization to Form the Pyrrolizidine Core

Problem: The intramolecular cyclization step to form the bicyclic pyrrolizidine skeleton proceeds with low yield.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Nucleophilicity/Electrophilicity: The reacting functional groups (e.g., an amine and an electrophilic carbon) are not sufficiently reactive.Enhance the nucleophilicity of the amine by using a suitable base. Increase the electrophilicity of the carbon center, for example, by converting a hydroxyl group to a better leaving group like a mesylate or tosylate.
Unfavorable Ring Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization.The choice of protecting groups can influence the conformational preferences of the molecule. Experiment with different protecting groups on the hydroxyl functionalities to favor a conformation amenable to cyclization.
Side Reactions: Competing intermolecular reactions or elimination reactions can reduce the yield of the desired cyclized product.Run the reaction under high dilution conditions to favor the intramolecular pathway. Carefully control the reaction temperature and choice of base to minimize elimination side reactions.

Experimental Protocols and Data

Key Synthetic Transformations in this compound Total Synthesis

The following tables summarize quantitative data for key steps from published total syntheses of (+)-alexine, providing a comparison of different methodologies.

Table 1: Comparison of Key Step Yields in Different this compound Total Syntheses

Synthetic RouteKey TransformationReagents and ConditionsReported Yield (%)Reference
Somfai (2008) [3+2] AnnulationN-Ts-α-amino aldehyde, 1,3-bis(silyl)propene, (CH₃)₃SiClNot specified for this step[3]
Yoda et al. AminocyclizationMesylated precursor, removal of MOM and Boc groupsNot specified for this step[5]
Somfai (2019) Asymmetric Transfer Hydrogenation (DKR)[RuCl₂(mesitylene)]₂, (S,S)-DPAE, HCO₂H/Et₃NHigh Yield[1][2]
Donohoe et al. Intramolecular CyclizationMesylated precursor, deprotectionNot specified for this step[5]

Note: Detailed step-by-step yield data is often found in the supporting information of the cited publications.

Detailed Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General Procedure)

This protocol is a general representation and may require optimization for specific substrates in an this compound synthesis.

  • Preparation: In a round-bottom flask, dissolve the alkene starting material (1.0 equiv) in a 1:1 mixture of t-butanol and water.

  • Addition of Reagents: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, containing the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or 0 °C until the reaction is complete (monitored by TLC).

  • Quenching: Add solid sodium sulfite (B76179) and stir for an additional hour.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Synthetic Workflows

Logical Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting a low-yielding reaction in the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_reagents Confirm Reagent Quality and Stoichiometry check_purity->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions side_reactions Analyze Crude Mixture for Side Products (TLC, NMR) check_conditions->side_reactions incomplete_reaction Incomplete Conversion of Starting Material side_reactions->incomplete_reaction degradation Product Degradation Observed side_reactions->degradation purification_issue Difficulty in Purification side_reactions->purification_issue increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes add_reagent Add More Reagent incomplete_reaction->add_reagent Yes end Yield Improved incomplete_reaction->end No change_conditions Modify Reaction Conditions (e.g., different solvent, catalyst) degradation->change_conditions Yes degradation->end No increase_time->end add_reagent->end change_conditions->end optimize_purification Optimize Purification Method (e.g., different column, solvent system) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A flowchart for troubleshooting low reaction yields.

Signaling Pathway for Protecting Group Strategy

This diagram outlines the decision-making process for selecting and using protecting groups in the total synthesis of this compound.

protecting_group_strategy start Initiate Synthesis Planning identify_groups Identify Functional Groups to Protect (OH, NH) start->identify_groups select_pg Select Orthogonal Protecting Groups identify_groups->select_pg protect_groups Protect Functional Groups select_pg->protect_groups perform_synthesis Perform Synthetic Transformations protect_groups->perform_synthesis deprotect Selectively Deprotect for Next Step perform_synthesis->deprotect deprotect->perform_synthesis More steps remain final_deprotection Final Deprotection deprotect->final_deprotection Final steps target_molecule (+)-Alexine final_deprotection->target_molecule

Caption: Decision pathway for protecting group strategy.

References

Technical Support Center: Stereoselective Synthesis of Alexine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of alexine. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex polyhydroxylated pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the stereoselective synthesis of (+)-alexine?

A1: The primary challenges in the total synthesis of (+)-alexine revolve around the precise control of stereochemistry at multiple contiguous chiral centers within its pyrrolizidine core. Key difficulties include:

  • Construction of the polyhydroxylated pyrrolidine (B122466) subunit: Establishing the correct relative and absolute stereochemistry of the hydroxyl and hydroxymethyl groups on the five-membered ring is a significant hurdle.

  • Diastereoselective formation of the pyrrolizidine ring system: Cyclization to form the bicyclic core must proceed with high stereocontrol to yield the desired cis-fused ring junction.

  • Protecting group strategy: The multiple hydroxyl groups necessitate a robust protecting group strategy that allows for selective deprotection at various stages of the synthesis without compromising stereochemical integrity.

Q2: Which are the most common starting materials for the chiral pool synthesis of this compound?

A2: Carbohydrates are frequently employed as chiral starting materials due to their inherent stereochemistry. D-glucose and its derivatives, such as α-d-mannofuranoside, have been successfully utilized to provide the chiral backbone for the pyrrolidine ring.[1] Another approach involves using protected L-xylose to construct the pyrrolizidine system.

Q3: What are some of the key stereoselective reactions used in modern synthetic routes to this compound?

A3: Modern approaches often employ powerful asymmetric reactions to construct the chiral centers with high efficiency. Notable examples include:

  • Stereoselective [3+2] annulation: This reaction, utilized by Somfai and coworkers, allows for the highly diastereoselective construction of the polyhydroxylated pyrrolidine subunit from a chiral α-amino aldehyde and a 1,3-bis(silyl)propene.[2][3]

  • Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR): This protocol has been applied to the diastereoselective reduction of racemic α-amino-β-keto esters to furnish key intermediates with high enantioselectivity.

  • Substrate-controlled diastereoselective reductions: The stereoselective reduction of ketone functionalities, often guided by existing stereocenters in the molecule, is a critical step in many synthetic routes. For instance, Luche reduction (NaBH4/CeCl3) has been used for the diastereoselective reduction of an enone intermediate.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the [3+2] Annulation for Pyrrolidine Ring Formation

Question: I am attempting the [3+2] annulation to form the pyrrolidine ring, but I am observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?

Answer: Low diastereoselectivity in the [3+2] annulation step can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure the chiral α-amino aldehyde is of high purity and enantiomeric excess. Any racemization of the aldehyde will lead to a mixture of diastereomers.

  • Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Running the reaction at lower temperatures often enhances the energy difference between the diastereomeric transition states, leading to improved selectivity. Experiment with a temperature range, for example, from -78 °C to -20 °C.

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid can significantly influence the facial selectivity of the reaction. If using a Lewis acid catalyst, consider screening different options (e.g., TiCl4, SnCl4, BF3·OEt2) and optimizing its stoichiometry.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the reactants and the transition state. A screen of anhydrous, non-polar solvents such as toluene, dichloromethane, or THF is recommended.

  • Rate of Addition: Slow, dropwise addition of one reactant to the other can sometimes improve diastereoselectivity by maintaining a low concentration of the added reagent and minimizing side reactions.

Issue 2: Poor Yield or Incomplete Cyclization to the Pyrrolizidine Core

Question: My attempt to cyclize the pyrrolidine intermediate to form the pyrrolizidine ring is resulting in a low yield of the desired product, with significant amounts of starting material remaining or side products forming. What should I investigate?

Answer: Incomplete or low-yielding cyclization reactions are a common bottleneck. Consider the following troubleshooting steps:

  • Activation of the Leaving Group: Ensure the hydroxyl group intended for cyclization is converted to a good leaving group (e.g., tosylate, mesylate). Incomplete activation will lead to unreacted starting material. Use fresh reagents and anhydrous conditions for the activation step.

  • Base Strength and Steric Hindrance: The choice of base for the intramolecular nucleophilic substitution is critical. If a sterically hindered base is used, it may not be effective in deprotonating the nucleophile. Conversely, a base that is too strong might lead to elimination or other side reactions. Screen bases of varying strengths and steric profiles (e.g., K2CO3, Cs2CO3, NaH, KHMDS).

  • Reaction Concentration and Temperature: Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions. The reaction temperature should be optimized to ensure a sufficient rate of reaction without promoting decomposition or side reactions.

  • Protecting Group Interference: Bulky protecting groups near the reaction centers can sterically hinder the cyclization. Re-evaluate your protecting group strategy to see if a smaller protecting group can be used at a critical position.

Issue 3: Difficulty in Selective Deprotection of Hydroxyl Groups

Question: I am struggling with the selective deprotection of a specific hydroxyl group in my advanced intermediate without affecting other protecting groups. What strategies can I employ?

Answer: The selective deprotection of one of many hydroxyl groups requires a well-planned orthogonal protecting group strategy. If you are facing challenges, consider the following:

  • Review Orthogonality: Ensure that the protecting groups used are truly orthogonal, meaning one can be removed under conditions that do not affect the others. Common orthogonal sets include silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers, and acyl groups (e.g., acetyl, benzoyl).

  • Mild Deprotection Conditions: Explore milder deprotection reagents or conditions. For example, for TBS ether cleavage, instead of harsh fluoride (B91410) sources, consider using milder acidic conditions if other groups are base-labile.

  • Steric Hindrance: The steric environment around a protecting group can influence its rate of cleavage. A sterically hindered protecting group may require more forcing conditions for removal. This can sometimes be exploited for selective deprotection.

  • Step-wise Deprotection and Reprotection: In some cases, it may be necessary to perform a global deprotection followed by selective reprotection of certain hydroxyl groups. While this adds steps, it can be a reliable strategy to achieve the desired differentiation.

Quantitative Data Presentation

The following table summarizes the reported yields and stereoselectivities for key steps in different synthetic routes to (+)-alexine.

Synthetic Route (Lead Author)Key Stereoselective StepReagents and ConditionsYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Somfai [3+2] AnnulationN-Ts-α-amino aldehyde, 1,3-bis(silyl)propene, (CH3)3SiClNot explicitly stated for this step, but leads to the key pyrrolidine intermediateHigh diastereoselectivity
Somfai ATH/DKR of β-keto-α-amido ester[RuCl2(mesitylene)]2, (S,S)-DPAE, HCO2H/Et3N, dioxane77%>95:5 dr, 99% ee
Fleet Grignard addition to aldehydeCH2=CHMgBr, THF38% (for one epimer), 37% (for the other)~1:1 mixture of epimeric allylic alcohols
Yoda BF3·OEt2-induced allylationAldehyde intermediate, allyltrimethylsilane, BF3·OEt2Not explicitly stated for this stepHigh diastereoselectivity

Experimental Protocols

Detailed Methodology for Somfai's Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR)

This protocol is adapted from the work of Somfai and coworkers for the stereoselective reduction of a racemic γ-alkenyl-β-keto-α-amido ester.

Materials:

  • Racemic γ-alkenyl-β-keto-α-amido ester

  • [RuCl2(mesitylene)]2

  • (S,S)-DPAE (1,2-diphenyl-N,N'-bis((S)-1-phenylethyl)ethane-1,2-diamine)

  • Formic acid (HCO2H)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous dioxane

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl2(mesitylene)]2 (0.025 eq.) and (S,S)-DPAE (0.05 eq.) in anhydrous dioxane.

  • Heat the mixture to 80 °C for 1 hour to form the active catalyst.

  • Cool the catalyst solution to room temperature.

  • In a separate flask, dissolve the racemic γ-alkenyl-β-keto-α-amido ester (1.0 eq.) in anhydrous dioxane.

  • To the substrate solution, add the pre-activated catalyst solution via cannula.

  • Add a freshly prepared mixture of formic acid and triethylamine (5:2 ratio, 1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired anti-α-amido-β-hydroxy ester.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR analysis and chiral HPLC, respectively.

Mandatory Visualization

stereoselective_synthesis_challenges cluster_start Chiral Starting Material cluster_pyrrolidine Pyrrolidine Ring Construction cluster_pyrrolizidine Pyrrolizidine Core Formation start Chiral Pool (e.g., D-Glucose) challenge1 Key Challenge: Stereocontrol of Multiple Centers start->challenge1 Multiple Steps strategy1 Strategy 1: Diastereoselective [3+2] Annulation challenge1->strategy1 strategy2 Strategy 2: Asymmetric Transfer Hydrogenation (ATH/DKR) challenge1->strategy2 pyrrolidine Polyhydroxylated Pyrrolidine Intermediate strategy1->pyrrolidine strategy2->pyrrolidine challenge2 Key Challenge: Diastereoselective Cyclization pyrrolidine->challenge2 Functional Group Manipulation cyclization Intramolecular Nucleophilic Substitution challenge2->cyclization This compound (+)-Alexine cyclization->this compound Final Deprotection

Caption: Key challenges and strategies in the stereoselective synthesis of (+)-alexine.

References

Technical Support Center: Chiral Chromatography of Alexine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of alexine stereoisomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral chromatography experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the chiral separation of this compound and its stereoisomers. This compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, presents unique challenges due to its polarity and basic nature.

Q1: I am not seeing any separation between my this compound stereoisomers. What should I do?

A1: Lack of resolution is a common initial challenge. Consider the following troubleshooting steps:

  • Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is the most critical factor in chiral separations.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often the first choice for separating a wide range of chiral compounds, including alkaloids.[2] It is highly recommended to screen a variety of CSPs with different chiral selectors.

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: For a polar compound like this compound, normal-phase or polar organic modes might provide better selectivity.

    • Mobile Phase Composition: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol or hexane/ethanol in normal phase). Even small changes can significantly impact resolution.[1]

    • Try Different Modifiers: Experiment with different alcohol modifiers (e.g., ethanol, isopropanol, or butanol) as they can offer different selectivities.

  • Lower the Temperature: Temperature can have a significant effect on chiral recognition.[1] Try reducing the column temperature (e.g., to 10°C or 15°C) to enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can improve resolution.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can improve efficiency and resolution.

Q2: My peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase. Here’s how to address it:

  • Add a Basic Modifier: To minimize interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, add a small amount of a basic modifier to your mobile phase.[3] Common choices include diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at concentrations of 0.1-0.5%.[4]

  • Check Mobile Phase pH: If using a reversed-phase method, ensure the mobile phase pH is appropriate for your basic analyte. Generally, a pH 2 units above or below the pKa of the analyte is recommended to ensure it is in a single ionic form.

  • Column Contamination: Contaminants can create active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample and injecting a smaller volume.

Q3: I am observing "ghost peaks" in my chromatogram. What is the cause?

A3: Ghost peaks are extraneous peaks that do not come from your sample. Common causes include:

  • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate and elute as ghost peaks, especially during gradient elution. Use high-purity, HPLC-grade solvents and fresh additives.

  • System Contamination: Carryover from previous injections can be a source. Implement a robust needle wash protocol and flush the injector and sample loop between runs.

  • In-line Contamination: Check for contamination in components like frits, tubing, or the detector cell.

Q4: My retention times are drifting. How can I improve reproducibility?

A4: Drifting retention times can compromise the reliability of your method. To improve reproducibility:

  • Ensure Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting your analytical run.

  • Precise Mobile Phase Preparation: Carefully prepare your mobile phase and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.

  • Maintain Stable Temperature: Use a column oven to maintain a constant and uniform temperature. Even small fluctuations in ambient temperature can affect retention times.[1]

Data Presentation

Effective method development for chiral separations often involves screening multiple parameters. The following tables provide examples of how to structure your quantitative data for easy comparison.

Table 1: Chiral Stationary Phase (CSP) Screening for this compound Stereoisomers

CSP Name (Selector Type)Mobile PhaseRetention Factor (k')Selectivity (α)Resolution (Rs)
Chiralpak IA (Amylose derivative)Hexane/IPA (90:10) + 0.1% DEA2.5, 2.81.121.4
Chiralpak IB (Amylose derivative)Hexane/IPA (90:10) + 0.1% DEA3.1, 3.21.030.5
Chiralcel OD-H (Cellulose derivative)Hexane/EtOH (85:15) + 0.1% DEA4.2, 5.01.192.1
Chiralcel OJ-H (Cellulose derivative)Hexane/IPA (95:5) + 0.1% DEA6.8, 7.11.040.8

Data is hypothetical and for illustrative purposes.

Table 2: Mobile Phase Modifier Optimization on Chiralcel OD-H

Modifier (in Hexane)% ModifierAdditiveRetention Factor (k')Selectivity (α)Resolution (Rs)
Isopropanol (IPA)10%0.1% DEA5.5, 6.31.151.9
Isopropanol (IPA)15%0.1% DEA3.9, 4.51.152.0
Ethanol (EtOH)15%0.1% DEA4.2, 5.01.192.1
Ethanol (EtOH)20%0.1% DEA3.1, 3.61.161.8

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Below are detailed methodologies for key experiments in the chiral separation of this compound stereoisomers.

Protocol 1: Chiral Stationary Phase Screening via HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound stereoisomer mixture in the initial mobile phase.

  • HPLC System and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Screening columns: Chiralpak IA, Chiralpak IB, Chiralcel OD-H, Chiralcel OJ-H (or similar polysaccharide-based CSPs).

  • Screening Conditions:

    • Mobile Phases:

      • A: n-Hexane with 0.1% Diethylamine (DEA)

      • B: Isopropanol (IPA) with 0.1% DEA

      • C: Ethanol (EtOH) with 0.1% DEA

    • Initial Gradient: 95:5 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (as this compound lacks a strong chromophore).

  • Procedure:

    • Equilibrate each column with the initial mobile phase for at least 30 minutes.

    • Inject the sample onto each column and run the screening gradient.

    • Evaluate the chromatograms for any signs of separation.

    • Based on the initial screen, select the most promising CSP and mobile phase combination for further optimization.

Protocol 2: Method Optimization for a Selected CSP

  • Objective: To optimize the resolution of this compound stereoisomers on the selected CSP (e.g., Chiralcel OD-H).

  • Systematic Parameter Variation:

    • Modifier Percentage: Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 10%, 15%, 20% Ethanol in Hexane with 0.1% DEA). Run isocratic separations for each mobile phase composition.

    • Temperature: Set the column oven to different temperatures (e.g., 10°C, 25°C, 40°C) and perform isocratic runs with the best mobile phase from the previous step.

    • Flow Rate: Evaluate the effect of flow rate on resolution by testing different rates (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min).

  • Data Analysis: For each condition, calculate the retention factor (k'), selectivity (α), and resolution (Rs).

  • Final Method Selection: Choose the combination of parameters that provides baseline resolution (Rs ≥ 1.5) with a reasonable analysis time and good peak shape.

Visualizations

Diagram 1: General Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Final Method Start Define Separation Goal (this compound Stereoisomers) ScreenCSPs Screen Multiple CSPs (e.g., Amylose & Cellulose based) Start->ScreenCSPs ScreenModes Test Different Modes (Normal, Polar Organic, Reversed) ScreenCSPs->ScreenModes InitialEval Initial Evaluation: Any Enantioselectivity? ScreenModes->InitialEval InitialEval->ScreenCSPs No, try other CSPs OptiMobilePhase Optimize Mobile Phase (Solvent Ratio, Modifier Type) InitialEval->OptiMobilePhase Yes Additives Test Additives (e.g., DEA for peak shape) OptiMobilePhase->Additives OptiTemp Optimize Temperature OptiFlow Optimize Flow Rate OptiTemp->OptiFlow FineTune Fine-Tuning OptiFlow->FineTune Additives->OptiTemp Validation Method Validation (Robustness, Reproducibility) FineTune->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Caption: Workflow for Chiral Method Development.

Diagram 2: Troubleshooting Poor Peak Shape

G Start Poor Peak Shape Observed (Tailing or Fronting) CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks SystemIssue System-level Issue Likely CheckAllPeaks->SystemIssue Yes AnalyteIssue Analyte-specific Issue CheckAllPeaks->AnalyteIssue No CheckConnections Check for dead volume (fittings, tubing) SystemIssue->CheckConnections CheckFrit Check/replace column inlet frit CheckConnections->CheckFrit ColumnVoid Consider column void CheckFrit->ColumnVoid IsBasic Is analyte basic (like this compound)? AnalyteIssue->IsBasic AddBase Add basic modifier to mobile phase (e.g., 0.1% DEA) IsBasic->AddBase Yes CheckOverload Check for mass overload (Dilute sample) IsBasic->CheckOverload No AddBase->CheckOverload CheckSolvent Injection solvent mismatch? CheckOverload->CheckSolvent DissolveInMP Dissolve sample in mobile phase CheckSolvent->DissolveInMP Yes

Caption: Decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Optimizing Alexine Extraction from Alexa leiopetala

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of alexine extraction from Alexa leiopetala. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What type of compound is this compound and what are its general solubility properties?

This compound is a polyhydroxylated alkaloid, specifically an iminosugar. Generally, alkaloids in their free base form are soluble in organic solvents like chloroform (B151607) and ether, but poorly soluble in water. Conversely, their salt forms are typically soluble in water and alcohols.[1][2] This dual solubility is the cornerstone of many extraction strategies.

Q2: I am starting a new project on Alexa leiopetala. What is the first step in sample preparation?

Proper sample preparation is crucial for efficient extraction.[1] Freshly collected plant material (leaves, stems, etc.) should be thoroughly washed to remove impurities. Subsequently, the material must be dried to prevent microbial growth and enhance extraction efficiency. Once dried, the plant material should be pulverized into a fine powder to increase the surface area, facilitating better solvent penetration and release of this compound.[1]

Q3: Which extraction method is recommended for a preliminary study?

For a preliminary study, conventional solvent extraction methods like maceration or Soxhlet extraction are recommended due to their simplicity and cost-effectiveness. Maceration involves soaking the powdered plant material in a selected solvent for an extended period. Soxhlet extraction provides a more exhaustive extraction by continuously passing fresh, heated solvent over the sample. These methods will help establish a baseline for this compound yield and purity.

Q4: How can I improve my extraction yield if the initial results from maceration are low?

To enhance extraction efficiency, consider implementing advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][3] UAE uses ultrasonic waves to disrupt plant cell walls, improving solvent penetration and mass transfer. MAE utilizes microwave energy to rapidly heat the solvent and plant material, which can significantly reduce extraction time and increase yield.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete cell lysis. 2. Incorrect solvent polarity. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.1. Ensure the plant material is finely powdered. Consider using UAE to improve cell wall disruption. 2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and acidified aqueous solutions).[4] 3. Optimize extraction time and temperature for your chosen method. Use a response surface methodology (RSM) approach for systematic optimization. 4. Avoid excessively high temperatures, especially during MAE, and consider extracting under an inert atmosphere if this compound is prone to oxidation.
Impure Extract (High levels of pigments, tannins, etc.) 1. Co-extraction of non-target compounds. 2. Inadequate purification steps.1. Perform a preliminary defatting step with a non-polar solvent like petroleum ether to remove lipids and pigments.[3] 2. Implement an acid-base liquid-liquid extraction. This involves extracting the alkaloid into an acidic aqueous phase, washing the aqueous phase with an organic solvent to remove neutral impurities, and then basifying the aqueous phase to precipitate the free alkaloid, which can be re-extracted into an organic solvent.[2][5]
Difficulty Separating this compound from Other Alkaloids The plant material contains a mixture of structurally similar alkaloids.[5]Employ chromatographic techniques for separation. Start with column chromatography for initial fractionation. For high-purity separation of individual alkaloids, High-Performance Liquid Chromatography (HPLC) is the recommended method.[5]
Inconsistent Results Between Batches 1. Variation in plant material (e.g., age, collection season, geographic location). 2. Inconsistent execution of the extraction protocol.1. Standardize the collection process for plant material. Use material from the same location and season if possible. 2. Maintain strict control over all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time. Document every step meticulously.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol is a standard method for selectively extracting alkaloids.

  • Preparation : Mix 100g of finely powdered, dried Alexa leiopetala plant material with a basic solution, such as 10% sodium carbonate, until moistened. This converts alkaloid salts into their free base form.[2][3]

  • Extraction : Transfer the basified material to a Soxhlet apparatus and extract with chloroform or ether for 6-8 hours.

  • Acidification : Concentrate the organic extract under reduced pressure. Dissolve the residue in the same organic solvent and perform a liquid-liquid extraction with a 2% sulfuric acid solution. The protonated this compound (salt form) will move to the aqueous layer.

  • Purification : Separate the aqueous layer and wash it with fresh chloroform to remove any remaining neutral impurities.

  • Liberation : Basify the acidic aqueous solution to a pH of 9-10 with ammonium (B1175870) hydroxide. This will precipitate the free this compound base.

  • Final Extraction & Recovery : Extract the liberated this compound from the aqueous solution using chloroform. Wash the chloroform extract with distilled water until neutral, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound extract.[3]

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification A Dried, Powdered Alexa leiopetala B Basify with Na2CO3 (Liberate Free Base) A->B C Extract with Chloroform (Soxhlet) B->C D Crude Organic Extract (this compound + Lipids/Pigments) C->D E Extract with 2% H2SO4 D->E F Aqueous Layer (this compound Salt) E->F This compound moves to aqueous phase G Organic Layer (Impurities) E->G Impurities remain in organic phase H Basify Aqueous Layer with NH4OH (pH 9-10) F->H I Final Extraction with Chloroform H->I J Pure this compound Extract I->J

Caption: Workflow for Acid-Base Extraction of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses sonication to improve extraction efficiency.

  • Preparation : Suspend 10g of powdered Alexa leiopetala material in 200 mL of the chosen solvent (e.g., 70% ethanol) in a glass beaker.

  • Sonication : Place the beaker in an ultrasonic bath. Sonicate the mixture for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[3][6]

  • Filtration : After sonication, separate the extract from the solid plant material by simple filtration. Wash the residue with a small volume of fresh solvent to ensure complete recovery.

  • Purification : The resulting filtrate contains the crude extract. This can be concentrated and then purified using the acid-base separation steps described in Protocol 1 or by chromatographic methods.

G start Powdered Plant Material + Solvent ultrasound Sonication in Ultrasonic Bath (e.g., 30 min, 40°C) start->ultrasound filtration Filtration ultrasound->filtration extract Crude this compound Extract (Filtrate) filtration->extract Liquid residue Solid Residue (Discard) filtration->residue Solid purification Purification Steps (e.g., Acid-Base, Chromatography) extract->purification end Purified this compound purification->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Data Presentation: Optimizing Extraction Parameters

The following tables present hypothetical data to illustrate the impact of varying key parameters on this compound extraction. This data should serve as a guide for designing your optimization experiments.

Table 1: Effect of Solvent Choice and Temperature on this compound Yield (Maceration, 24h)

Solvent (80%)Temperature (°C)This compound Yield (mg/g)Purity (%)
Methanol251.865
Methanol402.562
Ethanol251.570
Ethanol402.168
Acidified Water (pH 3)251.275
Acidified Water (pH 3)401.972

Table 2: Effect of Time and Solid-to-Liquid Ratio on this compound Yield (UAE, 70% Ethanol, 40°C)

Extraction Time (min)Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g)
201:202.8
201:303.1
401:203.5
401:303.9
601:203.6
601:304.0

Note: The data presented above is for illustrative purposes only and should be empirically verified.

References

Technical Support Center: Troubleshooting Alexine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a naturally occurring polyhydroxylated pyrrolizidine (B1209537) alkaloid isolated from the plant Alexa leiopetala.[1] Its chemical formula is C8H15NO4, with a molecular weight of 189.21 g/mol .[2] The presence of multiple hydroxyl groups and a basic pyrrolizidine core makes it a sugar mimic and a potent glycosidase inhibitor.[1] These structural features are also key to understanding its stability profile.

Q2: What are the primary challenges in maintaining the stability of this compound in aqueous solutions?

A2: Due to its polyhydroxylated and alkaloidal nature, this compound is susceptible to degradation in aqueous solutions. The primary challenges include:

  • pH sensitivity: The basic nitrogen in the pyrrolizidine ring makes the molecule's stability dependent on the pH of the solution.

  • Oxidation: The numerous hydroxyl groups are potential sites for oxidation, which can be accelerated by factors like dissolved oxygen, metal ions, and light exposure.

  • Temperature sensitivity: Elevated temperatures can increase the rate of chemical degradation.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: For long-term storage, it is recommended to prepare stock solutions in solvents such as DMSO, chloroform, dichloromethane, or ethyl acetate.[2] These stock solutions can be stored for up to 24 months at 2-8°C.[2] For shorter periods, aliquots in tightly sealed vials can be stored at -20°C for up to two weeks.[2] It is advisable to prepare aqueous working solutions fresh from the stock solution on the day of use.[2]

Q4: How does pH affect the stability of this compound in an aqueous solution?

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity of this compound in an aqueous solution over a short period. Degradation due to pH. Prepare fresh solutions for each experiment. Determine the optimal pH for stability by conducting a pH screening study and use a suitable buffer system.
Oxidative degradation. Use deoxygenated solvents for solution preparation. Work under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants, but verify their compatibility with your experimental setup.
Temperature-induced degradation. Store aqueous solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. For longer storage, consider lyophilization.
Precipitation or cloudiness observed in the this compound solution. Poor solubility in the chosen solvent. While this compound is soluble in several organic solvents, its aqueous solubility might be limited.[2] Consider using a co-solvent system or preparing a more dilute solution.
pH-dependent solubility. The solubility of alkaloids can be highly dependent on pH. Adjust the pH of the solution to see if the precipitate redissolves.
Formation of insoluble degradation products. This indicates significant instability. Prepare fresh solutions and reassess storage conditions and solution components.
Inconsistent experimental results. Variable purity of this compound due to degradation. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.
Interaction with other components in the solution. Evaluate the compatibility of this compound with all other components in your formulation, including buffers, salts, and other active ingredients.

Experimental Protocols

Protocol for Preliminary pH Stability Assessment of this compound
  • Preparation of Buffers: Prepare a series of buffers covering a pH range (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with each buffer to a final desired concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quantification: Analyze the concentration of the remaining this compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the pH at which this compound is most stable.

Visualizations

Alexine_Instability_Troubleshooting start Instability Issue with This compound Solution loss_of_activity Loss of Activity start->loss_of_activity precipitation Precipitation/ Cloudiness start->precipitation inconsistent_results Inconsistent Results start->inconsistent_results cause_ph pH-related Degradation loss_of_activity->cause_ph cause_oxidation Oxidation loss_of_activity->cause_oxidation cause_temp Temperature Degradation loss_of_activity->cause_temp solution_fresh Prepare Fresh Solutions loss_of_activity->solution_fresh precipitation->cause_ph cause_solubility Poor Solubility precipitation->cause_solubility precipitation->solution_fresh inconsistent_results->cause_ph cause_interaction Component Interaction inconsistent_results->cause_interaction inconsistent_results->solution_fresh solution_buffer Use Buffered Solution at Optimal pH cause_ph->solution_buffer solution_deoxygenate Use Deoxygenated Solvents cause_oxidation->solution_deoxygenate solution_cold_storage Store at 2-8°C cause_temp->solution_cold_storage solution_cosolvent Use Co-solvent or Lower Concentration cause_solubility->solution_cosolvent solution_compatibility Check Component Compatibility cause_interaction->solution_compatibility

Caption: Troubleshooting logic for this compound instability issues.

Potential_Degradation_Pathways This compound This compound (Polyhydroxylated Pyrrolizidine Alkaloid) Oxidation Oxidation (Hydroxyl Groups) This compound->Oxidation O2, Light, Metal Ions pH_Instability pH-mediated Degradation (Hydrolysis/Rearrangement) This compound->pH_Instability H+ or OH- Degradation_Products Degradation Products (Loss of Activity) Oxidation->Degradation_Products pH_Instability->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_Stability_Assessment prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffers at Various pH prep_buffers->prep_samples incubate Incubate at Controlled Temp. prep_samples->incubate sample_timepoint Sample at Time Points incubate->sample_timepoint analyze Analyze by HPLC sample_timepoint->analyze data_analysis Determine Degradation Rate analyze->data_analysis

Caption: Workflow for assessing this compound pH stability.

References

Technical Support Center: Alexine NMR Signal Assignment and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the NMR signal assignment and interpretation of alexine and related polyhydroxylated alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR signal assignment challenging?

This compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid. Its structure, rich in stereocenters and hydroxyl groups, presents several challenges for NMR analysis. The primary difficulties arise from:

  • Severe Signal Overlap: The aliphatic nature of the pyrrolizidine core and the multiple hydroxyl groups result in a crowded ¹H NMR spectrum, where many signals overlap, making it difficult to determine multiplicities and coupling constants.

  • Stereochemical Complexity: this compound has multiple chiral centers. Distinguishing between diastereomers and determining the relative and absolute stereochemistry requires advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Hydroxyl Proton Exchange: The labile nature of hydroxyl (-OH) protons can lead to broad signals or their complete exchange with deuterated solvents, resulting in the loss of important structural information.

  • Conformational Flexibility: The five-membered rings of the pyrrolizidine skeleton can adopt various conformations, which may lead to signal broadening or averaged signals, complicating the interpretation of coupling constants and NOE data.

Q2: Which NMR experiments are essential for the structural elucidation of this compound?

A combination of 1D and 2D NMR experiments is crucial for the unambiguous assignment of this compound's NMR signals. The recommended experiments include:

  • 1D ¹H NMR: Provides initial information on the types of protons present and their integration.

  • 1D ¹³C NMR & DEPT (Distortionless Enhancement by Polarization Transfer): Helps in identifying the number of carbon atoms and distinguishing between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the identification of spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is critical for connecting different spin systems and elucidating the carbon skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Q3: How can I overcome the problem of overlapping signals in the ¹H NMR spectrum of this compound?

Signal overlap is a common issue. Here are some strategies to resolve it:

  • Use a High-Field NMR Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or higher) provide better signal dispersion.

  • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC spread the signals into two dimensions, which helps in resolving individual correlations.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can alter the chemical shifts of some protons, potentially resolving overlapping signals.[1]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational exchange is a contributing factor.

Troubleshooting Guides

Issue 1: Broad or Disappearing Hydroxyl (-OH) Proton Signals

Symptoms:

  • Broad, featureless peaks in the ¹H NMR spectrum.

  • Absence of expected -OH signals.

  • Inability to observe coupling between -OH protons and adjacent protons.

Possible Causes:

  • Rapid Chemical Exchange: Hydroxyl protons can exchange with each other or with trace amounts of water in the deuterated solvent.[2][3][4][5] This is a common issue with polyhydroxylated compounds.

  • Intermediate Exchange Rate: If the exchange rate is on the same timescale as the NMR experiment, it can lead to significant signal broadening.

Solutions:

Step Action Rationale
1 Use a Dry Aprotic Solvent Use a freshly opened or properly dried aprotic solvent like DMSO-d₆ or acetone-d₆. These solvents are less likely to participate in proton exchange compared to protic solvents like D₂O or CD₃OD.[2]
2 Perform a D₂O Exchange Experiment Add a drop of D₂O to your NMR sample, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of a peak confirms it is an exchangeable proton (like -OH or -NH).[1][5]
3 Lower the Temperature Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, leading to sharper -OH signals and potentially allowing for the observation of coupling.[4]

| 4 | Dilute the Sample | Intermolecular proton exchange is concentration-dependent. Diluting the sample can sometimes slow down this exchange and sharpen the hydroxyl signals.[3] |

Issue 2: Ambiguous Stereochemical Assignment

Symptoms:

  • Difficulty in distinguishing between possible diastereomers based on ¹H and ¹³C chemical shifts alone.

  • Uncertainty about the relative configuration of the chiral centers.

Possible Causes:

  • Subtle Differences in NMR Data: Diastereomers can have very similar ¹H and ¹³C NMR spectra.

  • Conformational Flexibility: The molecule may exist in multiple conformations in solution, averaging the NMR parameters and making it difficult to interpret NOE data.

Solutions:

Step Action Rationale
1 Acquire High-Quality 2D NOESY/ROESY Data Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) data provides information about the spatial proximity of protons. Strong NOE/ROE correlations between specific protons are indicative of their relative stereochemistry.
2 Analyze ¹H-¹H Coupling Constants (J-values) The magnitude of three-bond coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This can provide valuable information about the conformation of the rings and the relative orientation of substituents.
3 Computational Modeling Compare experimental NMR data (chemical shifts, coupling constants, NOEs) with data calculated for different possible stereoisomers using computational methods like Density Functional Theory (DFT).

| 4 | Chemical Derivatization | Converting the hydroxyl groups to esters or other derivatives can lock the conformation or introduce anisotropic effects that help in resolving ambiguous stereochemical assignments. |

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound. This data is based on information available in the supporting materials of scientific publications on the synthesis of this compound and its analogues. For complete and detailed datasets, users should refer to the supporting information of the cited literature, such as "Synthesis of Polyhydroxylated Pyrrolizidine Alkaloids of the this compound Family by Tandem Ring-Closing Metathesis−Transannular Cyclization. (+)-Australine" published in the Journal of Organic Chemistry.

Table 1: ¹H NMR Data of this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1[Data][Data][Data]
H-2[Data][Data][Data]
H-3[Data][Data][Data]
H-5α[Data][Data][Data]
H-5β[Data][Data][Data]
H-6α[Data][Data][Data]
H-6β[Data][Data][Data]
H-7[Data][Data][Data]
H-8[Data][Data][Data]
H-9a[Data][Data][Data]
H-9b[Data][Data][Data]

Table 2: ¹³C NMR Data of this compound

CarbonChemical Shift (ppm)
C-1[Data]
C-2[Data]
C-3[Data]
C-5[Data]
C-6[Data]
C-7[Data]
C-8[Data]
C-9[Data]

Experimental Protocols

Protocol: Standard NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

    • Ensure the solvent is of high purity and low in residual water to minimize interference with exchangeable proton signals.

    • Filter the solution into a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to check for sample purity and concentration.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Data Acquisition:

    • COSY: Acquire a phase-sensitive gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

    • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 300-800 ms (B15284909) to detect through-space correlations for stereochemical analysis.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Begin signal assignment by identifying distinct spin systems in the COSY spectrum.

    • Use HSQC data to assign the corresponding carbon signals.

    • Utilize HMBC correlations to connect the spin systems and assign quaternary carbons.

    • Analyze NOESY cross-peaks to determine the relative stereochemistry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purified_this compound Purified this compound NMR_Tube Sample in NMR Tube Purified_this compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Tube->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Stereochem Stereochemistry Determination Assignment->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Experimental workflow for this compound NMR analysis.

troubleshooting_workflow cluster_overlap Signal Overlap cluster_hydroxyl Broad/Missing -OH Signals cluster_stereo Ambiguous Stereochemistry Start Problem with NMR Spectrum Problem_Type Identify Problem Type Start->Problem_Type High_Field Use Higher Field NMR Problem_Type->High_Field Overlap Dry_Solvent Use Dry Aprotic Solvent Problem_Type->Dry_Solvent Hydroxyl Issues NOESY Acquire NOESY/ROESY Problem_Type->NOESY Stereochemistry Change_Solvent Change Solvent High_Field->Change_Solvent TwoD_Exp Run 2D Experiments Change_Solvent->TwoD_Exp D2O_Exchange D2O Exchange Dry_Solvent->D2O_Exchange Low_Temp Lower Temperature D2O_Exchange->Low_Temp J_Coupling Analyze J-Coupling NOESY->J_Coupling Modeling Computational Modeling J_Coupling->Modeling

Caption: Troubleshooting logical workflow for this compound NMR.

References

Alexine Glycosidase Inhibition Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their alexine glycosidase inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My positive control (e.g., acarbose) shows inhibition, but my test compound (this compound) does not. What are the possible causes?

A1: Several factors could contribute to this issue:

  • Incorrect Buffer pH: Glycosidases have optimal pH ranges. This compound's inhibitory activity is pH-dependent. Ensure your buffer pH is suitable for both the enzyme and the inhibitor.

  • Enzyme or Substrate Degradation: Confirm the stability and activity of your enzyme and substrate stocks. Improper storage can lead to loss of function.[1] A control reaction with only the enzyme and buffer should be performed to check for enzyme stability.[2]

  • Inhibitor Concentration: The concentration of this compound may be too low to elicit a detectable inhibitory effect. If the IC50 or Ki values are unknown, it is recommended to test a wide range of inhibitor concentrations.

  • Assay Conditions: Sub-optimal temperature or incubation times can affect enzyme activity and inhibitor binding.

Q2: I am not observing any product formation (e.g., no yellow color with p-nitrophenyl substrate) in any of my wells, including the 100% activity control.

A2: This suggests a fundamental problem with the assay components:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or dilution in an inappropriate buffer.[3] Always run a control to confirm enzyme activity.[2]

  • Substrate Issues: The substrate may have degraded or been prepared at an incorrect concentration.

  • Incorrect pH for Detection: When using p-nitrophenyl-based substrates, the resulting p-nitrophenol product is only yellow at a pH above ~7.0. The stop solution (e.g., sodium carbonate) is crucial for raising the pH to allow for colorimetric detection.[3]

  • Missing Reagent: Double-check that all necessary reagents (enzyme, substrate, buffer) were added to the wells.

Q3: The results of my assay are not reproducible. What factors can cause high variability?

A3: Lack of reproducibility is a common issue that can be addressed by carefully controlling experimental parameters:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor.

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the incubation steps.[4][5]

  • Variable Incubation Times: Use a multichannel pipette or automated dispenser to ensure that reaction times are consistent across all wells.[4]

  • Edge Effects in Microplates: The outer wells of a microplate can be susceptible to evaporation. Avoid using the outermost wells or ensure proper sealing of the plate during incubation.

Q4: How do I determine the appropriate concentrations of enzyme and substrate to use?

A4:

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction proceeds linearly over the desired time course and produces a signal that is well within the linear range of the detection instrument.[6] You can determine this by running a time-course experiment with a fixed substrate concentration and varying enzyme concentrations.[6]

  • Substrate Concentration: The substrate concentration is often set at or below the Michaelis-Menten constant (Km) value.[4] Using substrate concentrations significantly higher than the Km can make it difficult to detect competitive inhibitors like this compound.[4] The Km value can be determined experimentally by measuring the reaction velocity at various substrate concentrations.[6]

Q5: How do I differentiate between a true inhibitor and a compound that interferes with the assay?

A5: It's crucial to rule out assay artifacts. Run control experiments to check if the test compound:

  • Inhibits the Readout: Test whether the compound affects the signal of the product directly. This can be done by adding the compound to a solution containing a known amount of the reaction product.[7]

  • Is a Non-specific Inhibitor: Non-specific inhibitors may act by denaturing the enzyme or forming aggregates. Signs of non-specific inhibition can include time-dependent inhibition, poor reversibility, and a steep dose-response curve.[7] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can sometimes mitigate non-specific inhibition.[7]

Optimized Assay Parameters

Optimizing assay conditions is critical for obtaining reliable and reproducible data. The following table summarizes key parameters and their typical ranges for a glycosidase inhibition assay.

ParameterTypical RangeKey Considerations
Enzyme Concentration 0.05 - 1.0 U/mLShould provide a linear reaction rate for the duration of the assay.[4][6]
Substrate Concentration ≤ Km valueUsing concentrations above Km can mask the effects of competitive inhibitors.[4]
Incubation Temperature 37 °CShould be kept constant and optimal for the specific enzyme.[4][5]
Incubation Time 10 - 30 minutesThe reaction should be stopped within the linear phase of product formation.[4][5]
Buffer pH 6.0 - 8.0Must be optimized for the specific glycosidase being used.[8]

Detailed Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate in a 96-well microplate format.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • This compound standard or sample

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare the stop solution (0.1 M Na₂CO₃).

  • Assay Setup:

    • Add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of various concentrations of the this compound solution to the test wells.

    • Add 50 µL of phosphate buffer to the 100% activity control wells.

    • Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL final concentration) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[2]

  • Initiate Reaction:

    • Add 50 µL of the pNPG substrate solution to all wells to start the reaction.[2]

  • Incubation:

    • Incubate the plate at 37°C for an optimized duration (e.g., 20-30 minutes).[2]

  • Stop Reaction:

    • Add 50 µL of 0.1 M Na₂CO₃ to all wells to terminate the reaction.[2] This will also induce the yellow color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][10]

Visual Guides

Mechanism of Competitive Inhibition

This compound, a polyhydroxy alkaloid, acts as a competitive inhibitor.[11] It structurally mimics the natural substrate and competes for binding to the active site of the glycosidase enzyme. This prevents the substrate from binding and subsequent hydrolysis.

G cluster_0 No Inhibitor cluster_1 With Competitive Inhibitor (this compound) E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES S Substrate S->E Binds P Products ES->P Hydrolysis E_free Enzyme ES->E_free Release E2 Enzyme (Active Site) EI Enzyme-Inhibitor Complex (Inactive) S2 Substrate S2->E2 Binding Blocked I This compound (Inhibitor) I->E2 Competes for Active Site

Caption: Competitive inhibition mechanism of this compound.

Experimental Workflow

The following diagram outlines the typical workflow for a glycosidase inhibition assay.

AssayWorkflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Inhibitor & Enzyme into 96-well plate A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Add Substrate to initiate reaction C->D E Incubation (e.g., 20-30 min at 37°C) D->E F Add Stop Solution (e.g., Na2CO3) E->F G Measure Absorbance (e.g., at 405 nm) F->G H Calculate % Inhibition and determine IC50 G->H

Caption: General workflow for an in vitro glycosidase inhibition assay.

References

improving the sensitivity of alexine antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of alexine antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in our antiviral assay?

A1: The optimal concentration for this compound can vary depending on the virus and cell line being used. It is crucial to perform a dose-response study to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).[1][2] A broad range of concentrations should initially be tested to identify a window where antiviral activity is observed without significant cell death.[3]

Q2: How can I be sure that the observed effect is due to this compound's antiviral activity and not cytotoxicity?

A2: It is essential to run a parallel cytotoxicity assay on uninfected cells using the same concentrations of this compound.[2][4] This allows for the determination of the CC50 value. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of the compound. A high SI value indicates greater selectivity for the virus over the host cells.[1][2] Microscopic examination can also help differentiate between virus-induced cytopathic effect (CPE) and compound-induced cytotoxicity.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent, such as Dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[3] For cell culture experiments, this stock should be diluted to the final working concentration in the cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced toxicity.[3] It is best practice to prepare fresh dilutions for each experiment from a frozen stock and to avoid repeated freeze-thaw cycles.[2][3]

Q4: What are the most common causes of high variability in my assay results?

A4: High variability in antiviral assays can stem from several factors, including inconsistent cell health and density, fluctuations in virus titer, and inaccurate compound dilutions.[2][3] Ensuring a confluent and healthy cell monolayer at the time of infection, using a well-characterized and aliquoted virus stock, and preparing fresh and accurate dilutions of this compound for each experiment are crucial for reproducibility.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Background or Low Signal-to-Noise Ratio
Potential Cause Recommended Solution
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.
Insufficient Washing Increase the number and duration of wash steps to remove unbound antibodies and other reagents.
Cell Monolayer Issues Ensure cells are seeded evenly and form a confluent monolayer (95-100%) at the time of infection. Use cells from a consistent passage number.[3]
Reagent Quality Use high-quality, validated reagents and prepare fresh buffers for each experiment.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Virus Titer Fluctuation Always use a well-characterized virus stock with a known titer. Perform a back-titration of the inoculum for each experiment to confirm the viral dose.[3]
Inconsistent Drug Concentration Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure thorough mixing when diluting.[3]
Cell Health Variability Maintain consistent cell culture conditions, including passage number, seeding density, and media composition.
Assay Timing Ensure the duration of the cytotoxicity assay matches the duration of the antiviral assay to accurately reflect the compound's effect on the cells.[3]
Issue 3: No Antiviral Effect Observed
Potential Cause Recommended Solution
Incorrect Concentration Range The tested concentration range may be too low. Conduct a broad-range dose-finding study to identify an effective concentration range.[3]
Compound Solubility Issues Visually inspect the prepared dilutions for any signs of precipitation, especially at high concentrations. Adjust the stock concentration or dilution scheme if necessary.[3]
Inappropriate Assay Endpoint The chosen assay endpoint may not be suitable for this compound's mechanism of action. Consider using alternative assays that measure different aspects of the viral life cycle.[3]
Virus Strain Resistance The viral strain being used may not be susceptible to this compound. Verify the susceptibility of the virus strain if possible.[2]

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.[1][5]

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.[1][6]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix the virus at a known titer with each compound dilution.[1]

  • Infection: Aspirate the medium from the cells and add the virus-compound mixture to each well. Incubate for 1-2 hours to allow for viral adsorption.[1][4]

  • Overlay: After incubation, aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of this compound.[1][4]

  • Incubation: Incubate the plates for 48-72 hours, or until plaques are visible.[1]

  • Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.[4][6]

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value using non-linear regression analysis.[4]

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the amount of infectious virus produced.

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the supernatant from each well using a standard titration method, such as a plaque assay or TCID50 assay.

  • Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the untreated control and determine the EC50.

Visual Guides

Antiviral_Assay_Workflow General Antiviral Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_cytotoxicity Parallel Cytotoxicity Assay A Prepare Host Cell Culture D Infect Cells with Virus + this compound Treatment A->D H Treat Uninfected Cells with this compound A->H B Prepare Virus Stock B->D C Prepare this compound Dilutions C->D C->H E Incubate for Viral Replication D->E F Measure Assay Endpoint (e.g., CPE, Plaque Count, Viral RNA) E->F G Determine EC50 & CC50 F->G I Measure Cell Viability H->I I->G

Caption: A generalized workflow for conducting antiviral assays with this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckCells Is Cell Health & Confluency Consistent? Start->CheckCells CheckVirus Is Virus Titer Consistent? CheckCells->CheckVirus Yes SolutionCells Optimize Cell Seeding & Passage Number CheckCells->SolutionCells No CheckCompound Are this compound Dilutions Fresh & Accurate? CheckVirus->CheckCompound Yes SolutionVirus Use Aliquoted Virus Stock & Back-Titrate CheckVirus->SolutionVirus No CheckAssay Is Assay Protocol Followed Consistently? CheckCompound->CheckAssay Yes SolutionCompound Prepare Fresh Dilutions for Each Experiment CheckCompound->SolutionCompound No SolutionAssay Review & Standardize Protocol CheckAssay->SolutionAssay No Success Reproducible Results CheckAssay->Success Yes SolutionCells->Start SolutionVirus->Start SolutionCompound->Start SolutionAssay->Start

Caption: A decision tree for troubleshooting inconsistent antiviral assay results.

References

Technical Support Center: Alexine Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with determining the crystal structure of alexine, a complex pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-quality crystals of this compound?

The primary challenges in obtaining high-quality crystals of this compound stem from its intrinsic chemical properties. As a pyrrolizidine alkaloid natural product, this compound extracts can contain closely related stereoisomers and other minor alkaloids as impurities, which can inhibit crystallization or lead to poorly ordered crystals.[1][2] Furthermore, the molecule's conformational flexibility can make it difficult for it to pack into a well-ordered crystal lattice, often resulting in the formation of oils or amorphous precipitates.[3][4] The potential for polymorphism, where this compound can crystallize in multiple different crystal packing arrangements, further complicates the process of obtaining a single, high-quality crystal form suitable for X-ray diffraction.[4][5][6]

Q2: What is the minimum purity required for this compound samples to be suitable for crystallization trials?

For successful crystallization of small molecules like this compound, a purity of >95% is highly recommended. However, for initial screening, a purity of >90% may yield promising hits. It is crucial to remove any closely related alkaloid impurities and stereoisomers, as these can significantly hinder the crystallization process.[1] Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for both purification and purity assessment.

Q3: How can I confirm the identity and purity of my purified this compound sample before starting crystallization trials?

Before proceeding with crystallization attempts, it is critical to confirm the identity and purity of your this compound sample. This can be achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of this compound and identifying any organic impurities.[7][8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of this compound and can help in identifying impurities.[11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is the best method to determine the purity of your sample and to quantify any minor impurities.

Troubleshooting Guides

Problem 1: this compound fails to crystallize and remains as an oil or amorphous precipitate.

This is a common issue when working with conformationally flexible molecules like this compound. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.

Possible Causes and Solutions:

CauseSuggested Solution
High solubility in the chosen solvent. Try a solvent in which this compound has lower solubility. A solvent/anti-solvent system can also be effective. For example, dissolve this compound in a good solvent like methanol (B129727) or acetone, and then slowly introduce an anti-solvent like hexane (B92381) or diethyl ether.
Rapid supersaturation. Slow down the crystallization process. If using evaporation, reduce the surface area of the solution or lower the temperature. If using cooling crystallization, slow down the cooling rate.
Presence of impurities. Re-purify the this compound sample using HPLC to remove any remaining impurities that might be inhibiting crystallization.
Conformational flexibility. Attempt co-crystallization with a rigid co-former molecule that can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound, thereby stabilizing a single conformation.
Problem 2: this compound crystals are very small, needle-like, or of poor quality.

The formation of small or poorly formed crystals often indicates that the nucleation rate is too high and the crystal growth rate is too low.

Possible Causes and Solutions:

CauseSuggested Solution
Too many nucleation sites. Ensure all glassware is scrupulously clean to avoid dust or scratches that can act as nucleation sites. Filter the crystallization solution through a 0.22 µm filter before setting up the experiment.
Rapid crystallization. Slow down the rate of solvent evaporation or cooling. Using a more viscous solvent can also slow down diffusion and promote the growth of larger crystals.
Suboptimal solvent system. Experiment with a wider range of solvents and solvent mixtures. The table below provides a starting point for solvent screening.
Lack of seeding. If you have previously obtained small crystals, use them as seeds in a freshly prepared supersaturated solution of this compound to encourage the growth of larger, higher-quality crystals.
Problem 3: Difficulty in reproducing this compound crystals.

Inconsistent results in crystallization experiments can be frustrating. This often points to subtle variations in the experimental conditions or the sample itself.

Possible Causes and Solutions:

CauseSuggested Solution
Polymorphism. Different crystal forms (polymorphs) can appear under slightly different conditions.[5][6] Carefully document and control all experimental parameters, including temperature, solvent composition, and concentration. Characterize the resulting crystals by powder X-ray diffraction (PXRD) to identify different polymorphs.
Batch-to-batch variation in sample purity. Ensure a consistent purification protocol and rigorously check the purity of each batch of this compound before use.
Presence of stereoisomers. If your this compound sample is a mixture of stereoisomers, this can significantly affect crystallization.[1][15] Attempt to separate the stereoisomers using chiral chromatography before crystallization.
Environmental factors. Vibrations and temperature fluctuations can disturb crystal growth. Place your crystallization experiments in a quiet, temperature-controlled environment.

Quantitative Data Summary

The following tables provide hypothetical data based on typical values for pyrrolizidine alkaloids to guide your experimental design.

Table 1: Solubility of this compound in Common Solvents at Room Temperature

SolventSolubility (mg/mL)
Methanol> 50
Ethanol> 50
Acetone20-30
Ethyl Acetate10-15
Dichloromethane (B109758)5-10
Toluene< 1
Hexane< 0.1
Water1-2 (as free base)
Water (pH 4)> 20 (as salt)

Table 2: Typical Yields for this compound Purification from Heliotropium indicum

Purification StepTypical Yield (%)Purity (%)
Acidic Extraction 80-9010-20
Liquid-Liquid Extraction 70-8030-40
Column Chromatography (Silica) 50-6080-90
Preparative HPLC 30-40> 98

Experimental Protocols

Protocol 1: Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from dried and ground plant material (e.g., Heliotropium species).

  • Acidic Extraction:

    • Macerate 100 g of powdered plant material in 1 L of 1% aqueous sulfuric acid for 24 hours.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction twice more with fresh acidic solution.

    • Combine the aqueous extracts.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the combined aqueous extract to ~9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution three times with an equal volume of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the solution onto a silica (B1680970) gel column.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Preparative HPLC:

    • Pool the this compound-containing fractions and evaporate the solvent.

    • Dissolve the enriched sample in the mobile phase.

    • Purify the sample using a preparative reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

    • Collect the pure this compound fraction and remove the solvent to obtain the purified compound.

Protocol 2: Crystallization of this compound by Vapor Diffusion

This is a common method for screening crystallization conditions for small molecules.

  • Prepare the Reservoir Solution:

    • In the wells of a 24-well crystallization plate, add 500 µL of various reservoir solutions (e.g., different solvents or solvent/anti-solvent mixtures).

  • Prepare the Drop:

    • On a siliconized glass coverslip, place a 1 µL drop of a concentrated solution of purified this compound (e.g., 10 mg/mL in acetone).

    • Add 1 µL of the reservoir solution from one of the wells to the drop.

  • Seal the Well:

    • Invert the coverslip and place it over the corresponding well, sealing it with vacuum grease.

  • Incubate and Observe:

    • Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

    • Monitor the drops periodically under a microscope for crystal growth over several days to weeks.

Visualizations

experimental_workflow cluster_purification This compound Purification cluster_crystallization Crystallization & Structure Determination Plant Material Plant Material Acidic Extraction Acidic Extraction Plant Material->Acidic Extraction 1% H2SO4 Liquid-Liquid Extraction Liquid-Liquid Extraction Acidic Extraction->Liquid-Liquid Extraction Adjust pH to 9-10, extract with DCM Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Silica gel, DCM/MeOH gradient Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Reverse-phase, ACN/H2O gradient Pure this compound (>98%) Pure this compound (>98%) Preparative HPLC->Pure this compound (>98%) Crystallization Screening Crystallization Screening Pure this compound (>98%)->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Vary conditions X-ray Diffraction X-ray Diffraction Crystal Optimization->X-ray Diffraction Mount crystal Structure Solution Structure Solution X-ray Diffraction->Structure Solution Collect data Crystal Structure Crystal Structure Structure Solution->Crystal Structure

Caption: Workflow for this compound purification and crystal structure determination.

troubleshooting_tree start Crystallization Attempt no_crystals No Crystals / Oil / Amorphous Solid start->no_crystals Failure poor_crystals Poor Quality Crystals (Small, Needles) start->poor_crystals Partial Success good_crystals Good Quality Crystals start->good_crystals Success check_purity Check Purity (>95%) no_crystals->check_purity Yes clean_glassware Ensure Clean Glassware / Filter Solution poor_crystals->clean_glassware Yes change_solvent Change Solvent / Use Anti-solvent check_purity->change_solvent Purity OK Re-purify Sample Re-purify Sample check_purity->Re-purify Sample Impure slow_down Slow Down Crystallization Rate change_solvent->slow_down co_crystallize Attempt Co-crystallization slow_down->co_crystallize optimize_conditions Optimize Solvent & Temperature clean_glassware->optimize_conditions use_seeding Use Micro-seeding optimize_conditions->use_seeding

Caption: Troubleshooting decision tree for this compound crystallization.

References

Validation & Comparative

A Comparative Guide to Alexine and Castanospermine as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent glycosidase inhibitors, alexine and castanospermine (B190763). Both are polyhydroxy alkaloids that interfere with the processing of N-linked glycoproteins, a critical pathway in viral replication and cancer progression. This document synthesizes available experimental data to offer a comparative analysis of their inhibitory profiles and mechanisms of action.

At a Glance: this compound vs. Castanospermine

FeatureThis compound (and its stereoisomers)Castanospermine
Alkaloid Class Pyrrolizidine (B1209537)Indolizidine
Primary Target α-Glucosidases, including Glucosidase I.[1]α- and β-Glucosidases, with high potency against Glucosidase I.[2][3][4]
Mechanism of Action Competitive inhibition of α-glucosidases.[1]Competitive inhibition of α- and β-glucosidases.[2]
Reported Biological Activity Antiviral (HIV).[5]Antiviral (HIV, Dengue), anti-inflammatory, immunosuppressive.[3][6]

Quantitative Comparison of Inhibitory Activity

Direct comparison of the inhibitory potency of this compound and castanospermine is challenging due to the limited availability of side-by-side studies. The inhibitory activity of these compounds is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The available data for this compound primarily focuses on its stereoisomer, australine.

InhibitorEnzymeSourceIC50 / KiReference
Australine Amyloglucosidase (an α-glucosidase)Not Specified5.8 µM (IC50)[1]
Castanospermine α-Glucosidase INot SpecifiedPotent inhibitor[2][3][4]
Castanospermine Lysosomal α- and β-glucosidasesNot SpecifiedPotent inhibitor[2]
7,7a-Diepithis compound HIV-1 GrowthIn cell culture0.38 mM (IC50)[5]

Note: The IC50 value for 7,7a-diepithis compound reflects its effect on viral growth in a cell-based assay, which is correlated with its inhibition of α-glucosidase I, but is not a direct measure of enzyme inhibition.[5]

Mechanism of Action: Interference with Glycoprotein (B1211001) Processing

Both this compound and castanospermine exert their biological effects by inhibiting key enzymes in the N-linked glycoprotein processing pathway within the endoplasmic reticulum. This pathway is essential for the proper folding and function of many cellular and viral proteins.

The N-linked Glycoprotein Processing Pathway

GlycoproteinProcessing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉(GlcNAc)₂-Protein Glc1Man9 Glc₁Man₉(GlcNAc)₂-Protein Glc3Man9->Glc1Man9 Glucosidase I Inhibitor1 This compound (Australine) Castanospermine Man9 Man₉(GlcNAc)₂-Protein Glc1Man9->Man9 Glucosidase II Inhibitor2 Castanospermine Processed Further Processing Man9->Processed Mannosidases, etc. Inhibitor1->Glc3Man9 Inhibits Inhibitor2->Glc1Man9 Inhibits

Caption: Inhibition of N-linked glycoprotein processing by this compound and castanospermine.

Mechanism Explained:

  • Initial Glycosylation: A common oligosaccharide precursor, Glc₃Man₉(GlcNAc)₂, is transferred to nascent polypeptide chains in the endoplasmic reticulum.

  • Glucose Trimming: For proper folding, the three terminal glucose residues must be sequentially removed by glucosidase I and glucosidase II.

  • Inhibition:

    • This compound (as australine) and Castanospermine are potent inhibitors of glucosidase I , preventing the removal of the first glucose residue.[1][3][4] This leads to the accumulation of glycoproteins with Glc₃Man₇₋₉(GlcNAc)₂ structures.[1][7]

    • Castanospermine also inhibits glucosidase II , which removes the subsequent two glucose residues, though it is more sensitive to glucosidase I.[3][4]

  • Consequences of Inhibition: The accumulation of improperly processed glycoproteins can disrupt protein folding and quality control, leading to various cellular effects, including the inhibition of viral replication, as many viral envelope proteins are heavily glycosylated and require proper processing for function.[3][6]

Experimental Protocols

The following are generalized protocols for assessing glycosidase inhibition. Specific parameters may vary based on the enzyme source and substrate used in a particular study.

In Vitro α-Glucosidase Inhibition Assay

This assay is a common method to determine the inhibitory activity of compounds against α-glucosidase in a cell-free system.

Principle: The enzyme α-glucosidase hydrolyzes a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Purified α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Castanospermine) and a positive control (e.g., Acarbose)

  • Stop solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate and microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

  • In a 96-well plate, add the test compound or control solution.

  • Add the α-glucosidase solution to each well and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

AssayWorkflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Add Inhibitor and Enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Na₂CO₃ E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC₅₀ G->H

Caption: General workflow for an in vitro α-glucosidase inhibition assay.

Cellular Effects and Toxicity

In vivo studies have provided insights into the physiological effects of these inhibitors. For instance, in mice, high doses of castanospermine led to vacuolation in thyroid, renal, hepatic, and skeletal muscle cells, with the vacuoles containing mannose-rich oligosaccharides.[10] This highlights the systemic effects of inhibiting glycosidase activity. Comparative studies suggest that castanospermine is less toxic than other glycosidase inhibitors like swainsonine (B1682842) in rodent models.[10]

Conclusion

Both this compound and castanospermine are valuable tools for studying the role of N-linked glycosylation and hold therapeutic potential. Castanospermine is a well-characterized, potent inhibitor of both α- and β-glucosidases, with a preference for glucosidase I. Data on this compound is less extensive, with studies primarily focusing on its stereoisomer, australine, which is a potent inhibitor of α-glucosidases, including glucosidase I.

For researchers and drug development professionals, the choice between these inhibitors will depend on the specific glycosidase target and the desired biological outcome. Further head-to-head comparative studies under identical experimental conditions are needed to definitively establish the relative potencies and specificities of the various this compound stereoisomers in relation to castanospermine.

References

A Comparative Guide to the Efficacy of Alexine and Swainsonine as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent glycosidase inhibitors: alexine and swainsonine (B1682842). While both are alkaloids known for their potent inhibitory effects on specific glycosidases, they exhibit distinct target specificities and have been studied to varying extents. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the biochemical pathways affected by these compounds.

At a Glance: Key Differences

FeatureThis compoundSwainsonine
Alkaloid Class PyrrolizidineIndolizidine
Primary Target Primarily α-glucosidasesPrimarily α-mannosidases
Mechanism Competitive inhibition (inferred from stereoisomers)Reversible, active-site directed inhibition
Key Application Potential antiviral (HIV)Cancer therapy, immunology
Data Availability Limited quantitative dataExtensive quantitative data available

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the inhibitory efficacy of this compound, its stereoisomers, and swainsonine against various glycosidases. It is important to note that direct comparative studies of this compound and swainsonine against the same panel of enzymes are limited in the current literature.

Table 1: Inhibitory Activity of this compound and its Stereoisomers

CompoundEnzymeSourceIC50 / KiReference
Australine (stereoisomer of this compound)Amyloglucosidase (an α-glucosidase)Aspergillus niger5.8 µM (50% inhibition)[1](--INVALID-LINK--)
7,7a-diepithis compoundα-Glucosidase IPig kidney0.38 mM (IC50, anti-HIV activity)[2](--INVALID-LINK--)

Table 2: Inhibitory Activity of Swainsonine and its Analogues

CompoundEnzymeSourceKiReference
SwainsonineLysosomal α-mannosidaseHuman-[3](--INVALID-LINK--)
8a-epi-swainsonineLysosomal α-mannosidaseHuman7.5 x 10⁻⁵ M[3](--INVALID-LINK--)
8,8a-diepi-swainsonineLysosomal α-mannosidaseHuman2 x 10⁻⁶ M[3](--INVALID-LINK--)
1,4-dideoxy-1,4-imino-D-mannitolLysosomal α-mannosidaseHuman1.3 x 10⁻⁵ M[3](--INVALID-LINK--)
SwainsonineGolgi α-mannosidase II-Potent inhibitor[4](--INVALID-LINK--)
Glc-swainsonine (isomer)AmyloglucosidaseFungal5 x 10⁻⁵ M[5](--INVALID-LINK--)

Mechanism of Action and Affected Signaling Pathways

Swainsonine: An Inhibitor of N-linked Glycoprotein (B1211001) Processing

Swainsonine is a potent inhibitor of two key enzymes in the N-linked glycoprotein processing pathway: lysosomal α-mannosidase and Golgi α-mannosidase II.[6] By inhibiting Golgi α-mannosidase II, swainsonine disrupts the trimming of high-mannose oligosaccharides, leading to the accumulation of hybrid-type glycans on newly synthesized glycoproteins.[3][4] This alteration in glycosylation can have profound effects on cellular processes such as cell-cell recognition, signaling, and metastasis.

swainsonine_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-P-P-Dol Glucosidase_I_II Glucosidase I & II Glc3Man9GlcNAc2->Glucosidase_I_II Trimming of Glucose Man9GlcNAc2 Man₉GlcNAc₂ Glucosidase_I_II->Man9GlcNAc2 Mannosidase_I Mannosidase I Man9GlcNAc2->Mannosidase_I Trimming of Mannose Man5GlcNAc2 Man₅GlcNAc₂ Mannosidase_I->Man5GlcNAc2 GlcNAcT_I GlcNAc Transferase I Man5GlcNAc2->GlcNAcT_I GlcNAcMan5GlcNAc2 GlcNAcMan₅GlcNAc₂ GlcNAcT_I->GlcNAcMan5GlcNAc2 Mannosidase_II Mannosidase II GlcNAcMan5GlcNAc2->Mannosidase_II GlcNAcMan3GlcNAc2 GlcNAcMan₃GlcNAc₂ Mannosidase_II->GlcNAcMan3GlcNAc2 Hybrid_Glycans Hybrid Glycans Mannosidase_II->Hybrid_Glycans Inhibition by Swainsonine Complex_Glycans Further Processing (Complex Glycans) GlcNAcMan3GlcNAc2->Complex_Glycans Lysosomal_Mannosidase Lysosomal α-Mannosidase Oligosaccharide_Degradation Oligosaccharide Degradation Lysosomal_Mannosidase->Oligosaccharide_Degradation Lysosomal_Mannosidase->Oligosaccharide_Degradation Inhibition by Swainsonine alexine_pathway cluster_digestion Carbohydrate Digestion Starch Starch / Complex Carbohydrates alpha_Amylase α-Amylase Starch->alpha_Amylase Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose alpha_Glucosidase->Glucose Inhibition by this compound Absorption Absorption into Bloodstream Glucose->Absorption glucosidase_assay_workflow start Start prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep_solutions add_buffer Add 50µL Buffer to Wells prep_solutions->add_buffer add_inhibitor Add 10µL Inhibitor/Control add_buffer->add_inhibitor add_enzyme Add 20µL α-Glucosidase add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add 20µL pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Add 50µL Na₂CO₃ incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end mannosidase_assay_workflow start Start prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep_solutions add_inhibitor Add Inhibitor/Control to Wells prep_solutions->add_inhibitor add_enzyme Add α-Mannosidase add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNP-mannoside Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution (e.g., Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50_ki Determine IC50 and/or Ki calculate_inhibition->determine_ic50_ki end End determine_ic50_ki->end

References

A Comparative Analysis of the Biological Activities of Alexine and Australine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of biochemistry and drug development, understanding the nuanced differences between structurally similar enzyme inhibitors is paramount. Alexine and australine (B55042), two polyhydroxylated pyrrolizidine (B1209537) alkaloids, present a compelling case study. Despite their close structural relationship, differing only in the stereochemistry at the bridgehead carbon (C-7a), their known biological activities as glycosidase inhibitors show distinct profiles. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid in research and development efforts.

At a Glance: Comparative Inhibitory Activity

A direct, comprehensive comparison of the inhibitory potency of this compound and australine is hampered by a lack of publicly available quantitative data for this compound against a wide range of glycosidases. However, existing data for australine provides a benchmark for its activity, particularly against α-glucosidases.

CompoundEnzyme TargetEnzyme SourceIC50 Value
AustralineAmyloglucosidase (an α-glucosidase)Aspergillus niger5.8 µM[1]
AustralineGlucosidase INot specifiedInhibitory
This compoundGlucosidase INot specifiedInhibitory

In-Depth Look at Glycosidase Inhibition

Australine: A Potent α-Glucosidase Inhibitor

Australine has been identified as a potent inhibitor of amyloglucosidase, an α-glucosidase, with a reported 50% inhibition at a concentration of 5.8 µM.[1] This inhibitory action is competitive in nature.[1] Furthermore, australine has been shown to inhibit the glycoprotein (B1211001) processing enzyme, glucosidase I, and has demonstrated slight activity against glucosidase II.[1] This inhibition of glucosidase I disrupts the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum.

This compound: An Enigmatic Counterpart

In contrast to australine, specific quantitative data on the glycosidase inhibitory activity of this compound, such as IC50 values, remains elusive in widely accessible scientific literature. It is, however, acknowledged as a glycosidase inhibitor and is known to inhibit glucosidase I, a key enzyme in the glycoprotein processing pathway. The lack of detailed comparative studies presents a significant knowledge gap in understanding the structure-activity relationship of these stereoisomers.

The Glycoprotein Processing Pathway: A Common Target

Both this compound and australine exert their influence on the crucial N-linked glycoprotein processing pathway within the endoplasmic reticulum. This pathway is essential for the correct folding, quality control, and function of a vast number of proteins.

GlycoproteinProcessing Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-protein Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man9GlcNAc2-protein Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II ER_Lumen Endoplasmic Reticulum Lumen Inhibitor This compound / Australine Inhibitor->Glc1Man9GlcNAc2

Caption: Inhibition of Glucosidase I by this compound and Australine in the N-linked glycoprotein processing pathway.

The inhibition of Glucosidase I by these alkaloids leads to the accumulation of immature glycoproteins with the structure Glc3Man7-9(GlcNAc)2.[1] This disruption can have profound effects on cellular function and is a mechanism of interest in antiviral and cancer research.

Experimental Methodologies

The determination of glycosidase inhibitory activity is crucial for comparing the potency of compounds like this compound and australine. A common method employed is the in vitro enzyme inhibition assay.

Amyloglucosidase Inhibition Assay (for Australine)

A standard protocol for determining the inhibitory activity against amyloglucosidase involves the following steps:

  • Enzyme and Substrate Preparation: A solution of amyloglucosidase and a starch solution (substrate) are prepared in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., australine) at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the starch substrate.

  • Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of glucose produced is quantified. This is often achieved using a coupled-enzyme assay that results in a colorimetric or fluorometric readout.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

AmyloglucosidaseAssay Start Start Prepare Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Incubate Pre-incubate Enzyme and Inhibitor Prepare->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Terminate Terminate Reaction Initiate->Terminate Detect Quantify Product (e.g., Glucose) Terminate->Detect Calculate Calculate % Inhibition and IC50 Value Detect->Calculate End End Calculate->End

Caption: General workflow for an in vitro amyloglucosidase inhibition assay.

Conclusion and Future Directions

The available evidence clearly establishes australine as a notable α-glucosidase inhibitor with a specific inhibitory profile. Both this compound and australine are recognized as inhibitors of glucosidase I, implicating them in the critical pathway of glycoprotein processing. However, the conspicuous absence of quantitative inhibitory data for this compound represents a significant void in the comparative understanding of these two stereoisomers.

Future research should prioritize the direct comparative evaluation of this compound and australine against a broad panel of glycosidases under standardized assay conditions. Such studies would not only illuminate the subtle yet critical impact of stereochemistry on enzyme inhibition but also pave the way for the rational design of more potent and selective glycosidase inhibitors for therapeutic applications.

References

Alexine vs. Other Pyrrolizidine Alkaloids: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of alexine and other classical pyrrolizidine (B1209537) alkaloids (PAs). While both fall under the broad category of pyrrolizidine alkaloids, their structural features, biological targets, and resulting activities differ significantly. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the distinct mechanisms of action.

Structural and Functional Overview

Pyrrolizidine alkaloids (PAs) are a large group of natural compounds characterized by a core pyrrolizidine ring structure. They are broadly classified based on their necine base and esterification patterns.

Classical Pyrrolizidine Alkaloids: These are typically unsaturated esters of necine bases like retronecine, heliotridine, or otonecine. Their biological activity, particularly their notorious hepatotoxicity, is intrinsically linked to their chemical structure. A key feature for the toxicity of these PAs is the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to form reactive pyrrolic esters. These metabolites can then bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.

This compound and its Stereoisomers: this compound is a polyhydroxylated pyrrolizidine alkaloid. Unlike the classical PAs, it is not an ester and possesses multiple hydroxyl groups. This structural difference fundamentally alters its biological activity. This compound and its stereoisomers are not primarily known for toxicity but rather for their potent and selective inhibition of glycosidase enzymes. This activity has led to investigations into their therapeutic potential, including as antiviral agents. For example, 7,7a-diepithis compound, a stereoisomer of this compound, has demonstrated anti-HIV activity.[1][2][3]

Comparative Biological Activity: A Quantitative Look

Direct comparative toxicity data for this compound is limited in the available scientific literature. However, a wealth of data exists for other PAs, and some quantitative data is available for the anti-HIV and glycosidase inhibitory activity of this compound and its derivatives.

Cytotoxicity of Classical Pyrrolizidine Alkaloids

The cytotoxicity of classical PAs varies significantly with their structure. Otonecine-type PAs have been shown to be more cytotoxic than retronecine-type PAs. The following table summarizes the IC50 values of several PAs against various cell lines.

AlkaloidTypeCell LineIC50 (µM)Reference
RetrorsineRetronecineHepG2270 ± 70(Lin et al., 2017)
MonocrotalineRetronecineHepG2>1000(Lin et al., 2017)
SenecionineRetronecineHepaRG>800(Zhang et al., 2021)
IntermedineHeliotridineHepD239.39(Wang et al., 2021)
LycopsamineRetronecineHepD164.06(Wang et al., 2021)
ClivorineOtonecineHepG213 ± 4(Li et al., 2014)
Glycosidase Inhibition and Anti-HIV Activity of this compound and its Stereoisomers

The anti-HIV activity of this compound and its stereoisomers is correlated with their ability to inhibit glycosidases, particularly α-glucosidase I, which is involved in the processing of viral glycoproteins.

CompoundActivityIC50 (mM)Reference
7,7a-diepithis compoundAnti-HIV-10.38[1]
This compoundα-glucosidase inhibition-[1]
Australineα-glucosidase inhibition-[1]

Note: Specific IC50 values for this compound's glycosidase inhibition were not found in the provided search results, though its inhibitory activity is widely reported.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • Pyrrolizidine alkaloid stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from a suitable source (e.g., baker's yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Test compound (e.g., this compound)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 6.8)

  • Sodium carbonate solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the α-glucosidase solution to each well and incubate for a short period.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the mixture at 37°C for a defined time.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and logical relationships for the biological activities of classical pyrrolizidine alkaloids and this compound.

Toxicity Pathway of Classical Pyrrolizidine Alkaloids

G cluster_0 Liver Metabolism cluster_1 Cellular Damage Classical PA Classical PA CYP450 CYP450 Classical PA->CYP450 Metabolic Activation Reactive Pyrroles Reactive Pyrroles CYP450->Reactive Pyrroles Cellular Macromolecules Cellular Macromolecules Reactive Pyrroles->Cellular Macromolecules Alkylation Adduct Formation Adduct Formation Cellular Macromolecules->Adduct Formation Apoptosis Apoptosis Adduct Formation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Metabolic activation and toxicity pathway of classical pyrrolizidine alkaloids.

Proposed Anti-HIV Mechanism of this compound

G This compound This compound alpha-Glucosidase I alpha-Glucosidase I This compound->alpha-Glucosidase I Inhibition HIV gp160 HIV gp160 alpha-Glucosidase I->HIV gp160 Processing Mature gp120/gp41 Mature gp120/gp41 HIV gp160->Mature gp120/gp41 Cleavage Viral Entry Viral Entry Mature gp120/gp41->Viral Entry Inhibition of Viral Replication Inhibition of Viral Replication Viral Entry->Inhibition of Viral Replication Blocked by this compound

Caption: Proposed mechanism of anti-HIV activity of this compound via glycosidase inhibition.

Conclusion

The structure-activity relationships of this compound and classical pyrrolizidine alkaloids are markedly different. Classical PAs, with their unsaturated necine base esters, are hepatotoxic due to metabolic activation to reactive pyrroles. In contrast, the polyhydroxylated structure of this compound confers glycosidase inhibitory activity, which is the basis for its potential therapeutic applications, such as anti-HIV therapy. This guide highlights the importance of considering the specific chemical structure of a pyrrolizidine alkaloid to understand its biological activity and potential for toxicity or therapeutic use. Further research is warranted to obtain more direct comparative quantitative data, particularly regarding the toxicity profile of this compound.

References

A Comparative Analysis of the Antiviral Potency of Alexine and Zidovudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of the natural pyrrolizidine (B1209537) alkaloid, alexine, and the well-established antiretroviral drug, zidovudine (B1683550). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective mechanisms of action, antiviral potency, and the experimental methodologies used for their evaluation.

Executive Summary

Zidovudine (Azidothymidine or AZT) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that has been a cornerstone of HIV-1 therapy for decades. Its mechanism of action involves the termination of viral DNA chain elongation. This compound, a polyhydroxylated pyrrolizidine alkaloid, and its stereoisomers have demonstrated anti-HIV activity through a distinct mechanism: the inhibition of α-glucosidase I. This enzyme is crucial for the proper folding and maturation of viral envelope glycoproteins.

While direct comparative studies on the antiviral potency of this compound and zidovudine are scarce, available data for an this compound stereoisomer, 7,7a-diepithis compound, allows for an initial assessment. The data suggests that while 7,7a-diepithis compound exhibits anti-HIV-1 activity, its potency, as indicated by its half-maximal inhibitory concentration (IC50), is notably lower than that typically observed for zidovudine. This difference in potency underscores their distinct molecular targets and mechanisms of action.

Data Presentation: Antiviral Potency

The following table summarizes the available quantitative data on the antiviral potency of 7,7a-diepithis compound and zidovudine against HIV-1. It is important to note that the data for this compound pertains to one of its stereoisomers, and direct comparisons should be made with this consideration.

CompoundVirusAssay TypeCell LineIC50Reference(s)
7,7a-diepithis compound HIV-1Virus Growth InhibitionNot Specified0.38 mM[1][2][3]
Zidovudine (AZT) HIV-1p24 antigen assayPBMCs0.01 - 4.87 µM[4]
Zidovudine (AZT) HIV-1Viral Replication InhibitionClinical Isolates0.003 - >2.0 µM[5]

Mechanisms of Action

The antiviral mechanisms of this compound and zidovudine are fundamentally different, targeting distinct stages of the viral life cycle.

This compound: Inhibition of Glycoprotein Processing

This compound and its stereoisomers act as inhibitors of α-glucosidase I, an enzyme located in the endoplasmic reticulum of the host cell. This enzyme plays a critical role in the N-linked glycosylation pathway, which is essential for the proper folding and maturation of viral envelope glycoproteins, such as gp160 in HIV-1.

By inhibiting α-glucosidase I, this compound disrupts the trimming of glucose residues from the oligosaccharide chains of gp160. This interference leads to misfolded glycoproteins that are unable to be processed into the mature gp120 and gp41 envelope proteins. Consequently, the formation of functional viral envelopes is impaired, reducing the infectivity of the progeny virions.

Zidovudine: Inhibition of Reverse Transcriptase

Zidovudine is a synthetic thymidine (B127349) analog. Inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, zidovudine triphosphate (AZT-TP). AZT-TP competitively inhibits the viral enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA.

Furthermore, once incorporated into the growing viral DNA chain, the azido (B1232118) group at the 3' position of zidovudine prevents the formation of the next phosphodiester bond, leading to premature chain termination. This dual action effectively halts the viral replication process at an early stage.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that the specific protocol for the IC50 determination of 7,7a-diepithis compound was not available in the reviewed literature. Therefore, a representative protocol for determining the anti-HIV activity of a compound is described, alongside a general protocol for assaying α-glucosidase inhibition.

Representative Protocol: Determination of Anti-HIV-1 Activity (IC50)

This protocol is a generalized representation of methods used to determine the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 in a cell-based assay.

1. Cell Culture and Virus Propagation:

  • Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • The HIV-1 laboratory strain (e.g., HIV-1 IIIB) is propagated in a suitable T-cell line (e.g., H9 cells). Viral stock titers are determined by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

2. Antiviral Assay:

  • Stimulated PBMCs are plated in 96-well microtiter plates.

  • The test compound (e.g., zidovudine or an this compound stereoisomer) is serially diluted in culture medium and added to the cells.

  • A standardized amount of HIV-1 is added to each well. Control wells include virus-infected cells without the compound and uninfected cells.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.

3. Measurement of Viral Replication:

  • After the incubation period, the supernatant from each well is collected.

  • The amount of viral replication is quantified by measuring the p24 antigen concentration in the supernatant using a commercial ELISA kit.

4. Data Analysis:

  • The percentage of inhibition of viral replication at each compound concentration is calculated relative to the virus control (no compound).

  • The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Representative Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against α-glucosidase.

1. Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Phosphate (B84403) buffer (pH 6.8).

  • Test compound (e.g., this compound).

  • 96-well microtiter plate and a microplate reader.

2. Assay Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compound is dissolved (e.g., in DMSO) and then serially diluted in phosphate buffer to various concentrations.

  • In a 96-well plate, the enzyme solution is pre-incubated with the different concentrations of the test compound for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding the pNPG substrate to each well.

  • The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.

  • The enzymatic reaction is stopped by adding a solution of sodium carbonate.

3. Measurement and Data Analysis:

  • The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition of α-glucosidase activity is calculated for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.

Visualizations

The following diagrams illustrate the described mechanisms of action and experimental workflows.

Zidovudine_Mechanism cluster_host_cell Host Cell cluster_virus HIV Replication ZDV Zidovudine (AZT) AZT_MP AZT-Monophosphate ZDV->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP Viral_DNA Viral DNA AZT_TP->Viral_DNA Incorporation RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Incomplete_DNA Incomplete Viral DNA (Chain Termination)

Caption: Mechanism of action of Zidovudine (AZT).

Alexine_Mechanism cluster_er Endoplasmic Reticulum (Host Cell) gp160_unfolded gp160 Precursor (Unfolded) gp160_glycosylated gp160 with N-linked Glycans gp160_unfolded->gp160_glycosylated Glycosylation gp160_trimmed Correctly Folded gp160 gp160_glycosylated->gp160_trimmed Glucose Trimming misfolded_gp160 Misfolded gp160 gp160_glycosylated->misfolded_gp160 Incorrect Folding alpha_glucosidase α-Glucosidase I gp120_gp41 Mature gp120/gp41 gp160_trimmed->gp120_gp41 Cleavage This compound This compound This compound->alpha_glucosidase Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture & Stimulate PBMCs Plating 4. Plate PBMCs in 96-well Plate Cell_Culture->Plating Compound_Dilution 2. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound Dilutions to Cells Compound_Dilution->Treatment Virus_Stock 3. Prepare Standardized HIV-1 Stock Infection 6. Infect Cells with HIV-1 Virus_Stock->Infection Plating->Treatment Treatment->Infection Incubation 7. Incubate for 7 Days Infection->Incubation Supernatant_Harvest 8. Harvest Supernatant Incubation->Supernatant_Harvest p24_ELISA 9. Quantify p24 Antigen (ELISA) Supernatant_Harvest->p24_ELISA IC50_Calc 10. Calculate IC50 (Dose-Response Curve) p24_ELISA->IC50_Calc

Caption: Experimental workflow for IC50 determination.

References

A Comparative Analysis of Alexine Stereoisomers as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Alexine Stereoisomers with Supporting Experimental Data.

This compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, and its stereoisomers represent a class of potent glycosidase inhibitors. The precise spatial arrangement of the hydroxyl groups and the stereochemistry at the bridgehead carbon atom of these molecules profoundly influence their biological activity. This guide provides a comparative study of the stereoisomers of this compound, summarizing their inhibitory effects on various glycosidases and offering detailed experimental protocols for assessing their activity.

Data Presentation: Comparative Inhibitory Activity of this compound Stereoisomers

The inhibitory potential of this compound and its key stereoisomers against various glycosidases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies to facilitate a direct comparison. The stereochemistry of these compounds is a critical determinant of their inhibitory potency and selectivity.

CompoundStereoisomerEnzymeSourceIC50 (µM)
Australine (1R,2R,3R,7S,7aR)AmyloglucosidaseAspergillus niger5.8[1][2]
Glucosidase ICultured cellsInhibitor[1][2]
Glucosidase IICultured cellsSlight activity[1][2]
7-epi-Australine (1R,2R,3R,7R,7aR)α-GlucosidaseA. niger-
This compound (1R,2R,3R,7S,7aS)---
7a-epi-Alexine (1R,2R,3R,7S,7aR)---

Experimental Protocols

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound stereoisomers.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound stereoisomers against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the this compound stereoisomers to be tested.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that results in 50% inhibition is the IC50 value.

Mandatory Visualization

Signaling Pathway: N-Linked Glycoprotein (B1211001) Processing and Quality Control

This compound and its stereoisomers exert their biological effects by inhibiting glycosidases, key enzymes in the N-linked glycoprotein processing and quality control pathway within the endoplasmic reticulum (ER). This pathway is crucial for the correct folding and function of many proteins. Inhibition of glucosidases I and II disrupts this pathway, leading to the accumulation of misfolded glycoproteins, which can trigger cellular stress responses and affect various cellular processes.

N_Linked_Glycoprotein_Processing cluster_ER Endoplasmic Reticulum Lumen Nascent_Polypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyltransferase (OST) Nascent_Polypeptide->Oligosaccharyltransferase Glycoprotein_Glc3Man9 Glycoprotein (Glc3Man9) Oligosaccharyltransferase->Glycoprotein_Glc3Man9 Glycan Transfer Glucosidase_I Glucosidase I Glycoprotein_Glc3Man9->Glucosidase_I Glucose Trimming Glycoprotein_Glc1Man9 Glycoprotein (Glc1Man9) Glucosidase_I->Glycoprotein_Glc1Man9 Glucosidase_II Glucosidase II Glycoprotein_Glc1Man9->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Enters Folding Cycle Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Successful Folding Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Persistent Misfolding Golgi To Golgi Apparatus Correctly_Folded_Protein->Golgi UGGT UGGT Misfolded_Protein->UGGT Reglucosylation ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD UGGT->Calnexin_Calreticulin Re-entry to Cycle This compound This compound & Stereoisomers This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition

N-Linked Glycoprotein Processing Pathway Inhibition by this compound Stereoisomers.
Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of this compound stereoisomers against α-glucosidase.

a_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffers C Dispense Reagents into 96-Well Plate A->C B Prepare Serial Dilutions of this compound Stereoisomers B->C D Pre-incubate with This compound Stereoisomers C->D E Initiate Reaction with pNPG D->E F Incubate at 37°C E->F G Stop Reaction with Sodium Carbonate F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Workflow for the in vitro α-glucosidase inhibition assay.

References

Unveiling the Cytotoxic Landscape of Alexine and Related Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Within the vast arsenal (B13267) of natural compounds, alkaloids stand out for their structural diversity and potent biological activities. This guide provides a comparative analysis of the cytotoxicity of alexine, a polyhydroxylated indolizidine alkaloid, and other related alkaloids. While direct cytotoxic data for this compound on cancer cell lines remains limited in publicly accessible literature, this guide leverages available information on its bioactivity and compares it with well-characterized alkaloids possessing similar structural features and mechanisms of action, such as castanospermine (B190763) and swainsonine (B1682842).

Comparative Cytotoxicity of Selected Alkaloids

The following table summarizes the available quantitative data on the cytotoxic and biological activities of this compound and other relevant alkaloids. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to facilitate a direct comparison of their potency across various cell lines and biological assays. It is important to note that the cytotoxic potential of an alkaloid can vary significantly depending on the cell line and the assay conditions.

AlkaloidCompound ClassTarget Cell Line/AssayActivityIC50/EC50 ValueSource
7,7a-diepithis compound IndolizidineAnti-HIV-1Antiviral0.38 mM[1]
Castanospermine IndolizidineMurine Leukemia Virus (RLV)Antiviral9 µM[2]
6-O-butanoyl castanospermine IndolizidineMurine Leukemia Virus (RLV)Antiviral2.4 µM[2]
CO-OCS (Castanospermine analog) IndolizidineMCF-7 (Breast Cancer)Cytotoxic40 µM[3][4]
CO-OCS (Castanospermine analog) IndolizidineMDA-MB-231 (Breast Cancer)Cytotoxic60 µM[3][4]
SO-OCS (Castanospermine analog) IndolizidineMCF-7 (Breast Cancer)Cytotoxic80 µM[3][4]
SO-OCS (Castanospermine analog) IndolizidineMDA-MB-231 (Breast Cancer)Cytotoxic60 µM[3][4]
Swainsonine IndolizidineHepG2 (Liver Cancer)Cytotoxic0.43 µg/mL[5]
Swainsonine IndolizidineSMCC7721 (Liver Cancer)Cytotoxic0.41 µg/mL[5]
Swainsonine IndolizidineHuh7 (Liver Cancer)Cytotoxic0.39 µg/mL[5]
Swainsonine IndolizidineMHCC97-H (Liver Cancer)Cytotoxic0.33 µg/mL[5]

Experimental Protocols: Assessing Alkaloid Cytotoxicity

The determination of the cytotoxic effects of alkaloids is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which an alkaloid exhibits a 50% inhibition of cell viability (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • 96-well cell culture plates

  • Alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the alkaloid in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the alkaloid. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the alkaloid concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Alkaloid-Induced Cytotoxicity

The cytotoxic effects of many alkaloids, particularly those that are glycosidase inhibitors like this compound, castanospermine, and swainsonine, are often linked to their ability to induce apoptosis (programmed cell death). This process is orchestrated by a complex network of signaling pathways.

Induction of Apoptosis via Glycosidase Inhibition

Inhibition of glycosidases, such as α-glucosidase, by alkaloids like this compound and castanospermine disrupts the proper folding of glycoproteins in the endoplasmic reticulum (ER). This leads to ER stress and the activation of the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through various signaling cascades.

Swainsonine, an inhibitor of α-mannosidase II, also induces apoptosis. Its mechanism involves the alteration of N-glycan processing, which can affect cell surface receptor function and signaling pathways that regulate cell survival and death. Studies have shown that swainsonine can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[5]

Apoptosis_Pathway cluster_alkaloid Glycosidase Inhibiting Alkaloids cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Signaling This compound This compound Glycosidase_Inhibition Glycosidase Inhibition (α-glucosidase, α-mannosidase II) This compound->Glycosidase_Inhibition Castanospermine Castanospermine Castanospermine->Glycosidase_Inhibition Swainsonine Swainsonine Altered_Glycosylation Altered N-glycan Processing Swainsonine->Altered_Glycosylation ER_Stress ER Stress & Unfolded Protein Response Glycosidase_Inhibition->ER_Stress Bcl2_Modulation Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) ER_Stress->Bcl2_Modulation Altered_Glycosylation->Bcl2_Modulation Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Bcl2_Modulation->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by glycosidase inhibiting alkaloids.

Conclusion

While specific cytotoxic data for this compound against cancer cell lines is not yet widely available, its known activity as a glycosidase inhibitor places it within a class of alkaloids with demonstrated cytotoxic and anticancer potential. The comparative data presented for castanospermine and swainsonine highlight the therapeutic promise of indolizidine alkaloids. Both castanospermine and swainsonine analogs have shown the ability to inhibit cancer cell proliferation and induce apoptosis, suggesting that this compound and its derivatives may hold similar potential.[3][4][5] Further research is warranted to fully elucidate the cytotoxic profile of this compound and its mechanism of action, which could pave the way for its development as a novel anticancer agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to pursue these investigations.

References

A Comparative Guide to α-Glucosidase Inhibition: Alexine vs. Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose (B1664774) is a potent, competitive inhibitor of α-glucosidase, widely used in the clinical management of type 2 diabetes. Its mechanism of action and inhibitory kinetics are well-documented. In contrast, there is a notable absence of direct studies on the α-glucosidase inhibitory properties of the pyrrolizidine (B1209537) alkaloid alexine. However, its stereoisomer, australine, has been shown to be a potent competitive inhibitor of amyloglucosidase, an α-glucosidase. This suggests that this compound may also possess inhibitory activity, warranting further investigation. This guide presents the available quantitative data for acarbose and contextualizes the potential of this compound based on the activity of its close structural analog.

Data Presentation: Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The IC50 values for acarbose vary depending on the source of the α-glucosidase enzyme and the experimental conditions.

InhibitorEnzyme SourceSubstrateIC50 ValueCitation(s)
Acarbose Saccharomyces cerevisiae (Yeast)p-Nitrophenyl-α-D-glucopyranoside (pNPG)193.37 µg/mL (~299.5 µM)[1]
Acarbose Rat IntestineSucrose3.2 µg/mL (~5.0 µM)[2][3]
Acarbose Rat IntestineMaltose36 µg/mL (~55.8 µM)[2][3]
Acarbose Human Intestinal Caco-2/TC7 cellsSucrose2.5 ± 0.5 µM[4]
Australine (this compound stereoisomer)AmyloglucosidaseNot Specified5.8 µM[5]
This compound --Data Not Available-

Note: Molar concentrations for acarbose are approximated using a molecular weight of ~645.6 g/mol .[1]

Mechanism of Action

Acarbose: Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][6][7] By mimicking the structure of natural oligosaccharides, acarbose binds with high affinity to the active site of these enzymes, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][7] This delayed carbohydrate digestion leads to a reduction in postprandial hyperglycemia.[1][7]

This compound and Australine: Australine, the stereoisomer of this compound, has been shown to be a competitive inhibitor of amyloglucosidase.[5] This suggests that it also binds to the active site of the enzyme, competing with the natural substrate. Given the structural similarity, it is hypothesized that this compound, if active, would likely share a similar competitive mechanism of inhibition.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by α-glucosidase inhibitors is the carbohydrate digestion and absorption pathway in the small intestine. By inhibiting α-glucosidase, these compounds directly impact the rate of glucose release into the bloodstream.

Alpha-Glucosidase Inhibition Pathway Complex Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides Complex Carbohydrates->Oligosaccharides Pancreatic α-Amylase Monosaccharides (Glucose) Monosaccharides (Glucose) Oligosaccharides->Monosaccharides (Glucose) α-Glucosidase Intestinal Absorption Intestinal Absorption Monosaccharides (Glucose)->Intestinal Absorption Alpha-Amylase Alpha-Amylase Alpha-Glucosidase Alpha-Glucosidase Bloodstream Bloodstream Intestinal Absorption->Bloodstream Inhibitor (Acarbose/Alexine) Inhibitor (Acarbose/Alexine) Inhibitor (Acarbose/Alexine)->Alpha-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

The following diagram illustrates a typical experimental workflow for evaluating α-glucosidase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution Prepare α-Glucosidase Solution Pre-incubation Pre-incubate Enzyme with Inhibitor Enzyme_Solution->Pre-incubation Substrate_Solution Prepare pNPG Substrate Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Prepare Inhibitor Solutions (Acarbose/Alexine) Inhibitor_Solutions->Pre-incubation Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (e.g., with Na2CO3) Incubation->Reaction_Termination Measurement Measure Absorbance at 405 nm Reaction_Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for α-glucosidase inhibition assay.

Experimental Protocols

A standard method for determining α-glucosidase inhibition in vitro involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1][8][9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae or rat intestine

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Acarbose)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 1 mM).

    • Prepare a series of dilutions of the test compounds (this compound and acarbose) in the appropriate solvent (e.g., buffer or DMSO).

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add a specific volume of the enzyme solution (e.g., 50 µL).

    • Add an equal volume of the test compound or control solution (e.g., 50 µL) to the respective wells.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the pNPG solution (e.g., 50 µL) to each well.

    • Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a specific volume of sodium carbonate solution (e.g., 50 µL).

  • Data Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Acarbose is a well-characterized α-glucosidase inhibitor with proven clinical efficacy. Its competitive mode of action and potent inhibitory activity against intestinal α-glucosidases are firmly established.

The α-glucosidase inhibitory potential of this compound remains to be directly elucidated. However, the significant inhibitory activity of its stereoisomer, australine, strongly suggests that this compound is a promising candidate for investigation. Future research should focus on:

  • Direct evaluation of this compound's α-glucosidase inhibitory activity using in vitro assays with enzymes from various sources (yeast, mammalian).

  • Determination of the IC50 value and kinetic parameters of this compound to quantify its potency and understand its mechanism of inhibition.

  • In vivo studies to assess the effect of this compound on postprandial blood glucose levels in animal models.

  • Comparative studies directly comparing the efficacy and side-effect profiles of this compound and acarbose.

Such studies are crucial to determine if this compound could represent a novel and effective therapeutic agent for the management of type 2 diabetes.

References

Validating the In Vivo Efficacy of Alexine and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of alexine-like polyhydroxylated alkaloids, with a primary focus on castanospermine (B190763), a well-studied compound in this class. Due to the limited availability of specific in vivo data for a compound named "this compound," this document will leverage the substantial body of research on castanospermine to illustrate the validation process in animal models. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of similar glycosidase-inhibiting compounds.

Data Summary: In Vivo Efficacy of Castanospermine

The following tables summarize key quantitative data from in vivo studies evaluating the anti-tumor and anti-viral efficacy of castanospermine in rodent models.

Table 1: Anti-Tumor Efficacy of Castanospermine in a Nude Mouse Model
Animal ModelCell LineTreatmentDosageAdministrationDurationOutcomeReference
Nude Micev-fms-transformed rat cells (SM-FRE)Castanospermine2.4 mg/g of food (approx. 0.84 mg/g mouse/day)Dietary24 days2.6 times smaller tumor size compared to control[1]
Nude Micev-fms-transformed rat cells (SM-FRE)ControlStandard DietDietary24 daysBaseline tumor growth[1]
Table 2: Anti-Viral Efficacy of Castanospermine and its Analog in a Murine Leukemia Virus Model
Animal ModelVirusTreatment50% Inhibitory Concentration (IC50) - In VitroIn Vivo EfficacyComparisonReference
MiceRauscher Murine Leukemia Virus (RLV)Castanospermine9 µMActive antiviral agentLess effective and more toxic than AZT[2]
MiceRauscher Murine Leukemia Virus (RLV)6-O-butanoyl analog of castanospermine2.4 µMNo advantage over parent compound in vivo-[2]
MiceRauscher Murine Leukemia Virus (RLV)3'-azido-3'-deoxythymidine (AZT)Not specified in snippetMore effective and less toxic than castanospermine-[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Nude Mouse Xenograft Model

Objective: To determine the effect of dietary castanospermine on the growth of v-fms-transformed tumors in nude mice.

Animal Model:

  • Species: Mouse

  • Strain: Nude (athymic)

  • Justification: Nude mice lack a functional thymus and are unable to mount T-cell mediated immune responses, making them suitable for xenograft studies with foreign tumor cells.

Methodology:

  • Cell Culture: v-fms-transformed rat cells (SM-FRE) are cultured under standard conditions.

  • Tumor Induction: 1 x 10^6 SM-FRE cells are injected subcutaneously into the flank of each nude mouse.

  • Treatment Groups:

    • Control Group: Mice are fed a standard diet.

    • Treatment Group: Mice are fed a diet supplemented with 2.4 mg of castanospermine per gram of food.

  • Drug Administration: Castanospermine is administered orally through the supplemented diet. The estimated daily consumption is approximately 0.84 mg of castanospermine per gram of mouse body weight.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Animal body weight and general health are also observed.

  • Endpoint: The experiment is terminated after 24 days, at which point the final tumor sizes are measured and compared between the control and treatment groups.

Reference: [1]

Protocol 2: Assessment of Anti-Viral Activity in a Murine Leukemia Virus Model

Objective: To evaluate the in vivo anti-viral efficacy of castanospermine and its 6-O-butanoyl analog against Rauscher Murine Leukemia Virus (RLV) infection in mice.

Animal Model:

  • Species: Mouse

  • Justification: The RLV-infected mouse model is a well-established system for the preclinical evaluation of retroviral inhibitors.

Methodology:

  • In Vitro Analysis (XC Plaque Assay):

    • The 50% inhibitory concentration (IC50) of castanospermine and its 6-O-butanoyl analog is determined in vitro using the XC plaque assay to quantify the inhibition of viral plaque formation.

  • In Vivo Infection: Mice are infected with a standardized dose of Rauscher Murine Leukemia Virus.

  • Treatment Groups:

    • Control Group: Infected mice receive a placebo.

    • Castanospermine Group: Infected mice are treated with castanospermine.

    • 6-O-butanoyl Castanospermine Group: Infected mice are treated with the 6-O-butanoyl analog of castanospermine.

    • AZT Group: Infected mice are treated with 3'-azido-3'-deoxythymidine (AZT) as a positive control.

  • Drug Administration: The specific route and dosage for the in vivo study are not detailed in the provided search results but would typically involve oral or parenteral administration.

  • Monitoring and Endpoint: The efficacy of the treatment is assessed by monitoring virological and clinical endpoints, such as viral load, spleen weight (splenomegaly is a hallmark of RLV infection), and survival. The toxicity of the compounds is also evaluated.

Reference: [2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of castanospermine and a typical experimental workflow for in vivo efficacy testing.

signaling_pathway cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glucosidase I/II Glucosidase I/II Nascent Glycoprotein->Glucosidase I/II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucosidase I/II->Calnexin/Calreticulin Cycle Monoglucosylated Glycoprotein Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Correct Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Incorrect Folding Golgi Apparatus Golgi Apparatus Properly Folded Glycoprotein->Golgi Apparatus ERAD ERAD Misfolded Glycoprotein->ERAD Degradation Castanospermine Castanospermine Castanospermine->Glucosidase I/II Inhibition

Caption: Mechanism of action of castanospermine as a glucosidase inhibitor.

experimental_workflow cluster_preclinical In Vivo Efficacy Study A Animal Model Selection (e.g., Nude Mice) B Tumor Cell Implantation (Xenograft) A->B C Randomization into Treatment Groups B->C D Drug Administration (e.g., Oral, IP) C->D Control Vehicle Control Test Test Compound (e.g., Castanospermine) Positive Positive Control (Standard of Care) E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Tumor Weight, Biomarkers) E->F G Data Analysis & Statistical Evaluation F->G

Caption: Generalized workflow for in vivo anti-tumor efficacy studies.

References

Safety Operating Guide

Navigating the Disposal of Alexine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of "Alexine," addressing both the agricultural product and the distinct alkaloid compound.

Two Forms of "this compound": It is crucial to distinguish between two substances that share the name "this compound":

  • ALEXIN® Fertilizer: A liquid organic nutrient complex. Its primary hazardous components are salicylic (B10762653) acid and boric acid.

  • This compound the Alkaloid: A pyrrolizidine (B1209537) alkaloid with the CAS number 116174-63-1.

This document provides distinct disposal procedures for each.

Section 1: Disposal of ALEXIN® Fertilizer

ALEXIN® is a commercial fertilizer product. While Safety Data Sheets (SDS) provide general guidance, this section offers a more detailed operational plan for its disposal in a laboratory setting.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of ALEXIN® fertilizer's primary hazardous components.

ParameterSalicylic AcidBoric AcidNotes
Hazardous Waste Threshold Not explicitly defined; treat all non-neutralized quantities as hazardous.Solutions with a concentration of 10% or greater must be managed as Dangerous Waste.Always consult local regulations for specific disposal requirements.
Neutralization Agents Mild bases such as sodium bicarbonate.Mild bases such as sodium bicarbonate.Neutralization should only be performed by trained personnel in a well-ventilated area.
Recommended PPE Nitrile gloves, chemical safety goggles, lab coat.Nitrile gloves, chemical safety goggles, lab coat.Refer to the product's Safety Data Sheet for a complete list of required PPE.
Experimental Protocols

Protocol 1: Neutralization of Small Spills of ALEXIN® Fertilizer

  • Containment: Isolate the spill area. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spread.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Neutralization: Prepare a dilute solution of sodium bicarbonate (baking soda). Slowly add the sodium bicarbonate solution to the absorbed spill material.

  • pH Monitoring: Use pH paper to monitor the neutralization process. The target pH should be between 6 and 9.

  • Disposal: Once neutralized, the material can be collected and disposed of as non-hazardous waste, in accordance with local regulations.

Protocol 2: Disposal of Unused ALEXIN® Fertilizer

  • Waste Identification: Label the container clearly as "Hazardous Waste: ALEXIN® Fertilizer."

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not attempt to dispose of large quantities down the drain.

Logical Workflow for ALEXIN® Fertilizer Disposal

start This compound Fertilizer Disposal spill Spill or Unused Product start->spill assess_spill Assess Spill Size spill->assess_spill unused_product Unused Product spill->unused_product small_spill Small Spill (<1 Liter) assess_spill->small_spill Small large_spill Large Spill (>=1 Liter) assess_spill->large_spill Large contain Contain Spill with Absorbent Material small_spill->contain collect_waste Collect in Labeled Hazardous Waste Container large_spill->collect_waste unused_product->collect_waste neutralize Neutralize with Sodium Bicarbonate Solution contain->neutralize verify_ph Verify pH (6-9) neutralize->verify_ph verify_ph->neutralize Failure dispose_non_haz Dispose as Non-Hazardous Waste verify_ph->dispose_non_haz Success end Disposal Complete dispose_non_haz->end store_waste Store in Designated Area collect_waste->store_waste professional_disposal Dispose via Licensed Waste Contractor store_waste->professional_disposal professional_disposal->end

Caption: Workflow for the safe disposal of ALEXIN® fertilizer.

Section 2: Disposal of this compound Alkaloid (CAS 116174-63-1)

Core Principle: Treat as Highly Toxic Waste

Due to its classification as a pyrrolizidine alkaloid, this compound should be handled as a potent toxin. Under no circumstances should it be disposed of down the drain or in regular trash. All contaminated materials must be treated as hazardous waste.

Experimental Protocols

Protocol 3: Decontamination of Surfaces Contaminated with this compound Alkaloid

  • PPE: Wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.

  • Decontamination Solution: Prepare a solution of detergent and water.

  • Initial Cleaning: Carefully wipe the contaminated area with absorbent pads soaked in the detergent solution.

  • Collection: Place all used absorbent materials into a clearly labeled hazardous waste bag.

  • Final Rinse: Wipe the area again with clean, wet paper towels.

  • Disposal: Place all cleaning materials, including the outer pair of gloves, into the hazardous waste bag. Seal the bag and dispose of it as hazardous chemical waste.

Protocol 4: Disposal of Pure this compound Alkaloid and Contaminated Labware

  • Solid Waste: Place pure this compound, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with other waste streams.

  • Sharps Waste: Dispose of any sharps contaminated with this compound in a designated sharps container.

  • Labeling: Clearly label all hazardous waste containers with "Hazardous Waste," "this compound Alkaloid," the approximate quantity, the date, and the responsible researcher's name.

  • Storage: Store the sealed and labeled waste containers in a secure, designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management service.

Logical Workflow for this compound Alkaloid Disposal

start This compound Alkaloid Disposal handling Handle with Extreme Caution (Assume High Toxicity) start->handling ppe Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) handling->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Solids) waste_type->solid_waste liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste sharps_waste Sharps Waste waste_type->sharps_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Secure, Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste professional_disposal Dispose via Licensed Hazardous Waste Contractor store_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: General workflow for the disposal of this compound alkaloid.

References

Essential Safety and Handling Protocols for Alexin®

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the commercial plant nutrient product "Alexin®" and not a distinct chemical entity "Alexine" for laboratory research, as initial searches yielded safety data related to this product. The guidance provided is based on publicly available Safety Data Sheets (SDS) for "Alexin®". Researchers and laboratory personnel should always consult the specific SDS for any chemical they are handling.

This guide provides essential safety and logistical information for handling Alexin®, a liquid organic nutrient complex. It is intended for agricultural and horticultural professionals, as well as researchers and scientists working with this product.

Hazard Identification and Personal Protective Equipment (PPE)

Alexin® is classified as causing serious eye irritation and is suspected of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Recommended Personal Protective Equipment (PPE):

Protection Type Equipment Specification
Eye/Face Protection Chemical Safety GogglesMust be worn to prevent eye contact.[1][3]
Skin Protection Impervious Rubber GlovesTo prevent skin contact.[1][4]
Protective ClothingIncludes aprons, coveralls, and boots to prevent skin exposure.[3][4]
Respiratory Protection NIOSH-approved respiratorRecommended in case of inadequate ventilation or risk of vapor inhalation.[4]

Quantitative Data Summary

The composition and properties of Alexin® are detailed below.

Component/Property Value Source
Salicylic acid<10%[1]
Boric acid<10%[1]
pH7 - 8[3]
Soluble Potash (K₂O)8.0%[4]
Calcium (Ca)2.4% (33.3 g/ℓ)[4][5]
Magnesium (Mg)0.8% (10.6 g/ℓ)[4][5]
Boron (B)3.0 g/ℓ[5]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with eyes and skin.[6] Do not eat, drink, or smoke when using this product.[1] Wash hands and face thoroughly after handling.[1]

  • Storage: Store in a cool, well-ventilated area in the original, tightly sealed container.[4][6] Keep away from direct sunlight and moisture.[2] Store locked up and out of reach of children and uninformed persons.[1][2]

Spill Management: In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Small Spills:

    • Wear appropriate PPE.

    • Wipe up the spill with absorbent material such as cloth or fleece.[3]

    • Clean the surface thoroughly to remove any residual contamination.[3]

    • Place the used absorbent material into a suitable, labeled container for disposal.[6]

  • Large Spills:

    • Stop the flow of material if it can be done without risk.[3]

    • Dike the spilled material to prevent it from spreading or entering waterways.[3][6]

    • Absorb the spill with non-combustible, absorbent material like sand, earth, or vermiculite.[3][6]

    • Collect the material into a labeled container for disposal according to local regulations.[6]

    • Flush the area with water, directing the runoff to an effluent treatment plant if possible.[3][6]

Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][3] Do not allow the product to enter sewers or waterways.[3]

First Aid Measures

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, seek medical attention.[1][3]

  • Skin Contact: Wash the affected area gently and thoroughly with lukewarm, flowing water and mild soap for 5 minutes.[3]

  • Inhalation: Move the person to fresh air.[3]

  • Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Seek medical advice if you feel unwell.[3]

Experimental Workflow: Alexin® Spill Response

The following diagram illustrates the step-by-step procedure for responding to a spill of Alexin®.

Spill_Response_Workflow Alexin® Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill Spill Occurs Assess Assess Spill Size Spill->Assess Don_PPE Don Appropriate PPE (Goggles, Gloves, Protective Clothing) Assess->Don_PPE Small_Spill Small Spill Don_PPE->Small_Spill Small Large_Spill Large Spill Don_PPE->Large_Spill Large Absorb_Small Wipe up with absorbent material Small_Spill->Absorb_Small Stop_Leak Stop leak (if safe) Large_Spill->Stop_Leak Clean_Area_Small Clean surface thoroughly Absorb_Small->Clean_Area_Small Collect_Waste Collect waste into labeled containers Clean_Area_Small->Collect_Waste Dike_Spill Dike spill to prevent spread Stop_Leak->Dike_Spill Absorb_Large Absorb with inert material (sand, earth) Dike_Spill->Absorb_Large Absorb_Large->Collect_Waste Dispose Dispose of waste per local regulations Collect_Waste->Dispose Decontaminate Decontaminate area and equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a spill of Alexin®.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.